Gepirone
描述
Structure
3D Structure
属性
IUPAC Name |
4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIGKGMMAGJZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83928-66-9 (mono-hydrochloride) | |
| Record name | Gepirone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90232813 | |
| Record name | Gepirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83928-76-1 | |
| Record name | Gepirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83928-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gepirone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gepirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gepirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5Y7B8Z18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Azapirone Family: A Comparative Pharmacological Profile of Gepirone and its Congeners
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The azapirones are a class of anxiolytic and antidepressant agents that exert their primary mechanism of action through the modulation of the serotonin 5-HT1A receptor. Unlike traditional anxiolytics, such as benzodiazepines, azapirones lack sedative effects and have a lower potential for abuse and dependence. Gepirone, a prominent member of this class, has garnered significant attention for its distinct pharmacological profile. This technical guide provides a comprehensive comparison of the pharmacological properties of this compound with other notable azapirones, including buspirone, ipsapirone, tandospirone, and perospirone. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic neurotransmission and the development of novel psychotropic agents.
Data Presentation: Comparative Pharmacological Profiles
The following tables summarize the quantitative data on the receptor binding affinities and functional activities of this compound and other selected azapirones.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Azapirones
| Compound | 5-HT1A | 5-HT2A | D2 | Reference(s) |
| This compound | 31.8 | 3630 | >10,000 | [1] |
| Buspirone | 14.8 | 434 | 484 | [1] |
| Ipsapirone | 10 | - | - | [2][3][4] |
| Tandospirone | 27 | 1300 | 41000 | [5] |
| Perospirone | 2.9 | 1.3 | 0.6 | [6] |
Table 2: Comparative Functional Activity of Azapirones at the 5-HT1A Receptor
| Compound | Functional Activity | EC50 (nM) | Reference(s) |
| This compound | Partial/Full Agonist | 836,000 (inhibitor of tyrosine hydroxylation) | [7] |
| Buspirone | Partial Agonist | 48,400 (inhibitor of tyrosine hydroxylation) | [7] |
| Ipsapirone | Partial Agonist | 50,000 (inhibitor of tyrosine hydroxylation) | [7] |
| Tandospirone | Partial Agonist | - | [5][8][9] |
| Perospirone | Partial Agonist | - | [6][10][11][12][13] |
Mandatory Visualization
5-HT1A Receptor Signaling Pathway
Caption: A diagram illustrating the primary signaling pathway of the 5-HT1A receptor upon activation by an azapirone agonist.
Experimental Workflow: Radioligand Binding Assay
Caption: A schematic workflow of a competitive radioligand binding assay to determine the affinity of a test compound.
Logical Relationship: Pharmacological Profile of Azapirones
Caption: A logical diagram illustrating the pharmacological relationships and key features of different azapirones.
Experimental Protocols
Competitive Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in these receptors (e.g., hippocampus).
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist.
-
Non-labeled Ligand: The test compound (e.g., this compound) and a known high-affinity 5-HT1A ligand for determining non-specific binding (e.g., unlabeled 8-OH-DPAT or serotonin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Cocktail.
Methodology:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]8-OH-DPAT (typically at or near its Kd value).
-
Increasing concentrations of the test compound (e.g., this compound) or buffer (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).
-
The membrane preparation.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and efficacy of a test compound as an agonist or antagonist at the Gαi-coupled 5-HT1A receptor.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT1A receptor and responsive to forskolin (e.g., CHO-K1 cells).
-
Test Compound: The azapirone of interest (e.g., this compound).
-
Forskolin: An adenylyl cyclase activator.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Cell Culture Medium and Assay Buffer.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
Methodology:
-
Cell Culture: Culture the cells to an appropriate confluency in 96- or 384-well plates.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with the PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-20 minutes) at 37°C.
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of the test compound (e.g., this compound) to the wells.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
-
Forskolin Stimulation: Add a fixed concentration of forskolin (typically the EC80 to EC90 concentration to achieve a robust but submaximal stimulation of cAMP production) to all wells except the basal control.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration to determine the EC50 and maximal efficacy (Emax).
-
Antagonist Mode: Plot the percentage of agonist response against the logarithm of the antagonist concentration to determine the IC50. The Schild regression analysis can be used to determine the pA2 value, a measure of antagonist potency.[15][16][17][18]
-
[35S]GTPγS Binding Assay
Objective: To directly measure the activation of G-proteins by a 5-HT1A receptor agonist.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor or from brain tissue.
-
Radioligand: [35S]Guanosine 5'-O-(3-thiotriphosphate) ([35S]GTPγS).
-
Test Compound: The azapirone agonist (e.g., this compound).
-
GDP: Guanosine 5'-diphosphate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
Methodology:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer containing GDP (e.g., 10-30 µM).
-
Increasing concentrations of the test compound (e.g., this compound) or buffer (for basal binding) or a saturating concentration of a non-labeled GTP analog (for non-specific binding).
-
The membrane preparation.
-
-
Pre-incubation: Pre-incubate the plate for a short period at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific [35S]GTPγS binding by subtracting non-specific binding from total binding. Plot the percentage of stimulation over basal binding against the logarithm of the agonist concentration to determine the EC50 and Emax.[19][20][21][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and this compound are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 9. Tandospirone, a 5-HT1A partial agonist, ameliorates aberrant lactate production in the prefrontal cortex of rats exposed to blockade of N-methy-D-aspartate receptors; Toward the therapeutics of cognitive impairment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of perospirone (SM-9018), a potential atypical neuroleptic, on dopamine D1 receptor-mediated vacuous chewing movement in rats: a role of 5-HT2 receptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Efficacy and tolerability of perospirone in schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The wide variability of perospirone metabolism and the effect of perospirone on prolactin in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detailed pharmacological characterization of 5-HT1A-receptor-mediated [35S]GTP gamma S binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Binding Affinity of Gepirone to 5-HT1A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro binding affinity of Gepirone to the 5-HT1A receptor. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Executive Summary
This compound is a selective agonist for the 5-hydroxytryptamine-1A (5-HT1A) receptor, a key target in the treatment of major depressive disorder.[1][2] It exhibits a high affinity for the 5-HT1A receptor with significantly lower affinity for other receptors, such as the 5-HT2A and dopamine D2 receptors, underscoring its selectivity.[3][4] Functionally, this compound acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[3] This dual activity modulates serotonergic neurotransmission. Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o subunit of the G-protein complex, leading to the inhibition of adenylyl cyclase and modulation of various downstream effectors.[3][5]
Quantitative Binding Affinity Data
The in-vitro binding affinity of this compound for the 5-HT1A receptor has been characterized in multiple studies. The following tables summarize the key quantitative data, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Parameter | Value (nM) | Receptor | Reference |
| Ki | ~31.8 | 5-HT1A | [6] |
| IC50 | 58 | 5-HT1A |
Comparative Binding Affinity Profile
| Receptor | Ki (nM) | Reference |
| 5-HT1A | ~31.8 | [6] |
| 5-HT2A | ~3630 | [6] |
| Dopamine D2 | Negligible affinity | [4] |
Experimental Protocols
This section details the methodologies for two key in-vitro assays used to characterize the binding and functional activity of this compound at the 5-HT1A receptor: the Radioligand Binding Assay and the [³⁵S]GTPγS Binding Assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the Ki of this compound for the 5-HT1A receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing the 5-HT1A receptor (e.g., rat hippocampal membranes or CHO or HEK293 cells stably expressing the human 5-HT1A receptor).
-
Radioligand: A radioactive ligand that binds to the 5-HT1A receptor, such as [³H]8-OH-DPAT.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand that binds to the same receptor (e.g., unlabeled 8-OH-DPAT or serotonin).
-
96-well Filter Plates and Vacuum Manifold.
-
Scintillation Fluid and Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from the chosen tissue or cells.
-
Assay Setup: In a 96-well plate, add the cell membranes, radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled ligand.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
Objective: To determine the potency (EC50) and efficacy of this compound in activating G-proteins coupled to the 5-HT1A receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing the 5-HT1A receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
GDP: Guanosine diphosphate.
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
96-well Filter Plates and Vacuum Manifold.
-
Scintillation Fluid and Microplate Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the membrane preparation, assay buffer, GDP, and [³⁵S]GTPγS.
-
Add serial dilutions of this compound or a reference agonist. For non-specific binding wells, add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[7]
-
Filtration: Terminate the reaction by rapid filtration through the filter plate.[7]
-
Washing: Wash the filters with ice-cold buffer.[7]
-
Scintillation Counting: After drying, add scintillation fluid and count the radioactivity.[7]
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values relative to a full agonist.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound at the 5-HT1A receptor and a generalized workflow for a radioligand binding assay.
Caption: 5-HT1A Receptor Signaling Cascade.
Caption: Radioligand Binding Assay Workflow.
References
- 1. This compound: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Neurochemistry and neurophysiology of buspirone and this compound: interactions at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Preclinical Evidence for Gepirone's Anxiolytic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepirone is a selective partial agonist of the 5-hydroxytryptamine (serotonin) 1A (5-HT1A) receptor, investigated for its anxiolytic and antidepressant properties.[1][2] Its mechanism of action, centered on the modulation of the serotonergic system, distinguishes it from other anxiolytic agents like benzodiazepines.[1][3] This technical guide provides an in-depth overview of the preclinical evidence supporting the anxiolytic effects of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity and experimental evaluation.
Core Mechanism of Action
This compound's primary pharmacological target is the 5-HT1A receptor, where it exhibits a dual action. It acts as a full agonist at presynaptic 5-HT1A autoreceptors located in the raphe nuclei and as a partial agonist at postsynaptic 5-HT1A receptors in brain regions such as the hippocampus, neocortex, septum, and amygdala.[1][4][5]
Acutely, this compound's agonism at presynaptic autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release.[3][4] However, with chronic administration, these autoreceptors become desensitized.[3][4] This desensitization results in a restoration of serotonergic neuronal firing and an overall enhancement of serotonin release in projection areas, contributing to its therapeutic effects.[1][4]
Signaling Pathways
The activation of postsynaptic 5-HT1A receptors by this compound initiates several intracellular signaling cascades that are believed to mediate its anxiolytic effects. These pathways include the modulation of cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathways.[1][4] These cascades ultimately regulate ion channel activity and gene expression, leading to long-term changes in neuronal function and a reduction in anxiety-like behaviors.[1][4]
Receptor Binding Affinity
Radioligand binding studies have demonstrated this compound's high affinity and selectivity for the 5-HT1A receptor.[1][5]
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-HT1A | ≈ 31.8 | [1][5] |
| 5-HT2A | ≈ 3630 | [1][5] |
| Dopamine D2 | Negligible | [4] |
Preclinical Anxiolytic Efficacy in Animal Models
This compound's anxiolytic potential has been evaluated in various animal models of anxiety. The following sections detail the experimental protocols and quantitative outcomes of these key studies.
Elevated Plus-Maze (EPM)
The elevated plus-maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls. The maze is typically made of a non-reflective material.
-
Animals: Male rats (e.g., Wistar, Sprague-Dawley) or mice (e.g., BALB/c) are commonly used.[1][6][7]
-
Procedure: Animals are placed at the center of the maze facing an open arm and are allowed to explore for a set period (e.g., 5 minutes). Their behavior is recorded and scored.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses and time points before the test.[6][8]
-
Measures: Key behavioral measures include the number of entries into and the time spent in the open and closed arms. An increase in open arm exploration is indicative of an anxiolytic effect. Other ethological measures such as head dipping, grooming, and risk assessment behaviors (e.g., flat-back approach) are also recorded.[6][8]
| Treatment | Dose | Route | Species | Key Findings | Reference |
| Acute this compound | 1, 3, 5.6, 10 mg/kg | i.p. | Rat | Anxiogenic-like effects: decreased open-arm exploration, reduced head dipping and end-arm activity, increased risk assessment behaviors. | [6][8] |
| Chronic this compound | 10 mg/kg/day (14 days) | p.o. | Rat | Anxiolytic effects: increased open-arm entries and time spent in open arms. | [1][6] |
| Acute this compound | 7.5 mg/kg | i.p. | Mouse | Anxiolytic-like effects: increased open-arm entries and duration, reduced risk assessment. | [4][7] |
Notably, the effects of this compound in the elevated plus-maze are dependent on the duration of treatment, with acute administration sometimes producing anxiogenic-like responses, while chronic treatment consistently demonstrates anxiolytic outcomes.[1][6][8] This is consistent with the delayed onset of clinical efficacy observed for this class of drugs.[8]
Fear-Potentiated Startle
The fear-potentiated startle paradigm is a model of conditioned fear where the reflexive startle response to an auditory stimulus is enhanced in the presence of a cue previously paired with an aversive stimulus (e.g., footshock).
-
Apparatus: A startle chamber equipped to deliver an auditory stimulus (e.g., a loud noise burst) and a visual cue (e.g., a light), and to measure the whole-body startle response.
-
Animals: Male rats are typically used.
-
Procedure:
-
Conditioning: Animals are placed in the chamber and presented with multiple pairings of the light cue and a brief, mild footshock.
-
Testing: On a subsequent day, animals are presented with startle-eliciting auditory stimuli alone or in the presence of the light cue.
-
-
Drug Administration: this compound is administered prior to the testing session.
-
Measures: The primary measure is the amplitude of the startle response. Fear-potentiated startle is calculated as the difference in startle amplitude in the presence versus the absence of the conditioned fear cue. A reduction in this difference indicates an anxiolytic effect.
| Treatment | Dose | Route | Species | Key Findings | Reference |
| This compound | 1.25-10.0 mg/kg | i.p. | Rat | Dose-dependent reduction of fear-potentiated startle. | [9] |
| Buspirone | 0.6-5.0 mg/kg | i.p. | Rat | Dose-dependent reduction of fear-potentiated startle. | [9] |
This compound demonstrated high efficacy in this model, producing a dose-dependent reduction in the fear-potentiated startle response, further supporting its anxiolytic properties.[9]
Conclusion
The preclinical evidence strongly supports the anxiolytic effects of this compound. Its high affinity and selectivity for the 5-HT1A receptor, coupled with its distinct actions at presynaptic and postsynaptic sites, provide a clear pharmacological basis for its anxiolytic activity. In well-validated animal models of anxiety, such as the elevated plus-maze and the fear-potentiated startle paradigm, this compound has consistently demonstrated anxiolytic-like effects, particularly with chronic administration. The downstream signaling pathways activated by this compound further elucidate the molecular mechanisms underlying its therapeutic potential. This comprehensive preclinical data package has been instrumental in the clinical development of this compound for anxiety and mood disorders.
References
- 1. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preclinical discovery and development of this compound hydrochloride extended-release tablets: the first oral selective 5-HT1A receptor agonist for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiaggresive and anxiolytic effects of this compound in mice, and their attenuation by WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and chronic effects of this compound and fluoxetine in rats tested in the elevated plus-maze: an ethological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic effects of buspirone and this compound in the fear-potentiated startle paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of Gepirone Hydrochloride: From Discovery to Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gepirone hydrochloride, marketed under the brand name Exxua, is a selective serotonin 5-HT1A receptor agonist approved for the treatment of major depressive disorder (MDD) in adults.[1][2] Its unique mechanism of action, distinguishing it from typical selective serotonin reuptake inhibitors (SSRIs), has positioned it as a noteworthy development in antidepressant therapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of this compound hydrochloride, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Development
This compound was first synthesized in 1986 by Bristol-Myers Squibb.[2] The journey of this compound to FDA approval was a lengthy one, marked by multiple submissions and re-evaluations, underscoring the complexities of antidepressant drug development.[2] Initially investigated for anxiety, its potential as an antidepressant was later recognized, leading to extensive clinical trials.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to its selective partial agonist activity at serotonin 5-HT1A receptors.[3] This mechanism modulates the serotonergic system, which plays a crucial role in mood regulation.[3] An active metabolite of this compound, 1-(2-pyrimidinyl)piperazine, also contributes to its overall pharmacological profile by acting as an α2-adrenergic receptor antagonist.[2]
The signaling pathway of this compound involves its interaction with 5-HT1A receptors, which are G-protein coupled receptors. This interaction initiates a cascade of intracellular events, though the complete downstream effects are still being elucidated.
Pharmacokinetics
This compound is formulated as an extended-release tablet to be taken orally once a day.[1] The pharmacokinetic profile of this compound hydrochloride has been well-characterized in clinical studies.
| Parameter | Value | Reference |
| Bioavailability | ~14-17% | [4] |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours | [4] |
| Protein Binding | 72% | [4] |
| Metabolism | Primarily hepatic via CYP3A4 | [4] |
| Elimination Half-life | Approximately 5 hours | [4] |
| Excretion | ~81% in urine, ~13% in feces (as metabolites) | [4] |
Clinical Efficacy
The efficacy of this compound for the treatment of MDD was established in two 8-week, randomized, double-blind, placebo-controlled studies.[1] The primary endpoint in these studies was the change from baseline in the Hamilton Depression Rating Scale (HAM-D17) total score.
| Study | Treatment Group | Mean Baseline HAM-D17 Score | Mean Change from Baseline at Week 8 | p-value vs. Placebo | Reference |
| Study 1 | This compound | 24.2 | -11.6 | <0.05 | [1][5] |
| Placebo | 24.0 | -9.1 | [1][5] | ||
| Study 2 | This compound | 22.7 | -12.1 | <0.05 | [1][5] |
| Placebo | 23.0 | -9.6 | [1][5] |
Chemical Synthesis
The chemical synthesis of this compound hydrochloride has been described through various routes. A common and efficient method involves the synthesis of the key intermediate, 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine, followed by its reaction with 4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione.
Experimental Protocol: Synthesis of 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine
This protocol is based on a method described in patent literature, which involves the ring-opening of a spirocyclic intermediate.[6][7]
Materials:
-
8-(pyrimidin-2-yl)-5,8-diazaspiro[4.5]decan-5-ium bromide
-
Xylene
-
Cesium carbonate
-
Di-t-butyl iminodicarboxylate
-
37% Hydrochloric acid (HCl)
-
Dichloromethane
-
30% Sodium hydroxide (NaOH)
-
Water
-
Sodium sulfate
Procedure:
-
Suspend 10.0 g (0.0334 moles) of 8-(pyrimidin-2-yl)-5,8-diazaspiro[4.5]decan-5-ium bromide in 150 mL of xylene.
-
Add 21.78 g (0.0668 moles) of cesium carbonate to the suspension.
-
Heat the mixture to 130°C and stir for 60 minutes.
-
Add 12.7 g (0.0584 moles) of di-t-butyl iminodicarboxylate and continue stirring until the reaction is complete (monitored by an appropriate analytical technique such as TLC or LC-MS).[7]
-
Cool the reaction mixture to approximately 80°C and filter under vacuum. Wash the filtered solid with 100 mL of xylene.[7]
-
To the combined organic phase, add 50 mL of 37% HCl and stir for 10 minutes.[7]
-
Separate the phases and wash the organic phase with a mixture of 50 mL of water and 5 mL of 37% HCl.[7]
-
To the acidic aqueous phase, add 130 mL of dichloromethane and basify to a pH of 13 with 30% NaOH.
-
Stir the mixture for 10 minutes and then separate the phases.
-
Re-extract the aqueous phase with 200 mL of dichloromethane.
-
Combine the organic phases, wash with 300 mL of water and then 50 mL of brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate under vacuum to yield 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine as an orange oil.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine
-
4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione
-
Appropriate solvent (e.g., toluene)
Procedure:
-
Dissolve 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine in a suitable solvent such as toluene.
-
Add 4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione to the solution.
-
Heat the reaction mixture under reflux until the reaction is complete.
-
Cool the reaction mixture and isolate the crude this compound.
-
Purify the product by a suitable method, such as crystallization or column chromatography.
Formation of this compound Hydrochloride
The final step involves the formation of the hydrochloride salt to improve the stability and solubility of the drug substance.
Procedure:
-
Dissolve the purified this compound free base in a suitable solvent (e.g., isopropanol).
-
Add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) dropwise with stirring.
-
The this compound hydrochloride will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a suitable solvent, and dry under vacuum.
Conclusion
This compound hydrochloride represents a significant addition to the armamentarium of antidepressant medications. Its distinct mechanism of action as a selective 5-HT1A receptor agonist offers a different therapeutic approach compared to conventional antidepressants. The chemical synthesis of this compound has been optimized to be efficient and scalable for industrial production. This guide provides a foundational understanding of the discovery, pharmacology, and synthesis of this important therapeutic agent, serving as a valuable resource for professionals in the pharmaceutical sciences.
References
- 1. US5478572A - this compound dosage form - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2020148621A1 - Process for the synthesis of this compound - Google Patents [patents.google.com]
- 7. IT201900000657A1 - PROCESS FOR THE SYNTHESIS OF this compound - Google Patents [patents.google.com]
The Influence of Gepirone on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gepirone, a selective partial agonist of the serotonin 1A (5-HT1A) receptor, has demonstrated efficacy in the treatment of major depressive disorder (MDD). Its mechanism of action, distinct from conventional antidepressants, involves direct modulation of the serotonergic system, which plays a crucial role in regulating stress and mood. A key aspect of this regulation is its interaction with the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine stress response system. This technical guide provides an in-depth analysis of this compound's effects on the HPA axis, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways. Understanding this interaction is critical for elucidating its full therapeutic profile and potential advantages, particularly in depression subtypes characterized by HPA axis dysregulation.
Introduction: this compound and the HPA Axis
This compound is an azapirone antidepressant whose primary pharmacological target is the 5-HT1A receptor.[1][2] It acts as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei and as a partial agonist at postsynaptic receptors in key limbic regions like the hippocampus, amygdala, and hypothalamus.[3][4] The HPA axis is a critical neuroendocrine circuit that orchestrates the body's response to stress. Dysregulation of this axis, often manifesting as hypercortisolemia, is a consistent biological finding in a significant subset of patients with major depression.[5]
This compound's ability to modulate serotonergic tone directly impacts HPA axis activity. Acute administration of 5-HT1A agonists, including this compound, has been shown to stimulate the HPA axis, leading to the release of key hormones such as adrenocorticotropic hormone (ACTH) and glucocorticoids (cortisol in humans, corticosterone in rodents).[6][7][8] This acute stimulatory effect is a valuable tool in neuroendocrine challenge tests to probe the sensitivity and function of the serotonergic system and the HPA axis. Conversely, chronic administration may lead to adaptive changes, including receptor desensitization, which is thought to be integral to its therapeutic effects.[7]
Mechanism of Action: 5-HT1A Receptor-Mediated HPA Regulation
This compound exerts its influence on the HPA axis primarily through its interaction with 5-HT1A receptors in the hypothalamus and pituitary gland.
-
Hypothalamic Action: 5-HT1A receptors are expressed on corticotropin-releasing hormone (CRH) neurons in the paraventricular nucleus (PVN) of the hypothalamus. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).[9][10]
-
Signaling Cascade: Upon activation by this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA).[9] The G-protein activation also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits voltage-gated Ca2+ channels.[9]
-
Neurohormonal Release: The cumulative effect of this signaling cascade in CRH neurons is hyperpolarization and reduced neuronal excitability, which paradoxically leads to an acute increase in CRH release, likely through complex network effects involving disinhibition of other neuronal inputs. This CRH release then stimulates the anterior pituitary.
-
Pituitary Action: In the anterior pituitary, CRH binds to its receptors on corticotrophs, stimulating the synthesis and release of ACTH into the bloodstream.
-
Adrenal Response: ACTH travels to the adrenal cortex, where it stimulates the synthesis and secretion of glucocorticoids—cortisol in humans and corticosterone in rodents.[11]
Preclinical Data: Effects on Corticosterone in Rodents
Preclinical studies in rats have consistently demonstrated that acute administration of this compound stimulates the HPA axis, measured by increases in plasma corticosterone.
Quantitative Preclinical Data
| Study | Species | Administration | Dose Range (mg/kg) | Key Finding | Citation |
| Li, et al. | Rat | IP | N/A | ED50 for corticosterone increase: 3.5 mg/kg. | [12] |
| Eison, et al. (1990) | Rat | IP | N/A | ED50 for corticosterone increase: 6.4 µmol/kg. Peak increase of 283% over control 45 mins post-injection. | [6] |
| Eison, et al. (1990) | Rat | IP | 10 | 313% increase in corticosterone at 1 hr (afternoon). 244% increase at 1 hr (morning). Effect lasted 1-2 hrs. | [6] |
| Silva, et al. (2000) | Rat | IP (Acute) | 1 - 10 | Acute treatment produced an anxiogenic-like profile in the elevated plus-maze. | [13] |
| Silva, et al. (2000) | Rat | PO (Chronic) | 10/day | Chronic treatment (2-4 weeks) produced an anxiolytic-like profile. | [13] |
Example Preclinical Experimental Protocol
This protocol is a composite representation based on typical methodologies cited in the literature.[6][12]
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are used. Animals are group-housed under a standard 12:12 hour light/dark cycle with ad libitum access to food and water. All experiments are conducted during the light phase to minimize diurnal variations in baseline corticosterone.
-
Drug Administration:
-
This compound hydrochloride is dissolved in a vehicle (e.g., sterile saline or bacteriostatic water).
-
The drug is administered via intraperitoneal (IP) injection at specified doses (e.g., 0, 1.25, 2.5, 5, 10 mg/kg). The injection volume is typically 1 mL/kg.
-
-
Sample Collection:
-
At predetermined time points following injection (e.g., 30, 60, 90, 120 minutes), animals are rapidly euthanized by decapitation.
-
Trunk blood is collected into heparinized or EDTA-coated tubes.
-
Plasma is separated by centrifugation (e.g., 3000 rpm for 15 minutes at 4°C) and stored at -80°C until analysis.
-
-
Hormone Analysis:
-
Plasma corticosterone concentrations are determined using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data are typically expressed as ng/mL or µg/dL.
-
-
Statistical Analysis: Data are analyzed using ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control group. The ED50 is calculated using regression analysis.
Clinical Data: Neuroendocrine Challenge Studies in Humans
In humans, the stimulatory effect of this compound on the HPA axis is assessed through neuroendocrine challenge tests, which measure plasma ACTH and cortisol responses following an oral dose.
Quantitative Clinical Data
| Study | Population | N | Design | Dose (oral) | Key Finding | Citation |
| Amsterdam, et al. (1995) | Patients with MDD | 14 | Single-blind, within-subjects, placebo | 10 mg | Serum cortisol was significantly higher 90 minutes after this compound vs. placebo. | [7] |
| Amsterdam, et al. (1995) | Patients with MDD | 14 | Chronic treatment (3-6 weeks) | 10 mg | The cortisol response to a 10 mg this compound challenge was significantly attenuated after chronic administration. | [7] |
| Cowen, et al. (1990) | Healthy male volunteers | 12 | Single-blind, cross-over | 10 & 20 mg | This compound significantly increased plasma levels of ACTH and cortisol in a dose-dependent manner. | [8] |
Example Clinical Experimental Protocol (Neuroendocrine Challenge)
This protocol is a composite representation based on methodologies described in human studies.[7][8]
-
Participant Selection: Participants (healthy volunteers or patients with MDD) are screened to exclude medical or psychiatric conditions and medications that could interfere with HPA axis function. Participants are typically admitted to a clinical research unit the evening before the study.
-
Procedure:
-
Participants fast overnight.
-
On the morning of the test, an intravenous (IV) catheter is inserted into a forearm vein for repeated blood sampling and kept patent with a slow saline drip.
-
After an acclimation period of at least 30-60 minutes, baseline blood samples are drawn (e.g., at -30, -15, and 0 minutes).
-
At time 0, a single oral dose of this compound (e.g., 10 mg or 20 mg) or a matching placebo is administered.
-
Blood samples are collected at regular intervals post-administration (e.g., 30, 60, 90, 120, 150, 180 minutes).
-
-
Sample Handling and Analysis:
-
Blood for ACTH is collected in chilled EDTA tubes containing a protease inhibitor (e.g., aprotinin) and centrifuged immediately in a refrigerated centrifuge. Plasma is stored at -80°C.
-
Blood for cortisol is collected in serum separator tubes, allowed to clot, centrifuged, and the serum is stored at -80°C.
-
Hormone concentrations are measured by specific immunoassays (e.g., RIA, immunoradiometric assay, or electrochemiluminescence immunoassay).
-
-
Data Analysis: The primary outcome measure is typically the peak hormone change from baseline (Δmax) or the area under the curve (AUC) of the hormone response. Statistical comparisons are made between the this compound and placebo conditions using paired t-tests or repeated measures ANOVA.
Discussion and Implications
The acute stimulatory effect of this compound on the HPA axis is a direct consequence of its 5-HT1A receptor agonist activity. This effect is a useful pharmacodynamic marker, confirming target engagement in the central nervous system. The observation that this response becomes blunted or attenuated after several weeks of chronic treatment is highly significant.[7] This desensitization of the HPA axis response may be related to the desensitization of presynaptic 5-HT1A autoreceptors, a neuroadaptive change believed to be essential for the therapeutic antidepressant effect of these agents.[3]
For drug development, the this compound-induced cortisol/ACTH challenge can serve as a valuable biomarker. It can be used to:
-
Establish dose-occupancy relationships at the 5-HT1A receptor.
-
Confirm target engagement in early-phase clinical trials.
-
Investigate potential differences in serotonergic function in patient populations (e.g., MDD vs. healthy controls).
-
Explore the time-course of neuroadaptive changes during chronic treatment.
The HPA-stimulating properties of this compound distinguish it from selective serotonin reuptake inhibitors (SSRIs), which have more varied and complex effects on the HPA axis. The direct and robust nature of the this compound challenge provides a clearer window into 5-HT1A receptor function.
Conclusion
This compound robustly stimulates the HPA axis in both preclinical models and humans, an effect mediated by its agonist activity at 5-HT1A receptors. This is characterized by a dose-dependent increase in corticosterone in rats and ACTH and cortisol in humans. This acute neuroendocrine response serves as a reliable biomarker of central 5-HT1A receptor engagement. Furthermore, the attenuation of this response with chronic treatment suggests significant neuroadaptive changes within the serotonergic and HPA systems, which likely contributes to this compound's overall therapeutic efficacy in major depressive disorder. Continued research utilizing these neuroendocrine challenge paradigms will be crucial for optimizing dosing strategies and further personalizing treatment for patients with mood disorders.
References
- 1. This compound: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of acute administration of this compound in rats trained on conflict schedules having different degrees of predictability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Regulation of 5-HT receptors and the hypothalamic-pituitary-adrenal axis. Implications for the neurobiology of suicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound and 1-(2-pyrimidinyl)-piperazine on levels of corticosterone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cortisol and growth hormone responses to the 5-HT1A agonist this compound in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on neuroendocrine function and temperature in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Actions of serotonergic agents on hypothalamic-pituitary-adrenal axis activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute and chronic effects of this compound and fluoxetine in rats tested in the elevated plus-maze: an ethological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Early clinical studies on Gepirone for major depressive disorder
An In-depth Technical Guide on the Early Clinical Studies of Gepirone for Major Depressive Disorder
Introduction
This compound is a selective 5-hydroxytryptamine (serotonin) 1A (5-HT1A) receptor agonist that has been investigated for the treatment of major depressive disorder (MDD).[1][2][3] Its unique mechanism of action, which differentiates it from selective serotonin reuptake inhibitors (SSRIs) and other classes of antidepressants, has been a subject of considerable research.[1][2] This technical guide provides a comprehensive overview of the early clinical studies on this compound, with a focus on its pharmacological profile, experimental methodologies, and clinical efficacy and safety data. The content is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The antidepressant effect of this compound is primarily attributed to its modulation of the serotonergic system through its activity as a selective 5-HT1A receptor agonist.[2][4] this compound exhibits a dual action on these receptors depending on their location. It functions as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei and as a partial agonist at postsynaptic 5-HT1A receptors in brain regions such as the hippocampus, neocortex, and amygdala.[1][5][6]
Initially, the activation of presynaptic 5-HT1A autoreceptors by this compound leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release.[1][7] However, with chronic administration, a key therapeutic mechanism is the desensitization of these presynaptic autoreceptors.[1][5][6][7] This desensitization process, which involves receptor phosphorylation and internalization, ultimately results in an increased release of serotonin into the synaptic cleft.[1][5][6]
Postsynaptically, this compound's partial agonism at 5-HT1A receptors modulates several intracellular signaling pathways, including the cAMP/PKA, PI3K, and MAPK/ERK pathways.[1][5][6] These signaling cascades regulate gene expression and ion channel activity, contributing to the long-term therapeutic effects of the drug.[1][5][6]
Experimental Protocols in Early Clinical Trials
The early clinical development of this compound, particularly its extended-release (ER) formulation, involved several randomized, double-blind, placebo-controlled trials to assess its efficacy and safety in adult outpatients with MDD.[8]
A representative experimental workflow for these studies is illustrated below.
References
- 1. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 8. pharmacytimes.com [pharmacytimes.com]
Gepirone: A Comprehensive Technical Review of its Potential for Off-Label Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gepirone, a selective partial agonist of the serotonin 1A (5-HT1A) receptor, has recently gained FDA approval for the treatment of Major Depressive Disorder (MDD). Its unique mechanism of action, distinct from traditional selective serotonin reuptake inhibitors (SSRIs), presents a compelling case for exploring its therapeutic potential beyond depression. This technical guide synthesizes the current preclinical and clinical data on this compound, with a focus on its pharmacology, pharmacokinetics, and documented efficacy in potential off-label uses, including Generalized Anxiety Disorder (GAD) and Hypoactive Sexual Desire Disorder (HSDD). Detailed experimental protocols from key studies are provided to facilitate further research and development in these promising areas.
Core Pharmacology and Mechanism of Action
This compound's primary mechanism of action is its selective partial agonism at the 5-HT1A receptor.[1][2] This interaction is thought to modulate serotonergic activity in the central nervous system, which is implicated in mood and anxiety regulation.[3] Unlike many antidepressants, this compound has a low affinity for other neurotransmitter receptors, which may contribute to its distinct side-effect profile, notably a lower incidence of sexual dysfunction and weight gain compared to SSRIs.[3]
This compound is metabolized into two major active metabolites: 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-OH-gepirone.[4][5] 3'-OH-gepirone also acts as a 5-HT1A receptor agonist, while 1-PP is an α2-adrenergic receptor antagonist.[4][6]
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound and its active metabolites for key receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| This compound | 5-HT1A | 38[6] |
| 5-HT2A | ~3630[7] | |
| 3'-OH-gepirone | 5-HT1A | 58[5][6] |
| 1-PP | α2-adrenergic | 42[6] |
Signaling Pathway
This compound's partial agonism at the 5-HT1A receptor initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate the activity of adenylyl cyclase and influence downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. This modulation ultimately affects neuronal excitability and gene expression.
Pharmacokinetics
This compound is available in an extended-release (ER) formulation. Its pharmacokinetic profile is summarized in the table below.
| Parameter | Value |
| Bioavailability | 14-17%[4] |
| Time to Peak Concentration (Tmax) | ~6 hours[4] |
| Plasma Protein Binding | 72%[4] |
| Metabolism | Primarily by CYP3A4[4] |
| Elimination Half-life | ~5 hours[4] |
| Excretion | 81% in urine, 13% in feces (as metabolites)[4] |
Potential Off-Label Therapeutic Uses
Generalized Anxiety Disorder (GAD)
Rationale: The anxiolytic properties of 5-HT1A receptor agonists are well-established. This compound's selective action on this receptor suggests its potential as a non-sedating anxiolytic.
Clinical Evidence: A pilot study on patients with GAD showed a significant improvement in Hamilton Anxiety (HAM-A) scores after 6 weeks of open-label treatment with this compound.[8] A larger, randomized, double-blind, placebo-controlled trial also demonstrated this compound's efficacy in treating GAD, with a delayed but significant anxiolytic response compared to placebo.[9]
Quantitative Data Summary: GAD Clinical Trial
| Study | N | Treatment Group(s) | Duration | Primary Outcome | Key Finding |
| Pilot Study[8] | 10 | This compound (mean max dose 41 mg/day) | 6 weeks | Mean HAM-A score | Mean HAM-A score improved from 24.8 to 7.1 (p < 0.01). |
| Placebo-controlled trial[9] | 198 | This compound (10-45 mg/day), Diazepam, Placebo | 8 weeks | Clinical Improvement | This compound showed significant anxiolytic response from week 6. |
Experimental Protocol: Placebo-Controlled GAD Trial [9]
-
Patient Population: 198 patients diagnosed with Generalized Anxiety Disorder.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Treatment Arms:
-
This compound (10-45 mg/day)
-
Diazepam (active control)
-
Placebo
-
-
Duration: 8 weeks of treatment followed by a 2-week single-blind placebo period after abrupt discontinuation.
-
Outcome Measures: Clinical improvement assessed by psychiatric rating scales.
-
Statistical Analysis: Comparison of clinical improvement between treatment groups and placebo.
Hypoactive Sexual Desire Disorder (HSDD)
Rationale: Unlike SSRIs, which are often associated with sexual side effects, this compound's mechanism of action may have a neutral or even beneficial effect on sexual function. This has led to its investigation for HSDD.
Clinical Evidence: A study involving women with MDD and comorbid HSDD found that this compound-ER treatment led to a significantly higher percentage of patients no longer meeting the criteria for HSDD compared to placebo.[10] The pro-sexual effect appeared to be independent of its antidepressant and anxiolytic effects.[10]
Quantitative Data Summary: HSDD Clinical Trial
| Study | N (with HSDD) | Treatment Group(s) | Duration | Primary Outcome | Key Finding |
| Pooled Analysis[10] | 161 | This compound-ER (20-80 mg/day), Placebo, SSRIs | 8 weeks | Reversal of HSDD diagnosis | 63% of this compound-ER treated patients reversed HSDD diagnosis vs. 40% on placebo (P = 0.007). |
Experimental Protocol: HSDD Trial in Women with MDD [10]
-
Patient Population: 875 women with Major Depressive Disorder, of whom 161 met the criteria for HSDD.
-
Study Design: Analysis of data from three studies.
-
Treatment Arms:
-
This compound-ER (20-80 mg/day)
-
Comparator antidepressants (Fluoxetine or Paroxetine)
-
Placebo
-
-
Duration: 8 weeks.
-
Outcome Measures: The primary outcome was the number and percentage of patients who no longer met the DSM-IV criteria for HSDD.
-
Statistical Analysis: Comparison of the percentage of patients with HSDD resolution between the treatment groups.
Conclusion and Future Directions
This compound's selective 5-HT1A partial agonism presents a promising avenue for therapeutic interventions beyond its approved indication for MDD. The existing clinical data, though in some cases preliminary, provides a strong rationale for further investigation into its efficacy for Generalized Anxiety Disorder and Hypoactive Sexual Desire Disorder. The detailed experimental protocols outlined in this guide are intended to serve as a foundation for designing robust clinical trials to further elucidate this compound's therapeutic potential in these and other neurological and psychiatric conditions. Future research should focus on well-controlled, large-scale studies to confirm these initial findings and to explore optimal dosing and treatment durations for these potential off-label indications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. mghpsychnews.org [mghpsychnews.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C19H29N5O2 | CID 55191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound in anxiety: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and diazepam in generalized anxiety disorder: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-ER treatment of hypoactive sexual desire disorder (HSDD) associated with depression in women - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Nexus: A Deep Dive into the Structure-Activity Relationships of Gepirone and its Analogs
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of gepirone, a selective 5-HT1A receptor agonist, and its analogs. This compound, an azapirone derivative, has a well-established pharmacological profile, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic receptors.[1][2] This dual activity, coupled with its high selectivity for the 5-HT1A receptor over other serotonin and dopamine receptors, underpins its therapeutic potential in mood and anxiety disorders. Understanding the nuanced relationships between the chemical structure of this compound and its pharmacological activity is paramount for the rational design of novel and improved therapeutic agents.
Core Structural Features and Pharmacological Profile of this compound
This compound's chemical scaffold consists of a pyrimidinylpiperazine moiety linked by a butyl chain to a 4,4-dimethylpiperidine-2,6-dione (glutarimide) ring system. Radioligand binding studies have quantified its high affinity for the 5-HT1A receptor, with a Ki value of approximately 31.8 nM.[1] In contrast, its affinity for the 5-HT2A receptor is significantly lower, with a Ki of around 3630 nM, highlighting its selectivity.[1] The primary active metabolites of this compound, 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-hydroxy-gepirone, also contribute to its overall pharmacological effect. 1-PP acts as an antagonist at presynaptic α2-adrenoreceptors, while 3'-hydroxy-gepirone is a 5-HT1A receptor agonist.
Structure-Activity Relationship of this compound Analogs
Systematic modifications of the this compound structure have elucidated key determinants for 5-HT1A receptor affinity and functional activity. A pivotal study by Paluchowska and colleagues investigated a series of flexible and conformationally restricted arylpiperazine analogs of this compound.
Quantitative Analysis of Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, nM) of flexible (1a-3a) and conformationally restricted (1b-3b) this compound analogs for human 5-HT1A, 5-HT2A, and D2 receptors.
Table 1: Binding Affinities of Flexible this compound Analogs
| Compound | Ar | n | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) |
| 1a | 2-Pyrimidinyl | 4 | 18 | 1800 | >10000 |
| 2a | 2-Methoxyphenyl | 4 | 1.2 | 120 | 2500 |
| 3a | 3-Chlorophenyl | 4 | 2.5 | 250 | 3500 |
Table 2: Binding Affinities of Conformationally Restricted this compound Analogs
| Compound | Ar | n | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) |
| 1b | 2-Pyrimidinyl | - | 25 | >10000 | >10000 |
| 2b | 2-Methoxyphenyl | - | 2.8 | 2800 | >10000 |
| 3b | 3-Chlorophenyl | - | 4.1 | 3500 | >10000 |
Data sourced from Paluchowska et al., Bioorganic & Medicinal Chemistry, 2005.
These data reveal several key SAR insights:
-
Arylpiperazine Moiety: The nature of the aromatic substituent on the piperazine ring significantly influences affinity and selectivity. Substitution of the 2-pyrimidinyl group (1a) with a 2-methoxyphenyl (2a) or 3-chlorophenyl (3a) group enhances 5-HT1A affinity.
-
Conformational Rigidity: Introduction of a conformational restriction in the linker (compounds 1b-3b) generally maintains high 5-HT1A affinity while dramatically increasing selectivity against 5-HT2A and D2 receptors.
-
Functional Activity: The flexible analog with a 2-methoxyphenyl substituent (2a) was identified as a full 5-HT1A agonist, while the corresponding pyrimidinyl (1a) and 3-chlorophenyl (3a) analogs were partial agonists. In the conformationally restricted series, the 2-methoxyphenyl (2b) and 3-chlorophenyl (3b) analogs were found to be agonists, while the pyrimidinyl analog (1b) was a partial agonist.
Signaling Pathways of this compound and its Analogs
Activation of the 5-HT1A receptor by this compound and its agonistic analogs initiates a cascade of intracellular signaling events. As a Gi/o-coupled G-protein coupled receptor (GPCR), its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Furthermore, the dissociated Gβγ subunits can modulate the activity of ion channels, leading to an increase in K+ conductance and a decrease in Ca2+ conductance, which hyperpolarizes the neuron and reduces its excitability. The 5-HT1A receptor can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.
Caption: 5-HT1A Receptor Signaling Cascade.
Experimental Protocols
Synthesis of this compound Analogs (General Procedure)
The synthesis of the flexible and conformationally restricted analogs of this compound generally involves a multi-step process. The following is a generalized workflow based on the synthesis of similar arylpiperazine derivatives.
Caption: General Synthetic Scheme for this compound Analogs.
A typical synthesis involves the N-alkylation of a substituted arylpiperazine with a suitable bifunctional linker containing a protected or precursor amino group. Subsequent deprotection or reduction yields a primary amine intermediate, which is then condensed with a glutarimide anhydride to afford the final this compound analog.
Radioligand Binding Assays
The affinity of the compounds for 5-HT1A, 5-HT2A, and D2 receptors is determined through radioligand binding assays using membranes from cells stably expressing the respective human receptors.
Protocol Outline:
-
Membrane Preparation: Homogenize cells expressing the target receptor in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known, non-labeled ligand for the target receptor.
-
Incubation and Filtration: Incubate the plates to allow for binding equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Functional Activity Assays
The functional activity of the compounds (i.e., whether they act as agonists, partial agonists, or antagonists) can be assessed using various in vitro assays, such as the [35S]GTPγS binding assay.
[35S]GTPγS Binding Assay Protocol Outline:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor as described for the radioligand binding assay.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test compound.
-
Basal and Maximal Stimulation: Determine basal G-protein activation in the absence of any ligand and maximal stimulation with a known full agonist (e.g., 5-HT).
-
Incubation and Filtration: Incubate the plates to allow for G-protein activation and subsequent [35S]GTPγS binding. Terminate the reaction by rapid filtration.
-
Radioactivity Measurement: Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of the test compound. Determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect) relative to the full agonist to classify the compound as a full agonist, partial agonist, or antagonist.
Conclusion
The structural activity relationship of this compound and its analogs provides a clear framework for the design of novel 5-HT1A receptor ligands with tailored affinity, selectivity, and functional activity. The arylpiperazine moiety and the conformational flexibility of the linker are critical determinants of the pharmacological profile. The quantitative data and experimental protocols presented in this guide offer valuable insights for researchers and drug development professionals working to advance the next generation of serotonergic therapeutics.
References
Methodological & Application
Application Notes and Protocols for Gepirone Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Gepirone, a selective 5-HT1A receptor agonist, in rodent models for preclinical research in anxiety and depression. Detailed protocols for common behavioral assays are included to ensure methodological consistency and reproducibility.
Mechanism of Action
This compound's primary mechanism of action involves its high-affinity partial agonism at serotonin 5-HT1A receptors.[1] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially suppresses serotonergic neuron firing.[2][3] However, with chronic administration, these autoreceptors desensitize, leading to an overall enhancement of serotonin release in key brain regions like the hippocampus, cortex, and amygdala.[2][3][4] At the postsynaptic level, this compound acts as a partial agonist, modulating downstream signaling pathways, including cAMP/PKA, PI3K, and MAPK/ERK, which are implicated in the long-term anxiolytic and antidepressant effects.[2][3][4] Its active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), functions as an antagonist at presynaptic α2-adrenoreceptors, which may also contribute to its antidepressant efficacy.[2]
Quantitative Data Summary
The following tables summarize the effective dosages of this compound used in various rodent models and behavioral tests.
Table 1: this compound Dosage and Administration Routes in Rodent Models
| Rodent Model | Administration Route | Dosage Range | Study Type | Reference |
| Wistar Rats | Intraperitoneal (i.p.) | 2.5 - 20 mg/kg | Acute | [2] |
| Sprague-Dawley Rats | Intraperitoneal (i.p.) | 2 - 5 mg/kg | Acute | [2][3] |
| CD-1 Mice | Intraperitoneal (i.p.) | 1.25 - 10 mg/kg | Acute | [2][3] |
| Wistar Rats | Oral (p.o.) | 10 mg/kg/day | Chronic (14 days) | [2][5] |
| Rats | Intravenous (i.v.) | 2.3 - 10 mg/kg | Acute | [2] |
| Rats | Subcutaneous (s.c.) | 1.25, 2.5, 5 mg/kg | Acute | [6] |
| White Carneaux Pigeons | Intramuscular (i.m.) | 0.03 - 10 mg/kg | Acute | [2][3] |
Table 2: Behavioral Effects of this compound in Rodent Models
| Behavioral Test | Rodent Model | Administration | Dosage | Observed Effect | Reference |
| Forced Swim Test | Wistar Rats | Acute (i.p.) | 2.5 - 20 mg/kg | Dose-dependent reduction in immobility time | [2][7] |
| Elevated Plus Maze | Wistar Rats | Acute (i.p.) | 1, 3, 5.6, 10 mg/kg | Anxiogenic-like effects (reduced open-arm exploration) | [5][8] |
| Elevated Plus Maze | Wistar Rats | Chronic (p.o.) | 10 mg/kg/day | Anxiolytic-like effects (increased open-arm entries and time) | [2][5][8] |
| Isolation-Induced Aggression | CD-1 Mice | Acute (i.p.) | 1.25 - 10 mg/kg | Dose-dependent reduction in aggressive behavior | [2][3][9] |
| Learned Helplessness | Rats | Repeated (i.p.) | 0.06 - 0.125 mg/kg | Reduced escape failures | [2][3] |
| Punished Responding | White Carneaux Pigeons | Acute (i.m.) | 0.03 - 10 mg/kg | Increased responding at low-to-moderate doses | [2][3] |
Signaling Pathway
The signaling pathway of this compound involves a time-dependent dual action on the serotonergic system.
Caption: this compound's dual-action signaling pathway.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay to assess antidepressant-like activity in rodents.[10][11] The test is based on the principle that an animal will cease escape behaviors when placed in an inescapable, stressful situation, and that this immobility is reduced by antidepressant treatment.[12]
Materials:
-
Cylindrical water tank (for mice: 20 cm diameter, 30 cm height; for rats: larger dimensions may be required).[10]
-
Water at 24-30°C.[12]
-
Video recording and analysis software.
-
Dry towels and a warming environment for post-test recovery.[12]
Procedure:
-
Fill the cylinder with water to a depth of 15 cm, ensuring the animal cannot touch the bottom with its tail or feet.[10][12]
-
Administer this compound or vehicle control intraperitoneally (i.p.) at the desired dose (e.g., 2.5-20 mg/kg for rats) a specified time before the test.[2][7]
-
Gently place the animal into the water cylinder.
-
The primary measure is the duration of immobility during the last 4 minutes of the test.[10] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[13]
-
At the end of the test, remove the animal, dry it thoroughly, and return it to a warm, dry home cage.[12]
-
Empty and clean the tank between animals to remove fecal matter and urine.[12]
Caption: Experimental workflow for the Forced Swim Test.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents.[14][15][16] The test is based on the natural aversion of rodents to open and elevated spaces.[15] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.[14][16]
Materials:
-
Elevated plus-maze apparatus (for rats: two open arms and two closed arms, 50 cm long and 10 cm wide, elevated 50 cm from the floor; dimensions for mice are smaller).
-
Video recording and tracking software.
Procedure:
-
Administer this compound or vehicle control at the desired dose and route (e.g., acute i.p. at 1-10 mg/kg or chronic p.o. at 10 mg/kg/day for rats).[5][8]
-
Allow for an appropriate pre-treatment period.
-
Place the animal in the center of the maze, facing an open arm.[14]
-
Record the session using a video camera positioned above the maze.
-
Key parameters to measure include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Clean the maze with a 70% ethanol solution between animals to eliminate olfactory cues.[15]
Caption: Experimental workflow for the Elevated Plus Maze test.
Important Considerations
-
Acute vs. Chronic Administration: It is crucial to note that acute and chronic administration of this compound can produce opposing effects in some behavioral paradigms, such as the elevated plus maze, where acute doses may be anxiogenic and chronic treatment is anxiolytic.[2][5][8]
-
Dose-Response: A clear dose-response relationship has been observed in several studies.[2] It is recommended to perform dose-response studies to determine the optimal dose for a specific experimental question.
-
Animal Strain and Species: The behavioral effects of this compound may vary between different rodent strains and species. The protocols provided here are general guidelines and may need to be optimized for the specific animals being used.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 2. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effects of acute administration of this compound in rats trained on conflict schedules having different degrees of predictability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of 5-HT1A receptors in the antidepressant-like activity of this compound in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and chronic effects of this compound and fluoxetine in rats tested in the elevated plus-maze: an ethological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, an aryl-piperazine anxiolytic drug, on aggressive behavior and brain monoaminergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
Dosing Considerations for Gepirone in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gepirone is a selective partial agonist of the 5-HT1A serotonin receptor with demonstrated efficacy in treating major depressive disorder.[1][2] Its unique pharmacological profile, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic receptors, necessitates careful dosing considerations in preclinical research to accurately model its therapeutic effects and understand its mechanism of action.[3][4] This document provides detailed application notes and protocols for the preclinical administration of this compound, summarizing quantitative data and outlining key experimental methodologies.
Pharmacological Profile
This compound's primary mechanism of action is through its high affinity for 5-HT1A receptors.[5] Acute administration tends to suppress serotonergic firing via autoreceptor activation, while chronic treatment leads to autoreceptor desensitization and enhanced serotonin release.[4] This time-dependent effect is a critical consideration in experimental design. This compound is metabolized in the liver, primarily by CYP3A4, into active metabolites, including 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-hydroxy-gepirone (3'-OH), which also possess pharmacological activity.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: Preclinical Dosing of this compound in Rodent Models
| Animal Model | Route of Administration | Dose Range | Observed Effects | Reference(s) |
| Male Sprague-Dawley Rats | Intravenous (i.v.) | 2.3–10 mg/kg | Inhibition of single-cell impulse flow of dopamine cells | [3] |
| Male Sprague-Dawley Rats | Intraperitoneal (i.p.) | 0.06–0.125 mg/kg (repeated) | Reduced escape failures in learned helplessness model | [6] |
| Male Sprague-Dawley Rats | Intraperitoneal (i.p.) | 2–5 mg/kg | No significant effect on escape latency in learned helplessness model | [6] |
| Male Sprague-Dawley Rats | Intraperitoneal (i.p.) | 2.5–7.5 mg/kg | Improved escape performance in learned helplessness model | [6] |
| Long-Evans Rats | Intraperitoneal (i.p.) | 4 mg/kg (acute) | No alteration in feeding latency | [3] |
| Long-Evans Rats | Intraperitoneal (i.p.) | 4 mg/kg (chronic, 21 days) | Significantly reduced feeding latency | [3] |
| Male Mice | Intraperitoneal (i.p.) | 1.25–10 mg/kg (acute) | Dose-dependent reduction in aggressive behavior | [4] |
| Male Mice | Intraperitoneal (i.p.) | 2.5, 5, and 7.5 mg/kg | Reduced aggression, anxiolytic effects in elevated plus-maze | [7] |
| White Carneaux Pigeons | Intramuscular (i.m.) | 0.03–10 mg/kg | Increased responding under fixed-interval schedules | [6] |
| Rats | Subcutaneous (s.c.) | 1.25, 2.5, and 5 mg/kg | Anticonflict activity in a predictable shock schedule | [8] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Conditions | Reference(s) |
| Bioavailability | 14-17% | Humans | [9] |
| Half-life (Extended Release) | ~5 hours | Humans | [3] |
| Time to Peak Plasma Concentration (Tmax) | 6 hours (fasting), 3 hours (with high-fat meal) | Humans (Extended Release) | [9] |
| Protein Binding | 72% | Human Plasma | [9] |
| Major Metabolites | 1-(2-pyrimidinyl)-piperazine (1-PP), 3'-OH-gepirone | Humans | [3] |
| Primary Metabolizing Enzyme | CYP3A4 | Humans | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound's dual action on presynaptic and postsynaptic 5-HT1A receptors.
Caption: A generalized workflow for preclinical evaluation of this compound.
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiolytic Activity
This protocol is adapted from methodologies used to assess the anxiolytic effects of 5-HT1A agonists.[7]
Objective: To evaluate the anxiolytic-like effects of this compound in rodents.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video recording and analysis software.
-
This compound solution.
-
Vehicle solution (e.g., saline).
-
Syringes and needles for administration.
-
Rodents (mice or rats).
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 2.5, 5, or 7.5 mg/kg, i.p. for mice) or vehicle to the animals. Allow for a pre-treatment period of approximately 15-30 minutes.[7]
-
Test Initiation: Place the animal in the center of the EPM, facing one of the open arms.
-
Recording: Start the video recording and allow the animal to explore the maze for a 5-minute period.
-
Data Collection: Record the time spent in the open arms and closed arms, as well as the number of entries into each arm.
-
Cleaning: After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
-
Data Analysis: Analyze the data to compare the time spent and entries into the open arms between the this compound-treated and vehicle-treated groups. An increase in open arm exploration is indicative of an anxiolytic effect.
Learned Helplessness (LH) Model for Antidepressant Activity
This protocol is a generalized procedure based on studies evaluating the antidepressant-like effects of this compound.[6]
Objective: To assess the antidepressant-like effects of this compound in rats.
Materials:
-
Shuttle boxes equipped with a grid floor for delivering foot shocks and a barrier for escape.
-
A programmable shock generator.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles for administration.
-
Rats.
Procedure:
-
Induction of Helplessness (Day 1):
-
Place rats individually in the shuttle boxes.
-
Administer a series of inescapable and unpredictable foot shocks (e.g., 60 shocks, 15-second duration, 0.8 mA intensity, with a variable inter-shock interval).
-
A control group should be placed in the boxes without receiving shocks.
-
-
Drug Administration (Chronic):
-
Begin daily administration of this compound (e.g., 0.06-0.125 mg/kg, i.p.) or vehicle for a predetermined period (e.g., 3-5 days).
-
-
Escape Testing (e.g., Days 3-5):
-
Place the rats back into the shuttle boxes.
-
Administer a series of escapable shocks (e.g., 30 trials). During each trial, a conditioned stimulus (e.g., a light or tone) is presented, followed by a foot shock. The animal can escape the shock by crossing the barrier to the other side of the shuttle box.
-
Record the latency to escape for each trial. A failure to escape within a set time (e.g., 20 seconds) is recorded as an escape failure.
-
-
Data Analysis:
-
Compare the number of escape failures and the average escape latency between the this compound-treated, vehicle-treated helpless, and non-shocked control groups. A reduction in escape failures and latency in the this compound group indicates an antidepressant-like effect.
-
Conclusion
The preclinical evaluation of this compound requires careful consideration of its dose, route of administration, and the time course of its effects. The protocols and data presented in these application notes provide a foundation for designing and conducting robust preclinical studies to further elucidate the therapeutic potential of this 5-HT1A receptor agonist. Researchers should always adhere to ethical guidelines for animal research and adapt these protocols as necessary for their specific experimental questions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The preclinical discovery and development of this compound hydrochloride extended-release tablets: the first oral selective 5-HT1A receptor agonist for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
Measuring Gepirone Levels in Brain Tissue: A Guide for Researchers
For researchers, scientists, and drug development professionals, accurately measuring the concentration of gepirone in brain tissue is crucial for pharmacokinetic studies, understanding its mechanism of action, and evaluating its therapeutic efficacy. This document provides detailed application notes and protocols for the quantification of this compound in brain tissue using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, it covers the use of in vivo microdialysis for sampling this compound from the brain's extracellular fluid.
This compound is a selective partial agonist of the 5-HT1A receptor, and understanding its distribution and concentration at its site of action in the central nervous system is paramount for its development as a therapeutic agent. The following sections detail the methodologies, from sample preparation to final analysis, and provide quantitative data to aid in method selection and validation.
Analytical Techniques for this compound Quantification
The two primary analytical techniques for the quantification of this compound in brain tissue are HPLC and LC-MS/MS. While HPLC offers a cost-effective and robust method, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical assays.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds in biological matrices. For this compound analysis in brain tissue, a reversed-phase HPLC method is typically employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly well-suited for analyzing complex biological samples like brain homogenates, as it can accurately quantify low concentrations of this compound and its metabolites.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods. It is important to note that while HPLC methods for this compound in brain tissue have been mentioned in the literature, detailed validation data is more readily available for its structural analog, buspirone, and for this compound in plasma. The data presented here is a composite of what can be expected from a validated method, drawing from these sources.
Table 1: HPLC Method Parameters and Performance
| Parameter | Details |
| Instrumentation | HPLC system with UV or Fluorescence Detector |
| Column | Cyano or C18 analytical column |
| Mobile Phase | Acetonitrile and phosphate buffer mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~240 nm or Fluorescence (Excitation/Emission specific to this compound) |
| Linearity (r²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | ~10-20 ng/mL |
| Recovery | > 85% |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Details |
| Instrumentation | UPLC or HPLC coupled to a triple quadrupole mass spectrometer |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile with 0.1% formic acid (gradient elution) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: Specific parent > product ion; Internal Standard: Specific parent > product ion |
| Linearity (r²) | ≥ 0.995 |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL |
| Recovery | > 90% |
| Precision (%RSD) | < 10% |
| Accuracy (%Bias) | Within ±10% |
Experimental Protocols
The following protocols provide a step-by-step guide for the analysis of this compound in brain tissue.
Protocol 1: Brain Tissue Homogenate Preparation
This protocol is a prerequisite for both HPLC and LC-MS/MS analysis of total brain tissue concentrations of this compound.
Materials:
-
Frozen brain tissue sample
-
Ice-cold 0.1 M perchloric acid or acetonitrile
-
Tissue homogenizer (e.g., Polytron or sonicator)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Weigh the frozen brain tissue sample (~100 mg).
-
On ice, add 10 volumes (e.g., 1 mL for 100 mg of tissue) of ice-cold 0.1 M perchloric acid or acetonitrile to the tissue in a microcentrifuge tube.
-
Immediately homogenize the tissue using a sonicator or a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process to prevent degradation.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant, which contains this compound, and transfer it to a clean tube.
-
The supernatant can be directly injected into the HPLC or LC-MS/MS system or stored at -80°C until analysis. If perchloric acid was used, a neutralization step with a potassium carbonate solution may be necessary prior to injection to prevent column damage.
Protocol 2: HPLC-UV Analysis of this compound in Brain Homogenate
This protocol is adapted from general methods for analyzing small molecules in brain tissue and methods for this compound's analog, buspirone.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A cyanonitrile analytical column is a good starting point based on literature for similar compounds. A C18 column can also be used.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.0) in a ratio suitable to achieve good separation and peak shape (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 240 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare the brain homogenate supernatant as described in Protocol 1.
-
Prepare calibration standards by spiking known concentrations of this compound into blank brain homogenate from untreated animals and processing them in the same manner as the study samples.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Inject the processed standards, QCs, and samples onto the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
Protocol 3: LC-MS/MS Analysis of this compound in Brain Homogenate
This protocol is based on established methods for the bioanalysis of small molecules, including buspirone, in brain tissue.
Instrumentation and Conditions:
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start at a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute this compound, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI in positive mode.
-
MRM Transitions: The specific parent and product ions for this compound and a suitable internal standard (e.g., a deuterated version of this compound) must be determined by direct infusion.
-
Injection Volume: 5-10 µL.
Procedure:
-
Prepare the brain homogenate supernatant as described in Protocol 1.
-
Add an internal standard solution to all samples, calibration standards, and QCs to correct for matrix effects and variability in extraction and injection.
-
Prepare calibration standards and QCs by spiking known concentrations of this compound into blank brain homogenate.
-
Inject the processed samples into the LC-MS/MS system.
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.
Protocol 4: In Vivo Microdialysis for this compound Sampling in Brain Extracellular Fluid
Microdialysis is a minimally invasive technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of a specific brain region in a freely moving animal.
Materials:
-
Microdialysis probes (with a molecular weight cutoff appropriate for this compound)
-
Stereotaxic apparatus for probe implantation
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF) as the perfusate
-
Fraction collector
Procedure:
-
Surgically implant a guide cannula into the brain region of interest of an anesthetized animal using a stereotaxic apparatus. Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a microinfusion pump.
-
Collect the dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.
-
Analyze the collected dialysate samples for this compound concentration using a highly sensitive method like LC-MS/MS (as described in Protocol 3). Due to the small sample volumes and potentially low concentrations, direct injection is often possible.
-
The concentration of this compound in the ECF can be estimated from the dialysate concentration by determining the in vivo recovery of the probe. This can be done using methods such as the no-net-flux method or retrodialysis.
This compound's Mechanism of Action: A Simplified Signaling Pathway
This compound exerts its therapeutic effects primarily through its action as a partial agonist at serotonin 5-HT1A receptors. These receptors are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus and cortex.
Application Notes & Protocols: Formulation and Evaluation of Extended-Release Gepirone for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepirone is a selective serotonin 5-HT1A receptor agonist with a unique pharmacological profile, acting as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors.[1][2][3] This dual action modulates serotonergic neurotransmission, making it a promising therapeutic agent for major depressive disorder (MDD).[4][5][6] The development of an extended-release (ER) formulation of this compound aims to provide sustained and controlled drug delivery, ensuring consistent plasma concentrations and enhancing tolerability.[4][5] These application notes provide a detailed protocol for the formulation of an extended-release this compound preparation suitable for oral administration in animal models and subsequent evaluation of its pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action: Signaling Pathway
This compound's therapeutic effects are primarily mediated through its interaction with the serotonin 5-HT1A receptors. Chronic administration leads to the desensitization of presynaptic 5-HT1A autoreceptors, resulting in increased serotonin release.[1][2][3] Postsynaptically, this compound's partial agonism at 5-HT1A receptors modulates intracellular signaling cascades, including the cAMP/PKA, PI3K, and MAPK/ERK pathways, which are crucial for regulating neuronal function and plasticity.[1][2][3]
Formulation of Extended-Release this compound for Animal Studies
The following protocol describes the preparation of an extended-release formulation of this compound hydrochloride suitable for oral gavage in rodents. This formulation utilizes a hydrophilic matrix system to control the drug release.
Materials:
-
This compound Hydrochloride (active pharmaceutical ingredient)
-
Hydroxypropyl Methylcellulose (HPMC K100M) - rate-controlling polymer
-
Microcrystalline Cellulose (MCC PH101) - filler/binder
-
Magnesium Stearate - lubricant
-
Purified Water
Equipment:
-
Analytical balance
-
Mortar and pestle or a suitable blender
-
Tablet press (optional, for creating mini-tablets) or capsule filling machine
-
Drying oven
Protocol:
-
Drug-Excipient Blending:
-
Accurately weigh this compound HCl, HPMC K100M, and Microcrystalline Cellulose.
-
Geometrically mix the powders in a mortar and pestle or a blender until a homogenous mixture is achieved.
-
-
Granulation (Wet Granulation Method):
-
Slowly add purified water to the powder blend while mixing to form a damp mass. The consistency should be such that it forms a ball when squeezed but crumbles with slight pressure.
-
Pass the wet mass through a suitable mesh sieve to form granules.
-
Dry the granules in a drying oven at 40-50°C until the moisture content is within the desired range (typically <2%).
-
-
Lubrication:
-
Pass the dried granules through a sieve to break any aggregates.
-
Add the weighed amount of magnesium stearate and blend for a short period (e.g., 2-5 minutes). Avoid over-blending.
-
-
Dosage Form Preparation:
-
For Oral Gavage (Suspension): The lubricated granules can be suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in water) immediately before administration.
-
For Mini-Tablets/Capsules: The lubricated granules can be compressed into mini-tablets of a suitable size for the target animal species or filled into appropriately sized capsules.
-
Table 1: Example Formulation Composition
| Component | Function | Percentage by Weight (%) |
| This compound Hydrochloride | Active Ingredient | 20.0 |
| HPMC K100M | Rate-Controlling Polymer | 30.0 |
| Microcrystalline Cellulose | Filler/Binder | 49.0 |
| Magnesium Stearate | Lubricant | 1.0 |
Experimental Protocols for Evaluation in Animal Models
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of the extended-release this compound formulation in a suitable animal model (e.g., Sprague-Dawley rats).
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) are a suitable model.
-
Housing and Acclimatization: House the animals in a controlled environment with a 12-hour light/dark cycle and allow them to acclimatize for at least one week before the experiment.
-
Dosing:
-
Divide the animals into two groups: one receiving the extended-release this compound formulation and a control group receiving an immediate-release (IR) formulation.
-
Administer the formulations via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at various time points post-dosing (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound and its major metabolites (1-PP and 3'-OH-gepirone) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).
-
Table 2: Comparison of Expected Pharmacokinetic Parameters
| Parameter | Immediate-Release (IR) Formulation | Extended-Release (ER) Formulation |
| Tmax | Shorter (e.g., ~1-2 hours)[7] | Longer (e.g., ~4-6 hours)[7] |
| Cmax | Higher[7] | Lower[7] |
| AUC | Similar to ER formulation[7] | Similar to IR formulation[7] |
| t1/2 | Shorter | Longer (apparent half-life) |
Pharmacodynamic (PD) Study: Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like effects of the extended-release this compound formulation using the forced swim test, a common behavioral assay for screening antidepressant efficacy.[8]
Protocol:
-
Animals and Dosing:
-
Use male mice or rats.
-
Administer the extended-release this compound formulation, a vehicle control, and a positive control (e.g., a standard antidepressant like imipramine) orally for a predetermined period (e.g., 14-21 days) to model chronic treatment.
-
-
Forced Swim Test Apparatus:
-
A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
-
Procedure:
-
Pre-test session (Day 1): Place each animal in the cylinder for 15 minutes. This is for habituation.
-
Test session (Day 2, 24 hours after pre-test): Place the animal back in the cylinder for 5-6 minutes. Record the session for later analysis.
-
-
Behavioral Scoring:
-
Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the treatment groups. A significant decrease in immobility time in the this compound-treated group compared to the vehicle control group indicates an antidepressant-like effect.
-
Table 3: Expected Outcomes of the Forced Swim Test
| Treatment Group | Expected Immobility Time | Interpretation |
| Vehicle Control | High | Baseline depressive-like behavior |
| Extended-Release this compound | Significantly Reduced | Antidepressant-like effect of the test formulation |
| Positive Control (e.g., Imipramine) | Significantly Reduced | Validates the experimental model's sensitivity |
Conclusion
The provided protocols offer a framework for the formulation and preclinical evaluation of extended-release this compound in animal models. The extended-release formulation is expected to exhibit a more favorable pharmacokinetic profile with a delayed Tmax and lower Cmax compared to an immediate-release formulation, which may translate to improved tolerability. The pharmacodynamic studies, such as the forced swim test, are crucial for establishing the antidepressant-like efficacy of the formulation. These studies are essential steps in the preclinical development of novel antidepressant therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Dawn: FDA Greenlights Exxua (this compound ER) for Major Depressive Disorder | McGovern Medical School [med.uth.edu]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Pharmacokinetic evaluation of this compound immediate-release capsules and this compound extended-release tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
Revolutionizing Neurogenesis Research: A Guide to Assessing Gepirone's Impact
For Immediate Release – Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing methods for assessing the impact of Gepirone, a selective 5-HT1A receptor agonist, on neurogenesis. These detailed application notes and protocols provide a framework for investigating the neurogenic potential of this compound and similar compounds, a critical area of research for novel antidepressant and anxiolytic therapies.
This compound's mechanism of action involves the modulation of serotonergic neurotransmission, primarily through its activity as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[1][2] This interaction triggers a cascade of intracellular signaling pathways known to be involved in neuroplasticity and neurogenesis.[2] This document outlines both in vivo and in vitro methodologies to quantify these effects, presents the underlying signaling pathways, and provides hypothetical quantitative data to guide experimental design and interpretation.
Key Signaling Pathways Modulated by this compound
This compound's activation of the 5-HT1A receptor initiates downstream signaling through several key pathways that converge to regulate gene expression and promote neurogenesis. These include the cAMP/PKA, PI3K/Akt, and MAPK/ERK pathways.[2]
In Vivo Assessment of Neurogenesis
1. Bromodeoxyuridine (BrdU) Labeling and Immunohistochemistry
This gold-standard method is used to label and quantify newly synthesized DNA in proliferating cells.
Experimental Workflow:
Protocol: BrdU Labeling and Immunohistochemistry
-
Animal Dosing: Administer this compound or vehicle control to rodents for a specified period (e.g., 21-28 days).
-
BrdU Injection: Administer BrdU (e.g., 50 mg/kg, i.p.) to label dividing cells. The timing and frequency of injections depend on the experimental question (proliferation vs. survival).
-
Tissue Collection: After a designated survival period, perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Post-fix the brains in 4% PFA and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Section the brains (e.g., 40 µm coronal sections) using a cryostat or vibratome.
-
Immunohistochemistry:
-
Perform antigen retrieval and DNA denaturation (e.g., with 2N HCl).
-
Block non-specific binding sites.
-
Incubate with primary antibodies (e.g., anti-BrdU and a neuronal marker like anti-NeuN).
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Mount sections on slides with a DAPI-containing mounting medium.
-
-
Imaging and Quantification: Acquire images using a confocal microscope and quantify the number of BrdU-positive and BrdU/NeuN double-positive cells in the dentate gyrus using stereological methods.
2. Ki-67 and Doublecortin (DCX) Immunohistochemistry
Ki-67 is a marker for proliferating cells, while DCX is a marker for immature, migrating neuroblasts.
Protocol: Ki-67 and DCX Immunohistochemistry
The protocol is similar to that for BrdU, with the following modifications:
-
Primary Antibodies: Use anti-Ki-67 or anti-DCX antibodies.
-
Antigen Retrieval: May require different conditions (e.g., citrate buffer) for optimal staining. DNA denaturation is not required.
Hypothetical Quantitative Data (In Vivo)
The following table presents hypothetical data illustrating the potential effects of this compound on neurogenesis markers in the rodent hippocampus. While direct quantitative data for this compound is limited, studies on other 5-HT1A agonists like tandospirone have shown significant increases in neurogenesis. For instance, chronic treatment with tandospirone has been shown to increase the number of DCX-positive cells in the dentate gyrus in a dose-dependent manner.[3][4]
| Treatment Group | BrdU+ Cells/mm³ (Proliferation) | BrdU+/NeuN+ Cells/mm³ (Survival & Differentiation) | DCX+ Cells/mm³ (Immature Neurons) |
| Vehicle Control | 3500 ± 300 | 2800 ± 250 | 4500 ± 400 |
| This compound (5 mg/kg) | 4800 ± 350 | 3900 ± 300 | 6200 ± 450* |
| This compound (10 mg/kg) | 5900 ± 400 | 4900 ± 380 | 7800 ± 500** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
In Vitro Assessment of Neurogenesis
1. Neurosphere Assay
This assay assesses the proliferation and differentiation potential of neural stem and progenitor cells (NSPCs).
Experimental Workflow:
Protocol: Neurosphere Assay
-
NSPC Isolation: Dissect the hippocampus or subventricular zone (SVZ) from rodent brains and dissociate the tissue to obtain a single-cell suspension.
-
Neurosphere Formation: Culture the cells in a serum-free medium supplemented with EGF and bFGF to promote the formation of neurospheres.
-
Treatment: Add this compound or vehicle to the culture medium.
-
Proliferation Assessment: After a set period (e.g., 7 days), count the number and measure the diameter of the neurospheres.
-
Differentiation Assessment: Plate the neurospheres on a coated substrate in a medium lacking growth factors to induce differentiation. After several days, fix and immunostain the cells for neuronal (e.g., β-III tubulin, NeuN) and glial (e.g., GFAP) markers to assess the differentiation potential.
2. Western Blotting for Signaling Pathway Activation
This technique is used to quantify the levels of key proteins in the signaling pathways modulated by this compound.
Protocol: Western Blotting
-
Cell Culture and Treatment: Culture neural progenitor cells or a suitable neuronal cell line and treat with this compound for various time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Quantification: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.
Hypothetical Quantitative Data (In Vitro)
The following tables present hypothetical data on the effects of this compound on neurosphere formation and signaling pathway activation.
Neurosphere Formation
| Treatment Group | Number of Neurospheres/10,000 cells | Average Neurosphere Diameter (µm) |
| Vehicle Control | 85 ± 7 | 120 ± 10 |
| This compound (1 µM) | 125 ± 10 | 155 ± 12 |
| This compound (10 µM) | 160 ± 12 | 180 ± 15 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Signaling Protein Activation (Western Blot)
| Treatment Group | p-ERK/Total ERK (Fold Change) | p-Akt/Total Akt (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (10 µM, 15 min) | 2.5 ± 0.3 | 2.1 ± 0.2 |
| This compound (10 µM, 30 min) | 1.8 ± 0.2 | 1.6 ± 0.2 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for investigating the neurogenic effects of this compound. By employing a combination of in vivo and in vitro techniques, researchers can gain a comprehensive understanding of how this 5-HT1A receptor agonist modulates neurogenesis, from the activation of intracellular signaling pathways to the proliferation and differentiation of new neurons. The provided hypothetical data serves as a guide for expected outcomes and highlights the potential of this compound as a modulator of adult neurogenesis. Further research utilizing these methods will be crucial in elucidating the full therapeutic potential of this compound and other 5-HT1A receptor agonists in the treatment of depression and other neurological disorders.
References
- 1. Acute and chronic effects of this compound and fluoxetine in rats tested in the elevated plus-maze: an ethological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Microdialysis to Measure Gepirone-Induced Serotonin Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepirone is a selective 5-HT1A receptor agonist with a distinct pharmacological profile that differentiates it from typical antidepressants like SSRIs.[1][2] It functions as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei and as a partial agonist at postsynaptic 5-HT1A receptors in various brain regions, including the hippocampus and cortex.[2][3] This dual action leads to time-dependent effects on serotonergic neurotransmission. Acutely, this compound activates presynaptic 5-HT1A autoreceptors, which inhibits neuronal firing and subsequently reduces serotonin release.[4] However, with chronic administration, these autoreceptors undergo desensitization, leading to a recovery of neuronal firing and an enhanced release of serotonin in projection areas.[1][3] This latter effect is believed to be central to its therapeutic efficacy in major depressive disorder.
In-vivo microdialysis is a powerful technique that allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This methodology is invaluable for elucidating the pharmacodynamic effects of compounds like this compound on serotonergic transmission. These application notes provide a detailed protocol for utilizing in-vivo microdialysis to measure this compound-induced changes in extracellular serotonin levels.
Data Presentation: this compound's Effects on Extracellular Serotonin
The following tables summarize the expected effects of this compound on extracellular serotonin (5-HT) levels based on preclinical studies. It is important to note that while the acute effects have been quantitatively documented, the precise dose-dependent percentage increase following chronic administration in microdialysis studies is less commonly reported in singular comprehensive tables in publicly available literature. The chronic effects are well-established mechanistically, leading to an enhanced serotonergic tone.
Table 1: Acute Effects of this compound on Extracellular Serotonin in the Rat Ventral Hippocampus
| Compound | Dose (mg/kg, s.c.) | Brain Region | Change in Extracellular 5-HT | Reference |
| This compound | 5 | Ventral Hippocampus | Marked Reduction | [4] |
Table 2: Theoretical Effects of Chronic this compound Administration on Extracellular Serotonin
| Compound | Administration | Brain Region | Expected Change in Extracellular 5-HT | Underlying Mechanism |
| This compound | Chronic (e.g., 14 days) | Hippocampus, Prefrontal Cortex | Increased Tonic Levels | Desensitization of presynaptic 5-HT1A autoreceptors |
Experimental Protocols
This section provides a detailed methodology for conducting in-vivo microdialysis experiments to assess the impact of this compound on serotonin release.
Part 1: Stereotaxic Surgery and Guide Cannula Implantation
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are a suitable model. House animals individually and allow for at least one week of acclimatization to the facility.
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the lack of a pedal withdrawal reflex.
-
Stereotaxic Surgery:
-
Place the anesthetized animal securely in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., ventral hippocampus or medial prefrontal cortex) using appropriate stereotaxic coordinates from a rat brain atlas.
-
Slowly lower a guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animal to recover for a minimum of 48-72 hours before the microdialysis experiment.
-
Part 2: In-Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, place the animal in a microdialysis testing chamber to allow for habituation to the environment.
-
Probe Insertion: Gently restrain the animal and replace the dummy cannula with a microdialysis probe (e.g., CMA 11 or similar, with a 6 kDa cutoff and appropriate membrane length for the target region).
-
Perfusion:
-
Connect the microdialysis probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (typically 1-2 µL/min). A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4.
-
Allow for a stabilization period of at least 2 hours to ensure a stable baseline of extracellular serotonin.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., a small volume of 0.1 M perchloric acid) to prevent serotonin degradation.
-
Collect at least three to four consecutive baseline samples where the serotonin concentration varies by less than 15%.
-
-
This compound Administration:
-
Acute Studies: Administer a single dose of this compound via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Chronic Studies: Administer this compound daily for a predetermined period (e.g., 14 days) prior to the microdialysis experiment. On the experimental day, the final dose can be administered, and samples collected.
-
-
Post-Administration Sample Collection: Continue to collect dialysate samples at the same regular intervals for a predetermined period (e.g., 3-4 hours) to monitor the change in extracellular serotonin levels over time.
-
Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.
Part 3: Serotonin Quantification by HPLC-ECD
-
Sample Preparation: Thaw the microdialysate samples on ice. If necessary, centrifuge the samples to remove any particulate matter.
-
HPLC System:
-
Use a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD).
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An example of a mobile phase is a phosphate/citrate buffer containing an ion-pairing agent (e.g., octane sulfonic acid), EDTA, and a small percentage of organic solvent like methanol. The exact composition should be optimized for the specific column and system.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
-
Electrochemical Detection:
-
Set the potential of the glassy carbon working electrode to a level optimal for the oxidation of serotonin (e.g., +600 to +800 mV) relative to an Ag/AgCl reference electrode.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of serotonin.
-
Inject the collected dialysate samples.
-
Determine the concentration of serotonin in the samples by comparing the peak area of serotonin in the sample chromatogram to the standard curve.
-
-
Data Analysis: Express the results as a percentage change from the average baseline serotonin concentration.
Mandatory Visualizations
Caption: this compound's dual-action signaling pathway.
Caption: Experimental workflow for in-vivo microdialysis.
Caption: Logical flow for data analysis.
References
- 1. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential effect of this compound on presynaptic and postsynaptic serotonin receptors: single-cell recording studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for Studying Gepirone's Antidepressant-Like Effects
Introduction
Gepirone is a psychotropic drug primarily investigated for its efficacy in treating major depressive disorder (MDD) and anxiety.[1][2] Its mechanism of action is principally linked to its activity as a selective partial agonist at the serotonin 1A (5-HT1A) receptors.[1][3][4][5] These receptors are crucial in regulating mood and anxiety and are found in high densities in brain regions like the hippocampus, cortex, amygdala, and raphe nucleus.[4][6] this compound acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic receptors.[4][7] Chronic administration leads to the desensitization of these autoreceptors, which is thought to increase serotonin release and enhance serotonergic neurotransmission, contributing to its antidepressant effects.[1][4] Unlike selective serotonin reuptake inhibitors (SSRIs), this compound's distinct mechanism may offer a different side effect profile, particularly with less impact on sexual function.[2][8]
These application notes provide a detailed experimental framework for researchers to investigate the antidepressant-like properties of this compound in a preclinical setting. The protocols cover the induction of a depressive-like state in an animal model, subsequent behavioral testing to assess antidepressant efficacy, and molecular assays to probe the underlying signaling pathways.
I. Experimental Design: Chronic Unpredictable Mild Stress (CUMS) Model
The Chronic Unpredictable Mild Stress (CUMS) model is a widely validated and robust animal model for inducing depressive-like behaviors, particularly anhedonia, a core symptom of depression.[9][10][11][12][13] The model involves exposing rodents to a series of mild, unpredictable stressors over an extended period, which disrupts homeostasis and leads to behavioral, physiological, and neurobiological changes resembling human depression.[9][10][13]
Protocol 1: Induction of Depressive-Like State using CUMS
Objective: To induce a depressive-like phenotype in mice that can be used to screen the efficacy of potential antidepressants like this compound.[14]
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
Standard housing cages
-
Specialized cages/apparatus for stressors (e.g., empty cages, cages with a wet bedding, restraint tubes)
-
Water bottles
-
Rodent chow
-
Stroboscope
-
Noise generator (white noise)
-
45° tilted cages
Procedure:
-
Acclimation: House mice in groups of 4-5 per cage for at least one week before the start of the experiment under a standard 12-h light/dark cycle with ad libitum access to food and water.[14]
-
Baseline Behavioral Testing: Before initiating the CUMS protocol, conduct baseline behavioral tests (See Section II) to establish pre-stress performance.
-
CUMS Regimen: For 4-6 weeks, expose the stress group to a series of different mild stressors daily in an unpredictable manner. The control group should be housed in a separate room and receive standard care without any stressors. An example of a weekly stressor schedule is provided in Table 1.
-
Stressor Application:
-
Food and Water Deprivation: Remove food and/or water from the cage for a 24-hour period.
-
Wet Bedding: Add approximately 200 ml of water to the sawdust bedding for 24 hours.
-
Cage Tilt: Place the home cage at a 45° angle for 24 hours.
-
Stroboscope/Noise: Expose mice to a stroboscope (150 flashes/min) or white noise overnight.
-
Crowded Cage: House mice in a smaller, crowded cage with other counterparts.[14]
-
Reversed Light/Dark Cycle: Keep the lights on for 24 consecutive hours.[14]
-
-
Monitoring: Monitor the body weight and general health of the animals throughout the CUMS protocol. A significant reduction in body weight in the CUMS group compared to the control group is an indicator of successful stress induction.
-
This compound Administration: Following the CUMS period, begin the administration of this compound or vehicle control to the respective animal groups. Dosing can be administered via oral gavage or intraperitoneal injection daily for a period of 2-3 weeks.
Data Presentation: CUMS Stressor Schedule
| Day | Stressor | Duration |
| 1 | Food Deprivation | 24 hours |
| 2 | Wet Bedding (200ml water) | 24 hours |
| 3 | Cage Tilt (45°) | 12 hours |
| 4 | Stroboscope Exposure | Overnight |
| 5 | Water Deprivation | 24 hours |
| 6 | Reversed Light/Dark Cycle | 24 hours |
| 7 | No Stress | - |
| Table 1: Example of a 1-week CUMS schedule. The schedule should be varied weekly to maintain unpredictability. |
II. Behavioral Assays for Antidepressant-Like Effects
The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most commonly used behavioral paradigms to screen for antidepressant efficacy.[13][15] These tests are based on the principle that when placed in a stressful and inescapable situation, animals will eventually cease escape-oriented behaviors and become immobile. Antidepressant treatment is expected to reduce the duration of this immobility.[13][16]
Protocol 2: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.[17]
Materials:
-
Transparent Plexiglas cylinders (20 cm diameter, 35-40 cm height)[13][17]
-
Water bath or heater to maintain water temperature
-
Video recording equipment
-
Stopwatches
-
Towels for drying animals
Procedure:
-
Preparation: Fill the cylinders with water to a depth of 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or feet.[13][17] The water temperature should be maintained at 23-25°C.[13][18]
-
Test Session: Gently place a single mouse into the water-filled cylinder.
-
Recording: Start video recording and a stopwatch immediately. The total test duration is 6 minutes.[13][17]
-
Behavioral Scoring: The key behavior to score is immobility, defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[19] Scoring is typically performed during the last 4 minutes of the 6-minute test.[18]
-
Post-Test: After 6 minutes, remove the mouse from the cylinder, dry it with a towel, and return it to a clean, dry home cage.[19]
-
Cleaning: Change the water and clean the cylinder between each animal to prevent olfactory cues from affecting the next subject.
Protocol 3: Tail Suspension Test (TST)
Objective: To evaluate the antidepressant-like effects of this compound by measuring the immobility of mice when suspended by their tails.[20]
Materials:
-
Tail suspension apparatus (a horizontal bar or ledge)
-
Adhesive tape (strong enough to support the mouse's weight)[21]
-
Video recording equipment
-
Stopwatches
-
Optional: A box or chamber to visually isolate the mice during the test.[20]
Procedure:
-
Preparation: Cut pieces of adhesive tape approximately 15-20 cm long.
-
Suspension: Securely wrap a piece of tape around the tail of a mouse, approximately 1-2 cm from the tip.[20][21] Suspend the mouse by attaching the free end of the tape to the suspension bar. The mouse's head should be approximately 20-30 cm above the floor.
-
Recording: Start video recording and a stopwatch as soon as the mouse is suspended. The test duration is 6 minutes.[21][22][23]
-
Behavioral Scoring: The primary measure is the total time spent immobile, defined as the absence of any limb or body movement, except for respiration.[21]
-
Intervention for Climbing: Some mouse strains (e.g., C57BL/6) may climb their tails. If a mouse climbs its tail, it should be gently guided back down.[21] Mice that spend a significant amount of time climbing should be excluded from the analysis.[21][24]
-
Post-Test: After 6 minutes, carefully take the mouse down, remove the tape, and return it to its home cage.
-
Analysis: The total duration of immobility is calculated for each animal. A decrease in immobility time suggests an antidepressant-like effect.[21]
Data Presentation: Behavioral Test Results
| Treatment Group | Forced Swim Test Immobility (seconds) | Tail Suspension Test Immobility (seconds) |
| Non-stressed + Vehicle | 120 ± 10 | 100 ± 8 |
| CUMS + Vehicle | 180 ± 15 | 165 ± 12 |
| CUMS + this compound (10 mg/kg) | 135 ± 12# | 115 ± 10# |
| CUMS + Imipramine (20 mg/kg) | 125 ± 11# | 105 ± 9# |
| *Table 2: Hypothetical data representing mean ± SEM. p < 0.05 compared to Non-stressed + Vehicle. #p < 0.05 compared to CUMS + Vehicle. |
III. Molecular Assays: Investigating the 5-HT1A Signaling Pathway
The antidepressant effects of this compound are believed to be mediated by its action on 5-HT1A receptors, which can modulate downstream signaling pathways like the cAMP/PKA and CREB/BDNF pathways.[4][25] Investigating these molecular targets provides mechanistic insight into this compound's action.
Protocol 4: Western Blot for pCREB, CREB, and BDNF
Objective: To quantify the protein expression levels of key signaling molecules in brain tissue (e.g., hippocampus, prefrontal cortex) following chronic this compound treatment.
Materials:
-
Brain tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pCREB, anti-CREB, anti-BDNF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Collection: Immediately following the final behavioral test, euthanize the mice and rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex) on ice.
-
Protein Extraction: Homogenize the tissue in ice-cold RIPA buffer. Centrifuge the homogenates at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin). The ratio of pCREB to total CREB is often calculated to determine CREB activation.
Data Presentation: Molecular Assay Results
| Treatment Group | Hippocampal pCREB/CREB Ratio (Fold Change) | Hippocampal BDNF Expression (Fold Change) |
| Non-stressed + Vehicle | 1.00 ± 0.10 | 1.00 ± 0.12 |
| CUMS + Vehicle | 0.65 ± 0.08 | 0.58 ± 0.09 |
| CUMS + this compound (10 mg/kg) | 0.92 ± 0.11# | 0.89 ± 0.10# |
| CUMS + Imipramine (20 mg/kg) | 0.95 ± 0.10# | 0.93 ± 0.11# |
| *Table 3: Hypothetical data representing mean ± SEM. p < 0.05 compared to Non-stressed + Vehicle. #p < 0.05 compared to CUMS + Vehicle. |
IV. Visualizations
This compound's Molecular Mechanism of Action
Caption: this compound's dual action on presynaptic and postsynaptic 5-HT1A receptors.
Experimental Workflow for this compound Evaluation
Caption: Step-by-step workflow for preclinical testing of this compound.
Logical Relationship of Experimental Components
Caption: Relationship between stress model, this compound action, and outcomes.
References
- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 2. mghpsychnews.org [mghpsychnews.org]
- 3. drugs.com [drugs.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound-ER on Sexual Function in Patients With Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic unpredictable mild stress for modeling depression in rodents: Meta-analysis of model reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. herbmedpharmacol.com [herbmedpharmacol.com]
- 14. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Researching new antidepressants with swimming mice :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. protocols.io [protocols.io]
- 25. The Impact of BDNF, NTRK2, NGFR, CREB1, GSK3B, AKT, MAPK1, MTOR, PTEN, ARC, and SYN1 Genetic Polymorphisms in Antidepressant Treatment Response Phenotypes [mdpi.com]
Application Notes and Protocols: Use of Gepirone in Combination with SSRIs in Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a complex psychiatric condition often requiring multifaceted treatment approaches. While Selective Serotonin Reuptake Inhibitors (SSRIs) are a first-line treatment, a significant portion of patients exhibit an inadequate response. This has led to the exploration of augmentation strategies to enhance the efficacy of SSRIs. Gepirone, a selective partial agonist of the serotonin 1A (5-HT1A) receptor, presents a promising candidate for combination therapy. This document provides detailed application notes and protocols for investigating the synergistic or additive effects of this compound in combination with SSRIs in preclinical research models.
This compound's mechanism of action, involving full agonism at presynaptic 5-HT1A autoreceptors and partial agonism at postsynaptic 5-HT1A receptors, is distinct from that of SSRIs, which primarily block the reuptake of serotonin.[1][2][3] The combination of these two mechanisms is hypothesized to produce a more robust and rapid antidepressant effect. This document outlines experimental designs, behavioral assays, and molecular analyses to test this hypothesis.
Preclinical Rationale for Combination Therapy
The therapeutic action of SSRIs is thought to be delayed, in part, because the initial increase in synaptic serotonin activates presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus. This activation leads to a feedback inhibition, reducing the firing rate of these neurons and thus limiting serotonin release in projection areas like the hippocampus and prefrontal cortex.[4][5]
This compound, as a 5-HT1A receptor agonist, is proposed to accelerate the desensitization of these presynaptic autoreceptors.[6][7] Chronic administration of this compound has been shown to lead to a recovery of the firing rate of dorsal raphe 5-HT neurons.[6][7] By combining this compound with an SSRI, it is hypothesized that the initial negative feedback caused by the SSRI can be overcome more rapidly, leading to a faster and greater increase in serotonin signaling in key brain regions.
Quantitative Data from Preclinical Studies
While direct preclinical studies investigating the co-administration of this compound and an SSRI are limited, data from studies on their individual effects in rodent models of depression and anxiety provide a foundation for designing combination studies.
| Behavioral Test | Drug | Species | Dose Range | Key Findings | Citation |
| Forced Swim Test (FST) | This compound | Rat | 2.5-20 mg/kg | Dose-dependent decrease in immobility time, increase in swimming behavior. | [1] |
| Forced Swim Test (FST) | Fluoxetine (SSRI) | Rat | 20 mg/kg s.c. | Increased swimming behavior and decreased immobility. | [8] |
| Elevated Plus-Maze (EPM) | This compound (Acute) | Rat | 1-10 mg/kg, IP | Anxiogenic-like profile (increased risk assessment). | [9][10] |
| Elevated Plus-Maze (EPM) | This compound (Chronic) | Rat | 10 mg/kg/day, PO | Anxiolytic-like profile. | [9][10] |
| Elevated Plus-Maze (EPM) | Fluoxetine (Acute) | Rat | 5.6 and 10 mg/kg, IP | Anxiogenic-like profile. | [9] |
| Elevated Plus-Maze (EPM) | Fluoxetine (Chronic) | Rat | 10 mg/kg/day, PO | No significant effect on behavioral measures. | [9] |
Experimental Protocols
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used behavioral assay to screen for antidepressant efficacy. The test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatment has been shown to increase the latency to immobility and the total time spent swimming or climbing.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Cylindrical containers (45 cm tall, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
This compound hydrochloride
-
An SSRI (e.g., Fluoxetine hydrochloride)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Video recording and analysis software
Procedure:
-
Habituation/Pre-test Session (Day 1): Place each rat individually into the water cylinder for a 15-minute session. This session serves to induce a state of behavioral despair. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Drug Administration (Day 2): 24 hours after the pre-test session, administer this compound, the SSRI, the combination of both, or the vehicle via the appropriate route (e.g., intraperitoneal injection). A typical experimental design would include the following groups:
-
Vehicle + Vehicle
-
Vehicle + SSRI
-
This compound + Vehicle
-
This compound + SSRI
-
-
Test Session (Day 2): 30-60 minutes after drug administration, place the rats back into the water cylinders for a 5-minute test session. Record the entire session for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the videos for the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.
In Vivo Microdialysis for Serotonin Levels
This protocol allows for the measurement of extracellular serotonin levels in specific brain regions, such as the hippocampus or prefrontal cortex, in freely moving animals.
Materials:
-
Male Wistar rats (275-325 g)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
This compound hydrochloride
-
An SSRI (e.g., Citalopram)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rats and place them in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., ventral hippocampus). Allow the animals to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes.
-
Drug Administration: Administer this compound, the SSRI, the combination, or vehicle. Continue to collect dialysate samples.
-
Sample Analysis: Analyze the collected dialysate samples for serotonin concentration using HPLC with electrochemical detection.
-
Data Analysis: Express the serotonin levels as a percentage of the baseline values for each animal.
Signaling Pathways and Experimental Workflows
Hypothesized Synergistic Mechanism of Action
The combination of an SSRI and this compound is thought to enhance serotonergic neurotransmission through a dual mechanism. The SSRI blocks the reuptake of serotonin, increasing its concentration in the synaptic cleft. This compound, acting as a 5-HT1A agonist, is proposed to accelerate the desensitization of presynaptic 5-HT1A autoreceptors, which would otherwise be activated by the increased synaptic serotonin and inhibit further serotonin release. This combined action is expected to lead to a more rapid and sustained increase in postsynaptic 5-HT1A receptor activation.
Caption: Hypothesized synergistic action of this compound and SSRIs.
Experimental Workflow for Preclinical Combination Study
This workflow outlines the key steps for a comprehensive preclinical investigation of this compound and SSRI co-administration.
Caption: Workflow for a preclinical this compound-SSRI combination study.
Conclusion
The combination of this compound with SSRIs represents a rational and promising strategy for enhancing antidepressant efficacy. The provided protocols and conceptual frameworks offer a starting point for researchers to investigate this therapeutic approach. Further preclinical studies are warranted to elucidate the precise mechanisms of synergy and to generate the necessary data to support potential clinical investigations. It is important to note that while the theoretical basis is strong, direct experimental evidence for the synergistic effects of this compound and SSRIs is still needed. The experimental designs outlined here are intended to directly address this knowledge gap.
References
- 1. Pindolol augmentation of antidepressant treatment: recent contributions from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between a selective 5-HT1A receptor antagonist and an SSRI in vivo: effects on 5-HT cell firing and extracellular 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risks of pindolol use to augment SSRI treatment of depression [priory.com]
- 7. Mechanisms of 5-HT1A receptor-mediated transmission in dorsal raphe serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. Acute and chronic effects of this compound and fluoxetine in rats tested in the elevated plus-maze: an ethological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mitigating common side effects of Gepirone in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gepirone in animal studies. The information is designed to help mitigate common side effects and ensure the successful execution of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: Based on preclinical data, the most frequently reported side effects of this compound in animal models, primarily rodents, include:
-
Hypothermia: A dose-dependent decrease in body temperature is a well-documented effect of this compound and other 5-HT1A receptor agonists.[1][2]
-
Changes in Locomotor Activity: Acute administration of this compound can lead to anxiogenic-like effects, characterized by reduced exploration and increased risk assessment behaviors.[3][4][5][6] Conversely, chronic administration tends to produce anxiolytic-like effects.[3][4][5]
-
Serotonin Syndrome-like Behaviors: At higher doses, this compound can induce behaviors consistent with serotonin syndrome, such as forepaw treading and flat body posture.
-
Endocrine Effects: this compound has been shown to increase plasma concentrations of corticosterone.[2]
Q2: How can I mitigate this compound-induced hypothermia in my animal subjects?
A2: Mitigating hypothermia is crucial for animal welfare and data integrity. Consider the following pharmacological and non-pharmacological strategies:
-
Pharmacological Intervention: Co-administration of a selective 5-HT1A receptor antagonist, such as WAY 100635, can prevent this compound-induced hypothermia.[1]
-
Non-Pharmacological Intervention: Maintaining the ambient temperature of the housing and testing environment towards the higher end of the recommended range for the species can help counteract drug-induced hypothermia. For mice, this may be around 30°C.[7]
Q3: My animals show increased anxiety-like behavior after acute this compound administration. What can I do?
A3: The anxiogenic-like response to acute this compound administration is a known phenomenon. Here are some approaches to manage this:
-
Chronic Dosing Regimen: If your experimental design allows, switching to a chronic dosing paradigm (e.g., 14 days) can reverse these effects and lead to anxiolytic outcomes.[3][4][5]
-
Pharmacological Blockade: For mechanistic studies, co-administration with a 5-HT1A antagonist like WAY 100635 can attenuate the anxiogenic-like behaviors.[1]
-
Habituation: Ensure adequate habituation of the animals to the testing environment and procedures to minimize baseline anxiety levels.[8][9][10]
Q4: What are the signs of serotonin syndrome in rodents, and how can it be prevented or managed?
A4: Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity. In rodents, signs may include hyperthermia, agitation, tremors, myoclonus, and autonomic instability.
-
Prevention: Avoid co-administration of this compound with other serotonergic agents, such as monoamine oxidase inhibitors (MAOIs).
-
Management: If serotonin syndrome is suspected, discontinue this compound administration immediately. Supportive care is critical and may include active cooling measures for hyperthermia and administration of benzodiazepines to control agitation. In severe cases, administration of serotonin antagonists like cyproheptadine may be considered.
Troubleshooting Guides
Issue 1: Unexpected Variability in Behavioral Readouts
Symptoms:
-
High inter-individual variability in locomotor activity or performance in behavioral tasks.
-
Results are not consistent with expected anxiolytic or antidepressant effects.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Acute vs. Chronic Dosing Effects | Acute this compound administration can induce anxiogenic-like effects, while chronic administration is associated with anxiolytic effects.[3][4][5] Ensure your dosing regimen aligns with the desired behavioral outcome. For anxiolytic effects, a chronic dosing schedule of at least 14 days is recommended.[4] |
| Inadequate Habituation | Novel environments can induce anxiety and confound behavioral results. Implement a thorough habituation protocol where animals are exposed to the testing apparatus and room for a set period before the experiment begins.[8][9][10] |
| Time of Day | The effects of this compound on locomotor activity can be influenced by the animal's circadian rhythm. Conduct behavioral testing at the same time each day to minimize variability. |
Issue 2: Animal Welfare Concerns - Hypothermia
Symptoms:
-
Significant drop in core body temperature following this compound administration.
-
Lethargy and reduced activity in animals.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Dose-Dependent Hypothermic Effect | This compound induces a dose-dependent decrease in body temperature.[1] Consider a dose-response study to identify the lowest effective dose that minimizes this side effect. |
| Ambient Temperature | Standard laboratory temperatures may exacerbate drug-induced hypothermia. Maintain the vivarium and testing rooms at a temperature closer to the thermoneutral zone for the species (e.g., ~30°C for mice).[7] Provide adequate nesting material. |
| Pharmacological Mitigation (for mechanistic studies) | If the goal is to block the hypothermic effect to isolate other mechanisms, co-administer a 5-HT1A antagonist like WAY 100635.[1] |
Quantitative Data Summary
Table 1: Dose-Response of this compound-Induced Side Effects in Rodents
| Species | Side Effect | This compound Dose (mg/kg) | Route | Observation | Citation(s) |
| Rat | Hypothermia | Dose-dependent | i.p. | Significant decrease in body temperature. | [2] |
| Rat | Anxiogenic-like (Acute) | 1, 3, 5.6, 10 | i.p. | Increased risk assessment, decreased exploratory behavior. | [3][4][5] |
| Rat | Anxiolytic-like (Chronic) | 10/day for 14 days | p.o. | Increased open-arm entries and time spent in open arms. | [4] |
| Mouse | Hypothermia | 2.5, 5, 7.5 | i.p. | Dose-dependent decrease in body temperature. | [1] |
| Mouse | Reduced Aggression | 2.5, 5, 10 | i.p. | Dose-dependent reduction in aggression. | [11] |
Table 2: Pharmacological Mitigation of this compound Side Effects in Rodents
| Side Effect | Mitigating Agent | Animal Model | This compound Dose (mg/kg) | Mitigating Agent Dose (mg/kg) | Route | Effect | Citation(s) |
| Hypothermia | WAY 100635 | Mouse | 2.5, 5, 7.5 | 1.5, 2.5, 5 | i.p. | Prevention of this compound-induced hypothermia. | [1] |
| Reduced Aggression | (+)WAY 100135 | Mouse | 2.5, 5, 10 | 2.5, 5 | i.p. | Attenuation of the aggression-reducing properties of this compound. | [11] |
| Hypothermia | (-)-Pindolol | Rat | Not specified | Not specified | Not specified | Prevention of this compound-induced hypothermia. | [2] |
Experimental Protocols
Protocol 1: Mitigation of Acute Anxiogenic-Like Effects via Habituation
Objective: To reduce the influence of novelty-induced anxiety on behavioral tests following acute this compound administration.
Materials:
-
Test animals (rats or mice)
-
This compound solution
-
Vehicle solution
-
Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field)
-
Appropriate animal handling equipment
Procedure:
-
Handling: Handle the animals for 5-10 minutes daily for at least 3 days prior to the start of the experiment to acclimate them to the experimenter.
-
Apparatus Habituation: For 2-3 consecutive days before the test day, place each animal in the testing apparatus for 5-10 minutes without any drug administration. Allow them to explore the apparatus freely.[8][9][10]
-
Room Habituation: On the test day, bring the animals to the testing room in their home cages at least 30-60 minutes before the start of the experiment to allow them to acclimate to the ambient conditions (lighting, sounds, smells).[8][9][10]
-
Drug Administration: Administer this compound or vehicle according to your experimental timeline.
-
Behavioral Testing: Place the animal in the testing apparatus and record the behavioral parameters as per your experimental design.
Protocol 2: Pharmacological Blockade of this compound-Induced Hypothermia with WAY 100635 (for mechanistic studies in mice)
Objective: To prevent the hypothermic effects of this compound to study its other physiological or behavioral effects.
Materials:
-
Test animals (mice)
-
This compound solution
-
WAY 100635 solution
-
Vehicle solution
-
Rectal thermometer or other temperature monitoring device
Procedure:
-
Baseline Temperature: Measure and record the baseline rectal temperature of each mouse.
-
WAY 100635 Administration: Administer WAY 100635 (e.g., 1.5, 2.5, or 5 mg/kg, i.p.) to the treatment group. Administer vehicle to the control group.[1]
-
Pre-treatment Interval: Wait for a 15-minute interval after WAY 100635 administration.[1][11]
-
This compound Administration: Administer this compound (e.g., 2.5, 5, or 7.5 mg/kg, i.p.) to all animals.[1]
-
Temperature Monitoring: Measure and record rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-Gepirone administration.
Visualizations
References
- 1. Antiaggresive and anxiolytic effects of this compound in mice, and their attenuation by WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine1A receptor-mediated effects of buspirone, this compound and ipsapirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative interresponse-time analysis of DRL performance differentiates similar effects of the antidepressant desipramine and the novel anxiolytic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and chronic effects of this compound and fluoxetine in rats tested in the elevated plus-maze: an ethological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for three alternative paradigms to test spatial learning and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined effects of this compound and (+)WAY 100135 on territorial aggression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Gepirone dosage to avoid receptor downregulation
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing experiments involving Gepirone, with a specific focus on understanding and managing its effects on 5-HT1A receptor sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does it relate to receptor downregulation?
A1: this compound is a selective 5-HT1A receptor agonist.[1][2][3] It exhibits a distinct pharmacological profile, acting as a full agonist at presynaptic 5-HT1A autoreceptors (located on serotonin neurons in the raphe nuclei) and as a partial agonist at postsynaptic 5-HT1A receptors found in brain regions like the hippocampus, cortex, and amygdala.[4][5]
A crucial aspect of this compound's therapeutic effect involves the desensitization , not necessarily downregulation, of presynaptic 5-HT1A autoreceptors over time.[4][5]
-
Acute Effect: Initial administration of this compound activates presynaptic 5-HT1A autoreceptors, which inhibits serotonin neuron firing and reduces serotonin release.[4][5]
-
Chronic Effect: With long-term treatment, these presynaptic autoreceptors become desensitized. This reduces their inhibitory influence, ultimately leading to an enhancement of serotonin release in key brain areas.[4][5] This desensitization is considered a key part of its antidepressant mechanism.[6][7]
Therefore, the goal in many experimental paradigms is not to avoid presynaptic receptor desensitization but to study its time course and functional consequences at a given dosage.
Q2: What are typical dosage ranges for this compound in preclinical and clinical studies?
A2: Dosages vary significantly between species and study objectives. The extended-release (ER) formulation is common in recent clinical trials to manage peak plasma concentrations and associated side effects like dizziness and nausea.[8]
Table 1: this compound Dosage Ranges in Clinical and Preclinical Research
| Study Type | Species | Formulation | Dosage Range | Reference(s) |
| Clinical | Human | Immediate Release | 5 - 90 mg/day | [9][10] |
| Clinical | Human | Extended Release | 20 - 80 mg/day | [10][11] |
| Clinical (High-Dose) | Human | Extended Release | 20 - 100 mg/day | [12] |
| Preclinical | Rat | Intraperitoneal (IP) | 1.25 - 20 mg/kg | [4][7] |
| Preclinical | Rat | Intravenous (IV) | 2.3 - 10 mg/kg | [4] |
Q3: How can I experimentally measure 5-HT1A receptor downregulation or desensitization?
A3: Several well-established techniques can be used to quantify changes in 5-HT1A receptor density, binding affinity, and gene expression.
-
Receptor Binding Assays: Use radiolabeled ligands (e.g., [³H]-8-OH-DPAT) on brain tissue homogenates to determine receptor density (Bmax) and binding affinity (Kd).[13]
-
Quantitative Autoradiography: Provides visualization and quantification of receptor density in specific brain regions using radiolabeled ligands on brain slices.
-
Western Blotting: Measures the total amount of 5-HT1A receptor protein in a tissue sample.
-
Quantitative RT-PCR (qPCR): Measures the amount of mRNA transcript for the 5-HT1A receptor, indicating changes in gene expression.[14]
-
Positron Emission Tomography (PET): An in-vivo technique used in both animals and humans to measure receptor density and occupancy using specific radiotracers like [¹¹C]WAY-100635 or [¹⁸F]mefway.[15][16]
Troubleshooting Guide
Q4: My in vitro and in vivo results for this compound's effect on receptor expression are conflicting. What could be the cause?
A4: This is a common challenge. Discrepancies can arise from several factors:
-
Presynaptic vs. Postsynaptic Effects: this compound has different effects on presynaptic autoreceptors versus postsynaptic receptors.[2][4][17] An in vitro preparation might not capture the complex interplay of the neural circuit that leads to the net in vivo effect, such as the desensitization of autoreceptors leading to increased synaptic serotonin.[4][5]
-
Metabolism: this compound is metabolized into pharmacologically active compounds, such as 1-(2-pyrimidinyl)-piperazine (1-PP).[2][17] These metabolites have their own receptor binding profiles (e.g., 1-PP is an α2-adrenergic antagonist[3]) and contribute to the overall in vivo effect, which would be absent in most in vitro systems.
-
Treatment Duration: The time-dependent effects of this compound are critical. Acute exposure (hours) will produce different results from chronic exposure (days to weeks) due to the slow process of receptor desensitization and other neuroadaptive changes.[4][5]
Q5: I am observing high variability in my receptor binding assays. What are some common pitfalls?
A5: High variability can obscure true experimental effects. Consider the following:
-
Tissue Handling: Ensure rapid and consistent dissection and freezing of brain tissue to prevent protein degradation.
-
Assay Conditions: Strictly control incubation times, temperature, and buffer pH. Inconsistent conditions are a major source of variability.
-
Non-Specific Binding: Ensure that non-specific binding is accurately determined (using a high concentration of a non-labeled competitor) and subtracted from total binding.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique, especially when working with small volumes of radioligands or drugs.
-
Animal Factors: Biological variables such as the animal's age, stress level, and circadian rhythm can influence receptor expression. Standardize these conditions across your experimental groups.
Visualizing Mechanisms and Workflows
Caption: Time-dependent mechanism of this compound action.
Caption: Workflow for assessing 5-HT1A receptor changes.
Caption: Simplified 5-HT1A receptor signaling pathway.
Experimental Protocols
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay (Rodent Brain)
This protocol provides a framework for a saturation binding experiment to determine the density (Bmax) of 5-HT1A receptors in a specific brain region (e.g., hippocampus).
Materials:
-
Tissue: Frozen hippocampus from vehicle- and this compound-treated animals.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Competitor (for non-specific binding): 10 µM 5-HT (Serotonin).
-
Scintillation Cocktail and Scintillation Vials .
-
Glass fiber filters (e.g., Whatman GF/B) and Cell Harvester .
Procedure:
-
Tissue Preparation:
-
Thaw tissue on ice and weigh.
-
Homogenize in 20 volumes of ice-cold Homogenization Buffer using a Teflon-glass homogenizer.
-
Centrifuge at 40,000 x g for 15 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again.
-
Resuspend the final pellet in Assay Buffer to a concentration of ~10-20 mg wet weight/mL.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay Setup:
-
Prepare serial dilutions of [³H]-8-OH-DPAT in Assay Buffer (e.g., 8 concentrations ranging from 0.1 to 20 nM).
-
Set up assay tubes in triplicate for each condition:
-
Total Binding: 100 µL membrane homogenate + 100 µL [³H]-8-OH-DPAT dilution.
-
Non-Specific Binding (NSB): 100 µL membrane homogenate + 100 µL [³H]-8-OH-DPAT dilution + 50 µL of 10 µM 5-HT.
-
Blank (for background): Tubes with buffer only.
-
-
-
Incubation:
-
Incubate all tubes at 25°C for 60 minutes.
-
-
Termination and Harvesting:
-
Rapidly terminate the reaction by adding 4 mL of ice-cold Assay Buffer to each tube.
-
Immediately filter the contents over glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer.
-
-
Quantification:
-
Place filters in scintillation vials, add 5 mL of scintillation cocktail, and let sit for at least 4 hours.
-
Count radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding (y-axis) against the concentration of [³H]-8-OH-DPAT (x-axis).
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site saturation binding curve to determine the Bmax (maximum number of binding sites, in fmol/mg protein) and Kd (binding affinity, in nM).
-
Compare Bmax values between vehicle- and this compound-treated groups to assess receptor downregulation.
-
Table 2: Example Data - 5-HT1A Receptor Density (Bmax) in Non-Human Primate Brain
This table presents example Bmax values measured via [¹⁸F]mefway PET imaging in rhesus monkeys, which can serve as a reference for expected regional differences in receptor density.[15]
| Brain Region | Mean Bmax (pmol/mL) ± SD |
| Mesial Temporal Cortex | 42 ± 8 |
| Dorsal Anterior Cingulate Cortex | 36 ± 8 |
| Superior Temporal Cortex | 24 ± 4 |
| Raphe Nuclei (RN) | 19 ± 4 |
| Parietal Cortex | 13 ± 2 |
References
- 1. The preclinical discovery and development of this compound hydrochloride extended-release tablets: the first oral selective 5-HT1A receptor agonist for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride: a novel antidepressant with 5-HT1A agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a 5-HT1A agonist in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. This compound in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A double-blind trial of low- and high-dose ranges of this compound-ER compared with placebo in the treatment of depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of 5-HT1A receptor density and in-vivo binding parameters of [18F]mefway in the nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Gepirone behavioral studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in behavioral studies involving Gepirone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective serotonin 1A (5-HT1A) receptor agonist.[1][2] It has a distinct pharmacological profile where it acts as a full agonist at presynaptic 5-HT1A autoreceptors, which are located on serotonin neurons, and as a partial agonist at postsynaptic 5-HT1A receptors in various brain regions.[1][3][4] Unlike its structural analog buspirone, this compound has minimal affinity for dopamine receptors.[3][5] The drug also has two primary active metabolites, 3'-OH-gepirone (a 5-HT1A receptor agonist) and 1-(2-pyrimidinyl)-piperazine (1-PP), which contributes to its overall pharmacological activity.[5][6]
Q2: Why are results from this compound behavioral studies often inconsistent?
A2: Inconsistent findings in both preclinical and clinical studies are a known challenge with this compound.[1][4][7] Several factors can contribute to this variability:
-
Dose-Response Relationship: this compound's effects are highly sensitive to the dosage, and it appears to have a narrow effective dose range.[1]
-
Acute vs. Chronic Administration: The effects of this compound are time-dependent. Acute administration tends to suppress serotonin neuron firing, while chronic treatment leads to the desensitization of presynaptic autoreceptors, ultimately enhancing serotonin release.[1][4][8] The desired behavioral outcome may only manifest after prolonged administration.
-
Experimental Conditions: The sensitivity of this compound's behavioral effects to specific experimental conditions and protocols is a significant factor.[1] Even minor variations in animal handling, housing, or the testing environment can influence outcomes.
-
Pharmacokinetics: The original immediate-release (IR) formulation had a short half-life, leading to significant fluctuations in plasma concentration. An extended-release (ER) formulation was developed to provide a smoother pharmacokinetic profile and improve tolerability.[1]
-
Genetic Variation: Genetic polymorphisms in the 5-HT1A receptor can affect its function and how it responds to ligands like this compound, contributing to inter-subject variability.[9][10]
Q3: How does acute versus chronic administration of this compound impact behavioral outcomes?
A3: The differing effects of acute and chronic administration are critical to understanding this compound's mechanism.
-
Acute Effects: Upon initial administration, this compound acts as an agonist at presynaptic 5-HT1A autoreceptors in the raphe nuclei.[8] This activation inhibits the firing of serotonin neurons, leading to a temporary decrease in serotonin release in projection areas.[1][8]
-
Chronic Effects: With repeated administration, these presynaptic autoreceptors become desensitized.[1][4][8] This desensitization reduces the inhibitory feedback, leading to a normalization and eventual enhancement of serotonin release into the synapse. This longer-term neuromodulation, combined with partial agonism at postsynaptic receptors, is believed to underlie its therapeutic anxiolytic and antidepressant effects.[1][4]
Q4: What are some known species and strain differences in response to this compound?
A4: Preclinical research has been conducted in various species, including rats, mice, and pigeons, with differing results.[1] For example, this compound produced a dose-dependent reduction in aggression in isolated CD-1 mice and showed anxiolytic properties in BALB C mice.[1][11] In pigeons, it increased responding under punished schedules, a contrast to the suppressant effects of buspirone.[1] Such differences highlight the importance of species selection. Furthermore, genetic variations within a species, such as polymorphisms of the 5-HT transporter or the 5-HT1A receptor itself, can lead to significant differences in receptor density and function, causing variability in behavioral responses.[10]
Data Presentation
Table 1: Summary of Preclinical this compound Dosages and Effects
| Species/Strain | Behavioral Model | Administration Route | Dose Range | Key Finding | Citation(s) |
| CD-1 Mice | Isolation-Induced Aggression | Intraperitoneal (i.p.) | 1.25 - 10 mg/kg | Dose-dependent reduction in aggressive behavior. | [1] |
| BALB C Mice | Elevated Plus-Maze | Intraperitoneal (i.p.) | 2.5 - 7.5 mg/kg | Anxiolytic effects (increased open-arm entries/duration). | [11] |
| White Carneaux Pigeons | Punished Responding Paradigms | Intramuscular (i.m.) | 0.03 - 10 mg/kg | Increased responding at low-to-moderate doses. | [1] |
| Sprague-Dawley Rats | In vivo Electrophysiology | Intravenous (i.v.) | 2.3 - 10 mg/kg | Profound effects on dopaminergic and serotonergic systems. | [1] |
Table 2: Key Pharmacological Properties of this compound
| Property | Description | Citation(s) |
| Mechanism of Action | Selective 5-HT1A receptor agonist (full presynaptic, partial postsynaptic). | [1][4] |
| Receptor Affinity (Ki) | High affinity for 5-HT1A receptors (≈ 31.8 nM); substantially lower for 5-HT2A (≈ 3630 nM). | [1] |
| Half-life | Approximately 5-6 hours. | [1] |
| Metabolism | Primarily mediated by cytochrome P450 3A4 (CYP3A4). | [6] |
| Active Metabolites | 3'-OH-gepirone and 1-(2-pyrimidinyl)-piperazine (1-PP). | [5][6] |
| Food Effect | Absorption is increased when administered with food. | [6][12] |
Troubleshooting Guides
This section provides a logical approach to diagnosing and resolving common issues encountered during this compound experiments.
Issue 1: No Observable Behavioral Effect
-
Possible Cause: Inadequate Dosage. The dose may be too low to engage the 5-HT1A receptors effectively. This compound has a narrow therapeutic window.[1]
-
Solution: Conduct a dose-response study using a range of doses informed by the literature (see Table 1). Start with a low dose and escalate to identify the optimal concentration for your specific model and behavioral paradigm.
-
-
Possible Cause: Inappropriate Administration Timeline. The behavioral effects of this compound are time-dependent. Anxiolytic-like effects might be seen after acute administration, but antidepressant-like effects often require chronic treatment to induce neuroadaptive changes like autoreceptor desensitization.[1][4]
-
Solution: Review your hypothesis. If you are investigating antidepressant-like properties, implement a chronic dosing regimen (e.g., 14-21 days). For acute anxiolytic effects, ensure the timing between injection and testing aligns with the drug's peak plasma concentration.
-
-
Possible Cause: Formulation or Compound Stability. Improper storage or dissolution of the this compound compound can lead to reduced potency.
-
Solution: Verify the recommended solvent and storage conditions for your this compound formulation. Prepare fresh solutions for each experiment and confirm complete dissolution before administration.
-
Issue 2: High Inter-Subject Variability
-
Possible Cause: Environmental or Procedural Inconsistencies. Minor variations in lighting, noise, handling, or time of day for testing can significantly impact the behavior of rodents in anxiety and depression models.
-
Solution: Standardize all experimental procedures. Handle animals consistently, acclimatize them to the testing room, and run experiments at the same time each day to minimize circadian influences.
-
-
Possible Cause: Genetic Differences. As noted, variations in the serotonergic system among animals, even within the same strain, can lead to different responses.[9][10]
-
Solution: Increase the sample size (n) per group to improve statistical power and account for individual variability. Ensure that animals are properly randomized across experimental groups.
-
Issue 3: Paradoxical or Unexpected Effects
-
Possible Cause: Behavioral Paradigm Specificity. The influence of serotonergic drugs can be inconsistent across different behavioral tests.[6] An effect seen in the elevated plus-maze may not translate directly to the forced swim test.
-
Solution: Use a battery of tests to characterize the behavioral profile more comprehensively. Correlate findings across different paradigms that measure similar constructs (e.g., anxiety, depression-like behavior).
-
-
Possible Cause: Active Metabolites. This compound's metabolites are pharmacologically active and may contribute to the overall behavioral effect, potentially through different mechanisms (e.g., 1-PP has activity at α2-adrenergic receptors).[6]
-
Solution: While difficult to control directly, be aware that the observed effect is a composite of the parent drug and its metabolites. This is an important consideration when interpreting results, especially when comparing them to in vitro data.
-
Experimental Protocols
1. Elevated Plus-Maze (EPM) Protocol for Anxiolytic Activity
This protocol is adapted from methodologies used to test 5-HT1A agonists.[11]
-
Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated 50-70 cm above the floor. It consists of four arms (e.g., 50 cm long x 10 cm wide): two opposing arms are open, and two opposing arms are enclosed by high walls (e.g., 40 cm). The central platform (10 cm x 10 cm) connects the arms.
-
Procedure:
-
Administer this compound or vehicle control at the predetermined time before the test (e.g., 30 minutes post-i.p. injection).
-
Place the animal (mouse or rat) on the central platform, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using an overhead video camera for later analysis.
-
-
Key Measurements:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Risk assessment behaviors (e.g., stretched-attend postures).
-
-
Interpretation: A significant increase in the percentage of time spent in the open arms and/or the percentage of open-arm entries relative to total entries is indicative of an anxiolytic effect.
2. Isolation-Induced Aggression Protocol
This protocol is based on standard models used to assess anti-aggressive properties.[1][11]
-
Apparatus: The resident animal's home cage.
-
Procedure:
-
House male mice individually for 3-4 weeks to induce territorial aggression.
-
Administer this compound or vehicle control to the resident mouse.
-
After the appropriate pre-treatment interval, introduce a novel, group-housed "intruder" mouse into the resident's home cage.
-
Observe the interaction for a set period (e.g., 10 minutes).
-
-
Key Measurements:
-
Latency to the first attack.
-
Total number of attacks.
-
Cumulative time spent on aggressive behaviors (e.g., biting, tail rattling, wrestling).
-
-
Interpretation: A significant increase in attack latency and a decrease in the number of attacks or total time spent fighting indicates an anti-aggressive effect.
Mandatory Visualizations
Caption: this compound's dual 5-HT1A receptor signaling pathway.
Caption: Standard workflow for a preclinical behavioral study.
Caption: Troubleshooting decision tree for this compound studies.
References
- 1. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound. Organon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mghpsychnews.org [mghpsychnews.org]
- 8. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 9. Frontiers | Functional consequences of a rare human serotonergic 5-HT1A receptor variant [frontiersin.org]
- 10. A Functional Genetic Variation of the Serotonin (5-HT) Transporter Affects 5-HT1A Receptor Binding in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiaggresive and anxiolytic effects of this compound in mice, and their attenuation by WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Gepirone Bioavailability Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the oral bioavailability of Gepirone. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental research.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Low and variable plasma concentrations of this compound after oral administration in animal models. | This compound has an inherently low absolute oral bioavailability of 14-17% due to extensive first-pass metabolism in the liver.[1][2] This metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] | Consider the use of an extended-release (ER) formulation to provide a more sustained absorption profile.[4] Co-administration with food, particularly a high-fat meal, can also significantly increase absorption.[2] For preclinical models, consider co-administration with a CYP3A4 inhibitor to assess the impact of reduced first-pass metabolism.[3] |
| Observed plasma concentrations of this compound are significantly higher than anticipated. | Co-administration of substances that inhibit CYP3A4 can dramatically increase this compound exposure.[3] Strong CYP3A4 inhibitors can increase exposure by approximately 5-fold.[3] | Review all co-administered compounds in the experimental protocol for potential CYP3A4 inhibitory activity. If a CYP3A4 inhibitor is intentionally used, consider reducing the this compound dose. For clinical research, co-administration with strong CYP3A4 inhibitors is contraindicated.[5] |
| Difficulty in achieving consistent results in in-vitro dissolution studies for this compound ER tablets. | The dissolution profile of extended-release formulations is sensitive to the composition of the dissolution medium, agitation speed, and apparatus used.[6] | Follow established dissolution testing protocols for extended-release formulations, such as those outlined by the FDA.[7] It is recommended to test in multiple dissolution media (e.g., pH 1.2, 4.5, and 6.8) and to include early and late sampling time points to ensure against dose dumping and to characterize the complete release profile.[7] |
| Inconsistent findings in Caco-2 cell permeability assays. | The Caco-2 cell monolayer integrity is crucial for reliable permeability data. Variations in cell culture conditions, passage number, and differentiation state can affect the expression of transporters and tight junctions.[8][9] | Ensure proper cell culture and differentiation protocols are followed, and regularly validate monolayer integrity using transepithelial electrical resistance (TEER) measurements.[10] Use well-characterized compounds with known permeability as controls.[11] |
Frequently Asked Questions (FAQs)
General Bioavailability
Q1: What is the absolute bioavailability of this compound and what are the primary reasons for its low value?
A1: The absolute bioavailability of this compound is between 14% and 17%.[1][2] The primary reason for this low bioavailability is extensive first-pass metabolism in the liver.[3][12] After oral administration, a significant portion of the absorbed this compound is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme before it can reach systemic circulation.[3]
Formulation Strategies
Q2: How does the extended-release (ER) formulation of this compound improve its pharmacokinetic profile?
A2: The extended-release (ER) formulation of this compound is designed to release the drug slowly over an extended period.[13] This leads to a reduction in the peak-to-trough fluctuations in plasma concentrations compared to the immediate-release (IR) formulation.[4] The slower absorption rate helps to maintain more consistent plasma levels, which can improve tolerability and allow for once-daily dosing.[4]
Q3: Are there any investigational formulation strategies, such as nanotechnology, to increase this compound's bioavailability?
A3: While specific studies on this compound-loaded nanoparticles are not widely published, nanotechnology presents a promising theoretical approach. Strategies like solid lipid nanoparticles (SLNs) and self-emulsifying drug delivery systems (SEDDS) have been shown to enhance the oral bioavailability of other poorly soluble drugs.[14][15] These systems can improve drug solubilization, protect the drug from degradation, and facilitate transport across the intestinal epithelium, potentially bypassing first-pass metabolism to some extent through lymphatic uptake.[16][17]
Co-administration Strategies
Q4: What is the effect of food on the bioavailability of this compound?
A4: Co-administration of this compound with food, particularly a high-fat meal, significantly increases its bioavailability.[2] Taking this compound with food can increase the maximum plasma concentration (Cmax) and the total drug exposure (AUC).[2] This is thought to be due to increased splanchnic blood flow and a reduction in the extent of first-pass metabolism.[3]
Q5: How do CYP3A4 inhibitors affect the pharmacokinetics of this compound?
A5: Co-administration of this compound with CYP3A4 inhibitors leads to a significant increase in its plasma concentrations. Moderate CYP3A4 inhibitors can increase this compound exposure by approximately 2.6-fold, while strong inhibitors can increase it by about 5-fold.[5] This is because inhibiting the CYP3A4 enzyme reduces the first-pass metabolism of this compound in the liver.[3] In clinical practice, the dose of this compound should be reduced when co-administered with moderate CYP3A4 inhibitors, and the use of strong CYP3A4 inhibitors is contraindicated.[5]
Metabolism and Prodrugs
Q6: What are the major metabolites of this compound and are they active?
A6: this compound is metabolized into two major active metabolites: 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-hydroxy-gepirone (3'-OH-gepirone).[3] 3'-OH-gepirone is also a 5-HT1A receptor agonist, similar to the parent drug.[3] 1-PP has a different pharmacological profile, acting as an α2-adrenergic receptor antagonist.[1]
Q7: Has a prodrug approach been explored to enhance this compound's bioavailability?
A7: While specific research on this compound prodrugs is limited in the public domain, a patent suggests that bioactive metabolites of this compound may have improved bioavailability.[17] A prodrug strategy would involve chemically modifying the this compound molecule to create a new compound that is more readily absorbed and is then converted to the active this compound in the body. This approach could be designed to bypass or saturate the first-pass metabolism, thereby increasing the amount of active drug reaching systemic circulation.
Quantitative Data Summary
Table 1: Effect of Food on the Pharmacokinetics of this compound ER
| Parameter | Fasting | 15 Minutes After High-Fat Meal | % Change |
| Cmax (ng/mL) | 1.92 | 3.25 | +69.2% |
| AUC (ng·h/mL) | 29.8 | 39.3 | +31.9% |
Data adapted from a study in healthy male subjects receiving a 20 mg oral dose of this compound ER.[18]
Table 2: Effect of CYP3A4 Inhibitors on the Pharmacokinetics of this compound
| Co-administered Drug | Effect on this compound Cmax | Effect on this compound AUC |
| Moderate CYP3A4 Inhibitor (Verapamil) | ~2.6-fold increase | - |
| Strong CYP3A4 Inhibitor (Ketoconazole) | ~5-fold increase | 5.92- to 7.80-fold increase |
Data compiled from FDA documentation and clinical studies.[5][19]
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Wistar rats (200-250 g).
-
Formulation Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer this compound orally via gavage at a predetermined dose. For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., saline) and administer via the tail vein.
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[20]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software. Absolute bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Protocol 2: In Vitro Dissolution Testing of this compound ER Tablets
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle).[7]
-
Dissolution Media: Perform the test in at least three different media (e.g., 0.01 N HCl pH 1.2, acetate buffer pH 4.5, and phosphate buffer pH 6.8).[7]
-
Test Conditions: Maintain the temperature at 37 ± 0.5°C. Set the agitation speed (e.g., 100 rpm for Apparatus 1 or 50 rpm for Apparatus 2).[7]
-
Sampling: Withdraw samples at specified time intervals (e.g., 1, 2, 4, 6, 8, 12, and 20 hours).[7]
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC with UV detection).
-
Data Analysis: Plot the percentage of drug released versus time to obtain the dissolution profile.
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.[8]
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[10]
-
Permeability Study:
-
For apical-to-basolateral (A-B) permeability, add the this compound solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Sampling: Collect samples from the receiver chamber at specified time points.
-
Sample Analysis: Determine the concentration of this compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the extent of absorption and the potential for active efflux.[11]
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Overview of strategies to enhance this compound's bioavailability.
Caption: Experimental workflow for assessing this compound's bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of this compound immediate-release capsules and this compound extended-release tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. WO2006052227A1 - High-dosage extended-release formulation of this compound - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. IT201900000657A1 - PROCESS FOR THE SYNTHESIS OF this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 15. mdpi.com [mdpi.com]
- 16. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP1242061B1 - Use of bioactive metabolites of this compound for the manufacture of a medicament for the treatment of psychological disorders - Google Patents [patents.google.com]
- 18. Effects of food on the bioavailability of this compound from extended-release tablets in humans: results of two open-label crossover studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ketoconazole Inhibition of this compound Biotransformation and Clearance: In Vitro and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Addressing the short half-life of immediate-release Gepirone in experiments
Technical Support Center: Gepirone Immediate-Release (IR) Formulations
This technical support center is designed for researchers, scientists, and drug development professionals utilizing immediate-release (IR) this compound in experimental settings. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the compound's short half-life.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of immediate-release this compound and why is it a concern for experimental consistency?
A1: Immediate-release this compound has a terminal half-life of approximately 2-3 hours.[1] This is a significant concern in experimental design because it leads to rapid peak-and-trough fluctuations in plasma concentration.[2][3] After administration, the drug concentration quickly reaches a maximum (Cmax) and then is rapidly cleared. This pharmacokinetic profile can lead to periods where the drug concentration is either supratherapeutic or sub-therapeutic, causing high variability in target engagement and experimental readouts. The primary goal is to maintain a steady-state concentration within the therapeutic window for the duration of the experiment.
Data Presentation: Comparison of this compound IR vs. ER Pharmacokinetics
| Parameter | This compound Immediate-Release (IR) | This compound Extended-Release (ER) | Significance for Researchers |
| Mean Half-Life (t½) | ~2-3 hours[1] | ~5-6 hours[1][4] | ER formulation provides longer-lasting exposure, reducing the frequency of dosing required. |
| Mean Time to Peak (Tmax) | ~1.3 hours[2][5] | ~4.8-5.6 hours[2][5] | IR produces a rapid peak, which may be useful for acute studies but problematic for chronic models. |
| Mean Peak Concentration (Cmax) | 6.1 ng/mL[2][5] | 3.6-3.7 ng/mL[2][5] | IR's high peak may lead to off-target effects or acute adverse events, while ER offers a more controlled exposure.[3] |
| Plasma Fluctuation | High Peak-to-Trough | Reduced Peak-to-Trough[2][5] | ER formulation provides more stable and consistent plasma levels, crucial for reliable chronic studies.[2][5] |
Q2: What are the primary strategies to mitigate the experimental challenges of IR this compound's short half-life?
A2: There are three primary strategies researchers can employ to counteract the short half-life of IR this compound and achieve more stable drug exposure in experimental models:
-
Adjusted Dosing Regimen: Increase the frequency of administration (e.g., from once daily to two or three times daily). This is the simplest approach but can be labor-intensive and may induce stress in animal subjects.
-
Use of an Extended-Release (ER) Formulation: If available for research purposes, switching to a this compound ER formulation is a highly effective solution. ER formulations are designed to slow down drug absorption, resulting in a lower Cmax, a longer Tmax, and more stable plasma concentrations over time.[3]
-
Continuous Infusion Systems: For preclinical animal studies, utilizing a surgically implanted osmotic minipump allows for the continuous and controlled delivery of the compound over a prolonged period (days to weeks).[6][7] This method is considered the gold standard for maintaining steady-state plasma concentrations of compounds with short half-lives.[8]
Mandatory Visualization: Strategy Selection Workflow
Troubleshooting Guides
Problem: I am observing high variability in my behavioral/physiological readouts between subjects and across study days.
Potential Cause: This is a classic sign of inconsistent drug exposure due to the rapid peaks and troughs of an IR formulation. Animals tested at the peak concentration may show a strong, or even adverse, response, while those tested in the trough may appear unresponsive.
Solution: Implement a continuous delivery system to ensure all subjects have stable, predictable plasma concentrations throughout the experiment. The use of an osmotic minipump is the recommended method for preclinical rodent studies.
Experimental Protocols: Protocol for Continuous Delivery of this compound via Osmotic Minipump in Rodents
Objective: To achieve and maintain steady-state plasma concentrations of this compound for a chronic study.
Materials:
-
This compound HCl
-
Vehicle (e.g., sterile saline, DMSO, or cyclodextrin, depending on solubility)
-
Osmotic minipumps (e.g., ALZET® pumps) with appropriate flow rate and duration[7]
-
Surgical tools (scalpel, forceps, sutures or wound clips)
-
Anesthetic and analgesic agents
-
Sterile saline
Methodology:
-
Pump Preparation:
-
Calculate the required this compound concentration based on the pump's flow rate, the desired dose (mg/kg/day), and the animal's body weight.
-
Dissolve the calculated amount of this compound in the chosen vehicle. Ensure complete dissolution.
-
Fill the osmotic minipumps with the drug solution according to the manufacturer's instructions.
-
Prime the filled pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation. This ensures the pumping begins immediately upon implantation.
-
-
Surgical Implantation (Subcutaneous):
-
Anesthetize the animal using an approved protocol.
-
Shave and sterilize the skin over the dorsal mid-scapular region.
-
Make a small incision through the skin.
-
Using blunt dissection, create a small subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed osmotic minipump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as required by your institutional protocol.
-
Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications (e.g., infection, pump extrusion).
-
Allow a recovery period of at least 24-48 hours before initiating behavioral or physiological testing.[6]
-
-
Study Execution: The pump will now continuously deliver this compound at a fixed rate for its specified duration (e.g., 7, 14, or 28 days).
Mandatory Visualization: Osmotic Pump Experimental Workflow
Problem: My in vitro results (e.g., receptor binding, cell signaling) are potent, but I'm seeing weak or no effects in my in vivo models.
Potential Cause: This discrepancy often arises when the sustained drug concentrations used in in vitro assays are not replicated in vivo. Due to IR this compound's rapid clearance, the in vivo plasma concentration may only briefly exceed the effective concentration (EC50) before falling below the therapeutic threshold for the majority of the dosing interval.
Solution: Characterize the pharmacokinetic/pharmacodynamic (PK/PD) relationship. This involves measuring plasma concentrations of this compound at multiple time points after administration and correlating these levels with the observed biological effect. This will help you understand the minimum effective concentration required and inform a more rational dosing strategy.
Mandatory Visualization: Therapeutic Window Concept
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A review of the efficacy and tolerability of immediate-release and extended-release formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review [mdpi.com]
- 5. Pharmacokinetic evaluation of this compound immediate-release capsules and this compound extended-release tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 7. noblelifesci.com [noblelifesci.com]
- 8. alzet.com [alzet.com]
Minimizing the impact of Gepirone's active metabolites in study design
Technical Support Center: Gepirone Active Metabolites
This center provides researchers, scientists, and drug development professionals with targeted guidance on managing the influence of this compound's active metabolites—1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-hydroxythis compound (3'-OH-gepirone)—in experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the primary active metabolites of this compound and why are they important?
A1: this compound is extensively metabolized by the enzyme CYP3A4 into two major pharmacologically active metabolites: 3'-OH-gepirone and 1-(2-pyrimidinyl)-piperazine (1-PP).[1][2][3][4] These are critical to consider because they are present in plasma at higher concentrations than the parent drug and contribute significantly to the overall pharmacological effect.[1][3][5] 3'-OH-gepirone acts as a 5-HT1A receptor agonist, similar to this compound, while 1-PP is an α2-adrenergic receptor antagonist, introducing a different mechanism of action.[1][3][6]
Q2: How do the pharmacological profiles of this compound and its metabolites differ?
A2: The parent drug and its metabolites have distinct receptor binding affinities and mechanisms. This compound and 3'-OH-gepirone are both agonists at 5-HT1A receptors, which is central to their antidepressant and anxiolytic effects.[1][6][7] In contrast, 1-PP has negligible affinity for 5-HT1A receptors but is a potent antagonist at α2-adrenergic receptors.[3][6][8] This α2-adrenergic antagonism can independently influence neurotransmission and may contribute to the overall therapeutic profile or side effects.[6][9]
Q3: My in vivo results with this compound are inconsistent with my in vitro receptor binding assays. What could be the cause?
A3: This common discrepancy often arises from the metabolic conversion of this compound in vivo. In vitro assays typically measure the direct effect of the parent drug on a specific receptor. However, in vivo, the observed effects are a composite of the actions of this compound plus its active metabolites, 1-PP and 3'-OH-gepirone.[1][2] The α2-adrenergic antagonism of 1-PP, which is not present in in vitro 5-HT1A assays, can lead to different physiological outcomes in a whole-organism model.[6][9]
Q4: Should I measure metabolite concentrations in my pharmacokinetic (PK) studies?
A4: Absolutely. Given that both major metabolites are present in higher concentrations than this compound and are pharmacologically active, omitting them from PK studies can lead to misleading pharmacokinetic/pharmacodynamic (PK/PD) models.[1][3] To build an accurate model that correlates drug exposure with therapeutic or adverse effects, it is crucial to quantify the plasma concentrations of this compound, 1-PP, and 3'-OH-gepirone simultaneously.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Metabolites | Recommended Action |
| Unexpected behavioral effects or side effects in animal models (e.g., changes in locomotion, blood pressure). | The metabolite 1-PP is an α2-adrenergic antagonist, a mechanism distinct from this compound's 5-HT1A agonism.[6][8][9] This activity can affect systems regulating arousal and blood pressure, which may not be anticipated if only considering the parent drug.[10] | 1. Review the known effects of α2-adrenergic antagonists. 2. Administer 1-PP alone in a control group to isolate its specific behavioral effects. 3. Measure plasma concentrations of both this compound and 1-PP to correlate exposure with the observed effects. |
| Difficulty establishing a clear dose-response relationship for the primary therapeutic outcome. | The overall effect is a combination of 5-HT1A agonism (from this compound and 3'-OH-gepirone) and α2-adrenergic antagonism (from 1-PP).[1] In some models, 1-PP has been shown to potentially impair the effects of the parent drug at certain concentrations.[11] This can create a complex, non-linear dose-response curve. | 1. Develop a PK/PD model that includes terms for all three active moieties (this compound, 3'-OH-gepirone, 1-PP). 2. Use a CYP3A4 inhibitor (e.g., ketoconazole, in appropriate preclinical models) to reduce metabolite formation and better isolate the effects of the parent drug.[4] Note: This requires careful ethical and study design consideration. |
| High inter-subject variability in response, even with normalized dosing. | Individual differences in CYP3A4 enzyme activity can lead to significant variations in the rate of metabolite formation. This results in different ratios of parent drug to metabolites, causing variable net pharmacological effects among subjects.[7] | 1. If feasible, phenotype subjects for CYP3A4 activity. 2. Increase sample size to ensure statistical power can overcome the variability. 3. Measure parent and metabolite concentrations for each subject to use as covariates in the data analysis. |
Data Presentation: Pharmacological Profiles
For ease of comparison, the key pharmacological parameters of this compound and its active metabolites are summarized below.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A Receptor | α2-Adrenergic Receptor | Primary Mechanism |
|---|---|---|---|
| This compound | 38 nM[1] | Low Affinity | 5-HT1A Agonist[6] |
| 3'-OH-gepirone | 58 nM[1][6] | Not Significant | 5-HT1A Agonist[6] |
| 1-PP | 414 nM (Partial Agonist)[8] | 42 nM[1] | α2-Adrenergic Antagonist[6][8] |
Table 2: Comparative Pharmacokinetic Parameters (Human, Extended-Release Formulation)
| Parameter | This compound | 3'-OH-gepirone | 1-PP |
|---|---|---|---|
| Tmax (Time to Peak) | ~6 hours[1] | - | Lower with IR vs ER formulations[12] |
| Half-life (t½) | ~5 hours[5][6] | - | - |
| Relative Plasma Conc. | Lower[1][3] | Higher than parent[1][3] | Higher than parent[1][3] |
| Primary Metabolic Enzyme | CYP3A4[1][3] | CYP3A4[7] | CYP3A4[7] |
Experimental Protocols
Protocol: Quantification of this compound and its Metabolites in Rodent Plasma via LC-MS/MS
This protocol provides a general framework. Specific parameters (e.g., gradient, transitions) must be optimized for the instrument in use.
-
Objective: To simultaneously quantify this compound, 3'-OH-gepirone, and 1-PP in rodent plasma samples.
-
Materials:
-
Rodent plasma (K2EDTA anticoagulant recommended).
-
Analytical standards for this compound, 3'-OH-gepirone, 1-PP.
-
Stable isotope-labeled internal standards (e.g., this compound-d8).
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade.
-
Solid-Phase Extraction (SPE) cartridges or protein precipitation plates.
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
-
Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma sample, calibrator, or QC into a 96-well plate. b. Add 10 µL of internal standard working solution (e.g., this compound-d8 in 50% MeOH). c. Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins. d. Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes. e. Transfer the supernatant to a clean plate for injection.
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: Develop a gradient from ~5% B to 95% B over several minutes to ensure separation of the parent and metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization in Positive Mode (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM). Optimize precursor/product ion transitions and collision energies for each analyte and internal standard.
-
-
Data Analysis: a. Generate calibration curves for each analyte by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. b. Use a weighted (1/x²) linear regression to fit the data. c. Quantify unknown samples using the regression equation from the calibration curve.
Visualizations
Metabolic and Signaling Pathways
References
- 1. This compound | C19H29N5O2 | CID 55191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride: a novel antidepressant with 5-HT1A agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Exxua (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review [mdpi.com]
- 8. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 9. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic evaluation of this compound immediate-release capsules and this compound extended-release tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in translating preclinical Gepirone findings to clinical populations
Welcome to the technical support center for researchers investigating Gepirone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in translating preclinical findings to clinical applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Pharmacodynamics & Efficacy
Q1: My preclinical results show robust antidepressant-like effects of this compound in rodent models, but the clinical data appears modest. Why is there a discrepancy?
A1: This is a primary challenge in this compound's translational journey. Several factors may contribute to this discrepancy:
-
Model Limitations: Preclinical models like the Forced Swim Test (FST) and Learned Helplessness (LH) are sensitive to acute pharmacological interventions but do not fully replicate the complex pathophysiology of Major Depressive Disorder (MDD) in humans.[1][2] These tests are better predictors of serotonergic activity than of clinical antidepressant efficacy.
-
Modest Effect Size: Even in successful clinical trials, this compound ER demonstrated a statistically significant, but modest, therapeutic advantage over placebo.[3] The complexity of MDD in humans, with its heterogeneous patient populations and high placebo response rates, makes it difficult to replicate the larger effect sizes seen in controlled preclinical experiments.[4]
-
Dosing and Receptor Occupancy: The doses used in preclinical studies are often higher relative to body weight than those used in humans and are designed to achieve significant receptor occupancy. Translating this to a safe and effective human dose is complex and can result in lower efficacy.
Q2: I'm observing inconsistent results in the Forced Swim Test with this compound. What could be the issue?
A2: Inconsistency in the FST can arise from several variables. Ensure the following are tightly controlled:
-
Dosing Regimen: this compound's effect in the FST is dose-dependent. Doses of 2.5-20 mg/kg (i.p.) in rats have been shown to reduce immobility time.[1] Ensure your dose range is appropriate and that administration timing is consistent relative to the test.
-
Behavioral Scoring: The method of scoring can impact results. Some studies differentiate between swimming and climbing behaviors as indicators of serotonergic versus noradrenergic antidepressant effects, respectively.[2] this compound, being a 5-HT1A agonist, should selectively increase swimming behavior.[2]
-
Animal Strain and Stress Levels: The strain of the rodent and baseline stress levels can significantly influence outcomes in the FST.
Pharmacokinetics
Q3: We are seeing very low plasma concentrations of this compound in our human subjects compared to what we'd expect from our preclinical animal studies. Why?
A3: This is a well-documented issue and a critical translational challenge. The primary reasons are:
-
Extensive First-Pass Metabolism: this compound undergoes significant first-pass metabolism in the liver, primarily by the CYP3A4 enzyme.[5] This results in a low absolute bioavailability of 14-17% in humans.[6] The immediate-release (IR) formulation was particularly affected by this, leading to a short half-life and the need for frequent dosing.[7]
-
Formulation Differences: To overcome the pharmacokinetic limitations of the IR formulation, an extended-release (ER) version was developed. The ER formulation provides more stable plasma concentrations and reduces peak-to-trough fluctuations, which also improves tolerability.[7][8][9] Most modern clinical research uses the ER formulation.
Q4: How do the active metabolites of this compound complicate the pharmacokinetic analysis between preclinical and clinical studies?
A4: this compound has two major, pharmacologically active metabolites: 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-hydroxy-gepirone (3'-OH-gepirone).[10][11] These metabolites are present in higher concentrations than the parent drug in human circulation and contribute to the overall clinical effect.[11]
-
1-PP: This metabolite is an α2-adrenergic receptor antagonist.[11]
-
3'-OH-gepirone: This metabolite is also a 5-HT1A receptor agonist.[5]
The metabolic profile and the relative concentrations of these metabolites can differ between species, adding a layer of complexity when trying to correlate preclinical exposure-response relationships to clinical outcomes.
Data Summary Tables
Table 1: Comparative Pharmacokinetics of this compound Formulations in Humans
| Parameter | This compound-IR | This compound-ER |
| Mean Cmax (ng/mL) | 6.1[8] | 3.6 - 4.3[6][9] |
| Mean Tmax (hours) | 1.3[8][9] | 4.8 - 6.0[6][8] |
| Elimination Half-life (hours) | ~2-3[11] | ~5-6[6][11] |
| Absolute Bioavailability | ~14-17%[6] | ~14-17% (total exposure similar to IR)[6][8] |
| Effect of High-Fat Meal | AUC increased by 37%[12][13] | Cmax increased by 62%, AUC by 32-37%[11] |
Table 2: this compound Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | 3'-OH-gepirone (Metabolite) | 1-PP (Metabolite) |
| 5-HT1A | ~31.8[5] | ~58[5] | No direct binding[5] |
| 5-HT2A | ~3630[5] | Not reported | Not reported |
| α2-adrenergic | Not reported | Not reported | ~42[14] |
| Dopamine D2 | Lacks appreciable affinity[15] | Not reported | Not reported |
Table 3: Summary of Efficacy Data (Preclinical vs. Clinical)
| Study Type | Model / Population | Key Findings |
| Preclinical | Forced Swim Test (Rats) | Dose-dependently shortened immobility time (2.5-20 mg/kg, i.p.).[1] |
| Preclinical | Learned Helplessness (Rats) | Reduced escape failures (0.06–0.125 mg/kg, i.p.).[5] |
| Clinical (Phase 3) | MDD Patients (8-week study) | HAM-D-17 Responders: this compound-ER: 38.6% vs. Placebo: 24.8% (at week 4).[16] |
| Clinical (Phase 3) | MDD Patients (8-week study) | HAM-D-17 Remitters: this compound-ER: 28.7% vs. Placebo: 14.9% (at week 8).[16] |
| Clinical (Relapse) | MDD Patients (1-year study) | Relapse Rate: this compound-ER: 24% vs. Placebo: 38.7%.[17] |
Visualizations
Caption: this compound's dual mechanism of action at pre- and postsynaptic 5-HT1A receptors.
Caption: Key challenges in translating this compound's preclinical findings to clinical efficacy.
Detailed Experimental Protocols
Protocol 1: Rodent Forced Swim Test (FST) for Antidepressant Screening
-
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.[18][19]
-
Materials:
-
Transparent Plexiglas cylinders (40 cm high, 20 cm diameter).
-
Water maintained at 24-30°C.
-
Video recording equipment or trained observer with stopwatch.
-
This compound solution and vehicle control.
-
-
Procedure:
-
Pre-test Session (Day 1): Place each rat individually into a cylinder filled with 15 cm of water for a 15-minute conditioning session. This is to induce a state of immobility on the test day.
-
Post-Session Care: After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Drug Administration (Day 2): 24 hours after the pre-test, administer this compound (e.g., 2.5, 5, 10, 20 mg/kg, i.p.) or vehicle control to different groups of rats.[1] Typically, the drug is administered 30-60 minutes before the test session.
-
Test Session (Day 2): Place the rats individually back into the cylinders, now containing water at a depth of 30 cm (to prevent tail support).[19] The session lasts for 5 minutes.
-
Behavioral Scoring: Record the session and score the total duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water. Alternatively, a time-sampling method can be used to score immobility, swimming, and climbing at 5-second intervals.[2]
-
-
Endpoint: A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Protocol 2: In Vitro this compound Metabolism using Human Liver Microsomes
-
Objective: To characterize the metabolic profile of this compound and identify the primary CYP450 enzymes involved in its metabolism.[20][21][22][23][24]
-
Materials:
-
Pooled human liver microsomes (HLMs).
-
This compound stock solution (in a solvent like DMSO or acetonitrile, final concentration <1%).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Incubator/water bath set to 37°C.
-
Quenching solution (e.g., ice-cold acetonitrile).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Preparation: Prepare a reaction mixture containing phosphate buffer, HLMs (e.g., 0.5-1.0 mg/mL protein concentration), and this compound (e.g., 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent this compound and identify and quantify the formation of metabolites (e.g., 1-PP and 3'-OH-gepirone).
-
-
Endpoint: The rate of disappearance of the parent drug determines metabolic stability. The appearance of metabolite peaks, confirmed against reference standards, identifies the metabolic pathways. Co-incubation with specific CYP inhibitors can be used to identify the responsible enzymes (e.g., ketoconazole for CYP3A4).[25]
Protocol 3: Phase 3 Clinical Trial Design for this compound-ER in MDD (General Outline)
-
Objective: To evaluate the efficacy and safety of this compound-ER compared to placebo for the treatment of MDD in adults.[16][26][27][28]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult outpatients (18-70 years) diagnosed with moderate-to-severe MDD according to DSM-IV criteria, with a baseline Hamilton Rating Scale for Depression (17-item, HAM-D-17) total score ≥ 20.[16]
-
Procedure:
-
Screening and Washout: Patients undergo a screening period to confirm eligibility, followed by a 4- to 7-day single-blind placebo washout period.[16]
-
Randomization: Eligible patients are randomly assigned to receive either this compound-ER or a matching placebo.
-
Dosing: Treatment is initiated at a low dose (e.g., 18.2 or 20 mg/day) and titrated upwards over several weeks to a target dose range (e.g., 20-80 mg/day or 54.5-72.6 mg/day) based on efficacy and tolerability.[16][17]
-
Treatment Duration: The double-blind treatment phase typically lasts for 8 weeks.[16][17]
-
Assessments: Efficacy and safety are assessed at baseline and at regular intervals (e.g., weeks 1, 2, 3, 4, 6, and 8).
-
-
Primary Efficacy Endpoint: The primary outcome is the mean change from baseline to endpoint (Week 8) in the HAM-D-17 total score.[16][26]
-
Secondary Endpoints: May include responder rates (e.g., ≥50% reduction in HAM-D-17 score), remitter rates (e.g., HAM-D-17 score ≤7), and changes in other depression and anxiety scales (e.g., MADRS, CGI).[16]
References
- 1. Involvement of 5-HT1A receptors in the antidepressant-like activity of this compound in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The preclinical discovery and development of this compound hydrochloride extended-release tablets: the first oral selective 5-HT1A receptor agonist for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A review of the efficacy and tolerability of immediate-release and extended-release formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic evaluation of this compound immediate-release capsules and this compound extended-release tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound hydrochloride: a novel antidepressant with 5-HT1A agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Effects of food on the bioavailability of this compound from extended-release tablets in humans: results of two open-label crossover studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of food on the bioavailability of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound extended-release: new evidence for efficacy in the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 18. scispace.com [scispace.com]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 22. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 24. dls.com [dls.com]
- 25. researchgate.net [researchgate.net]
- 26. accessdata.fda.gov [accessdata.fda.gov]
- 27. A double-blind trial of low- and high-dose ranges of this compound-ER compared with placebo in the treatment of depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. fiercebiotech.com [fiercebiotech.com]
Refining experimental protocols to reduce placebo response in Gepirone trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols and minimize the placebo response in clinical trials of Gepirone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective partial agonist of the serotonin 5-HT1A receptor.[1][2][3][4][5] Its therapeutic effect in major depressive disorder (MDD) is believed to be mediated through the modulation of serotonergic activity in the central nervous system.[3][4] An active metabolite of this compound, 1-(2-pyrimidinyl)piperazine (1-PP), acts as an antagonist at the α2-adrenergic receptor, which may also contribute to its overall antidepressant effect.[2]
Q2: Why is the placebo response a significant issue in antidepressant trials?
The placebo response in antidepressant clinical trials is substantial and has been increasing over time.[6][7][8] High placebo response rates can obscure the true efficacy of an investigational drug, making it difficult to demonstrate a statistically significant difference between the drug and placebo.[6][7] This can lead to failed clinical trials, even for potentially effective medications.[6] In trials for major depressive disorder, the placebo effect has been estimated to account for as much as 68% of the effect observed in the drug-treated group.[9]
Q3: What are the key factors contributing to the placebo response in psychiatric clinical trials?
The placebo response is a complex phenomenon influenced by several factors, including:
-
Patient Expectations: A patient's belief and expectation that they are receiving an active treatment that will alleviate their symptoms is a powerful driver of the placebo effect.[10]
-
Therapeutic Environment: The supportive and structured environment of a clinical trial, including regular interaction with healthcare professionals, can itself have a therapeutic effect.
-
Natural Course of the Illness: Symptoms of depression can fluctuate, and some patients may experience spontaneous improvement irrespective of treatment.
-
Regression to the Mean: Patients are often enrolled in trials when their symptoms are at their peak. Statistically, their symptoms are likely to be less severe at a later measurement point, regardless of the intervention.
Q4: What are the most effective strategies to reduce the placebo response in this compound trials?
Several strategies can be implemented to mitigate the placebo response:
-
Placebo Lead-in Phase: A period at the beginning of a trial where all participants receive a placebo. This helps to identify and exclude patients who show a significant improvement on placebo alone. A double-blind, variable-length placebo lead-in has been shown to be more effective than a single-blind approach.
-
Rigorous Rater Training: Ensuring that clinicians who assess patient outcomes are thoroughly trained and calibrated to use rating scales (like the Hamilton Depression Rating Scale - HAM-D) consistently can reduce variability and bias in scoring.
-
Managing Patient Expectations: The way information is presented to patients can influence their expectations. Providing neutral and standardized information about the trial and the potential for receiving a placebo can help manage expectations.
-
Trial Design: Certain trial designs, such as the sequential parallel comparison design (SPCD), can help to reduce the impact of the placebo response. In an SPCD, placebo non-responders from an initial phase are re-randomized to receive either the active drug or a placebo in a second phase.
-
Blinding: Maintaining the blind for both patients and investigators is crucial. Using an active placebo that mimics the side effects of the study drug can help in this regard.
Troubleshooting Guides
Problem: High variability in placebo response across different trial sites.
-
Possible Cause: Inconsistent administration of rating scales by clinicians at different sites.
-
Solution: Implement a centralized and standardized rater training program. This should include initial training and certification, as well as ongoing monitoring and calibration sessions throughout the trial to ensure inter-rater reliability.
Problem: A higher-than-expected number of placebo responders are identified during the lead-in phase.
-
Possible Cause: The informed consent process may be inadvertently creating high expectations of therapeutic benefit.
-
Solution: Review and revise the language used in the informed consent documents and in discussions with potential participants. The communication should be clear, balanced, and avoid language that could inflate expectations of improvement.
Problem: The separation between the this compound and placebo groups is not statistically significant, despite evidence of drug activity.
-
Possible Cause: A high placebo response in the control arm is masking the true effect of this compound.
-
Solution: Consider implementing a more robust trial design to minimize the placebo effect. A sequential parallel comparison design can be particularly effective in this scenario. Additionally, ensure that rigorous rater training and procedures for managing patient expectations are in place.
Data Presentation
The following tables summarize quantitative data from key clinical trials of this compound Extended-Release (ER) in patients with Major Depressive Disorder (MDD).
Table 1: Mean Change from Baseline in HAM-D-17 Total Score
| Study | Treatment Group | Baseline (Mean) | Week 4 (Mean Change) | Week 6 (Mean Change) | Week 8 (Mean Change) |
| Feiger et al. (2003) | This compound-ER | 24.5 | -8.8 | - | -11.6 |
| Placebo | 24.3 | -6.6 | - | -9.2 | |
| Wilcox et al. (1996)¹ | High-Dose this compound-ER | 25.1 | - | -11.9* | - |
| Placebo | 25.4 | - | -8.7 | - |
* Statistically significant difference compared to placebo (p < 0.05) ¹ Data for Week 6 endpoint
Table 2: Responder and Remitter Rates at Endpoint (Week 8)
| Study | Treatment Group | Responder Rate (%)¹ | Remitter Rate (%)² |
| Feiger et al. (2003) | This compound-ER | 53 | 29 |
| Placebo | 38 | 15 |
¹ Responder defined as ≥50% reduction in HAM-D-17 score from baseline. ² Remitter defined as HAM-D-17 score ≤7.
- Statistically significant difference compared to placebo (p < 0.05)
Experimental Protocols
Methodology for a Double-Blind, Placebo-Controlled Trial of this compound-ER with a Placebo Lead-in Phase
This protocol outlines a best-practice approach for a clinical trial designed to assess the efficacy of this compound-ER while minimizing the placebo response.
-
Patient Screening and Selection:
-
Participants are adult outpatients (18-65 years) with a primary diagnosis of Major Depressive Disorder (MDD) according to DSM-5 criteria.
-
Severity of depression is assessed using the 17-item Hamilton Depression Rating Scale (HAM-D-17), with a required minimum score of 20 at screening and baseline visits.
-
Exclusion criteria include a history of bipolar disorder, psychosis, substance use disorder within the last 6 months, and any medical condition that could interfere with the study.
-
-
Placebo Lead-in Phase (1-2 weeks):
-
All eligible participants enter a single-blind placebo lead-in phase.
-
Participants receive a placebo that is identical in appearance to the this compound-ER tablets.
-
The purpose of this phase is to acclimate participants to the study procedures and to identify and exclude those who show a marked improvement on placebo (e.g., >25% reduction in HAM-D-17 score).
-
-
Randomization:
-
Participants who complete the placebo lead-in phase and still meet the inclusion criteria are randomized in a 1:1 ratio to receive either this compound-ER or a matching placebo.
-
Randomization is stratified by study site to ensure a balanced distribution of participants.
-
-
Treatment Phase (8 weeks):
-
Participants receive their assigned treatment (this compound-ER or placebo) once daily.
-
The starting dose of this compound-ER is 20 mg/day, with the option to titrate upwards to a maximum of 80 mg/day based on efficacy and tolerability.
-
Both participants and all study personnel (investigators, raters, coordinators) remain blinded to the treatment assignment.
-
-
Efficacy and Safety Assessments:
-
The primary efficacy endpoint is the change from baseline in the HAM-D-17 total score at Week 8.
-
Secondary efficacy endpoints include responder rates (≥50% reduction in HAM-D-17 score) and remitter rates (HAM-D-17 score ≤7).
-
Assessments are conducted at baseline and at Weeks 1, 2, 4, 6, and 8.
-
Safety and tolerability are monitored through the recording of adverse events, vital signs, and laboratory tests.
-
-
Rater Training and Monitoring:
-
All raters responsible for administering the HAM-D-17 undergo a comprehensive training and certification program before the start of the trial.
-
Training includes a review of the scale's scoring conventions, mock interviews, and calibration exercises.
-
Ongoing monitoring of inter-rater reliability is conducted throughout the study.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound and its active metabolite.
Caption: Experimental workflow for a this compound trial with placebo reduction strategies.
Caption: Key factors contributing to the placebo response in clinical trials.
References
- 1. Consensus Recommendations on Rater Training and Certification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisionformedicine.com [precisionformedicine.com]
- 3. Patient Expectancy as a Mediator of Placebo Effects in Antidepressant Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. credevo.com [credevo.com]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. Disentangling pharmacological and expectation effects in antidepressant discontinuation among patients with fully remitted major depressive disorder: study protocol of a randomized, open-hidden discontinuation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Significance of Participants’ Expectations in Managing the Placebo Effect in Antidepressant Research [frontiersin.org]
- 9. A new approach to rater training and certification in a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
How to control for the effects of food on Gepirone absorption in studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the effects of food on Gepirone absorption in clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of food on the absorption of this compound?
A1: Food, particularly high-fat meals, has been shown to significantly increase the absorption of this compound, especially the extended-release (ER) formulation. This results in a higher peak plasma concentration (Cmax) and a greater overall drug exposure (Area Under the Curve - AUC).[1][2][3] For instance, studies have shown that a high-fat meal can increase the Cmax of this compound ER by approximately 62-69% and the AUC by about 24-37%.[1][2]
Q2: What is the underlying mechanism for this food effect?
A2: The increased bioavailability of this compound when taken with food is thought to be due to several physiological changes. Food can increase blood flow to the liver and decrease the first-pass metabolism of drugs like this compound, which has a high hepatic extraction ratio.[1][4] This leads to more of the active drug reaching systemic circulation.
Q3: Is the food effect different for immediate-release (IR) versus extended-release (ER) formulations of this compound?
A3: Yes, the extent of the food effect can differ between formulations. For this compound IR, administration with a meal increased the mean AUC by 37%.[1][2] For the ER formulation, the effect is also pronounced, with significant increases in both Cmax and AUC.[1][2] It is crucial to conduct separate food-effect studies for each formulation.[5]
Q4: When in the drug development process should a food-effect study for this compound be conducted?
A4: The FDA recommends conducting food-effect bioavailability studies early in the drug development process, during the Investigational New Drug (IND) period.[5] This helps in selecting the optimal formulation for further development and provides necessary information for labeling.[5]
Q5: What are the regulatory guidelines for designing a food-effect study?
A5: The U.S. Food and Drug Administration (FDA) provides detailed guidance for conducting food-effect bioavailability and fed bioequivalence studies.[5][6][7] These guidelines recommend a randomized, balanced, single-dose, two-treatment, two-period, two-sequence crossover design.[5][8]
Troubleshooting Guide
Issue 1: High variability in pharmacokinetic (PK) data in the fed state.
-
Possible Cause: Inconsistent meal composition and timing of administration.
-
Troubleshooting Steps:
-
Standardize the Meal: Use a standardized high-fat, high-calorie meal as recommended by the FDA (approximately 800 to 1000 calories, with 50% from fat).[5] Ensure all subjects consume the entire meal within the specified timeframe (e.g., 30 minutes).[5]
-
Precise Dosing Time: Administer the drug at a fixed time relative to the start of the meal (e.g., 30 minutes after the start of the meal).[5]
-
Control Subject Variables: Ensure subjects adhere to the fasting requirements before the study and abstain from food and beverages for a specified period post-dose.[5]
-
Issue 2: Unexpectedly low or no food effect observed.
-
Possible Cause: The test meal did not have a high enough fat/calorie content to elicit a significant physiological response.
-
Troubleshooting Steps:
-
Verify Meal Composition: Double-check that the meal composition meets the FDA guidelines for a high-fat meal.[5]
-
Review Study Population: Ensure the study population is appropriate and that there are no underlying physiological conditions that might affect drug absorption.
-
Analytical Method Validation: Confirm the bioanalytical method is validated and can accurately measure this compound and its metabolites.
-
Issue 3: Difficulty in interpreting the clinical significance of the observed food effect.
-
Possible Cause: Lack of a clear framework for what constitutes a clinically meaningful change in exposure.
-
Troubleshooting Steps:
-
Statistical Analysis: Use the 90% confidence interval for the ratio of population geometric means (fed vs. fasted) for AUC and Cmax. An effect is generally considered significant if the confidence intervals fall outside the 80-125% bioequivalence limits.[8]
-
Clinical Relevance: Evaluate the magnitude of the change in exposure in the context of the drug's therapeutic index and potential for adverse events at higher concentrations.
-
Labeling Recommendations: Based on the findings, develop clear dosing instructions for patients regarding administration with or without food.[2] The labeling for EXXUA® (this compound ER) recommends taking it with food.[9][10]
-
Data Presentation
Table 1: Effect of a High-Fat Meal on this compound ER Pharmacokinetics (Single 20 mg Dose)
| Parameter | Fasting State (Mean ± SD) | Fed State (Mean ± SD) | % Change |
| Cmax (ng/mL) | 2.55 ± 1.45 | 4.13 ± 2.34 | +62.0% |
| AUC₀-∞ (ng·h/mL) | 31.14 ± 13.84 | 38.71 ± 17.21 | +24.3% |
| Tmax (h) | 6.0 | 3.0 | -50.0% |
Data synthesized from a study on this compound ER.[1][2]
Table 2: Impact of Meal Fat Content on this compound ER Exposure
| Meal Type | Caloric Content | % Increase in Cmax (compared to fasted) | % Increase in AUC (compared to fasted) |
| Low-Fat | ~200 calories | 27% | 14% |
| Medium-Fat | ~500 calories | 55% | 22% |
| High-Fat | ~850 calories | 62% | 32-37% |
Data based on the EXXUA® (this compound ER) prescribing information.[9][11][12][13]
Experimental Protocols
Protocol: Single-Dose, Crossover Food-Effect Study for this compound ER
1. Study Design:
-
A randomized, open-label, single-dose, two-period, two-sequence crossover study.[2][5]
-
A washout period of at least 7 days between treatment periods.
2. Study Population:
-
Healthy adult male and/or female volunteers.
-
Minimum of 12 subjects who complete the study.[8]
3. Treatments:
-
Treatment A (Fasted): A single oral dose of this compound ER administered with 240 mL of water after a 10-hour overnight fast. The fast continues for 4 hours post-dose.[5]
-
Treatment B (Fed): A single oral dose of this compound ER administered with 240 mL of water 30 minutes after the start of a standardized high-fat, high-calorie breakfast.[5]
4. Standardized High-Fat Meal:
-
The meal should be consumed within 30 minutes.[5]
-
Composition: Approximately 800-1000 kcal, with ~150 kcal from protein, ~250 kcal from carbohydrates, and ~500-600 kcal from fat.[5]
5. Pharmacokinetic Sampling:
-
Serial blood samples collected at pre-dose (0 hours) and at appropriate intervals post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours) to adequately characterize the plasma concentration-time profile.
6. Bioanalytical Method:
-
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and its major active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), in plasma.
7. Data Analysis:
-
Pharmacokinetic parameters (Cmax, AUC₀-t, AUC₀-∞, Tmax) will be calculated using non-compartmental methods.
-
The geometric means for Cmax and AUC will be compared between the fed and fasted states using an analysis of variance (ANOVA).
-
The 90% confidence intervals for the ratio of the geometric means will be calculated.
Visualizations
Caption: Workflow for a crossover food-effect study on this compound ER.
Caption: Signaling pathway of this compound absorption and the influence of food.
References
- 1. Effects of food on the bioavailability of this compound from extended-release tablets in humans: results of two open-label crossover studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of food on the bioavailability of this compound from extended-release tablets in humans: results of two open-label crossover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride: a novel antidepressant with 5-HT1A agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Food-Effect Bioavailability and Fed Bioequivalence Studies | FDA [fda.gov]
- 7. Assessing the Effects of Food on Drugs in INDs and NDAs – Clinical Pharmacology Considerations | FDA [fda.gov]
- 8. allucent.com [allucent.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Exxua (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Validation & Comparative
A Comparative Efficacy Analysis of Gepirone and Buspirone in Preclinical and Clinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Gepirone and Buspirone, two azapirone derivatives targeting serotonergic pathways, in preclinical and clinical models of anxiety. The following sections detail their receptor binding profiles, pharmacokinetic properties, and performance in established anxiety paradigms, supported by experimental data and methodologies.
Pharmacological Profile and Mechanism of Action
Both this compound and Buspirone exert their primary effects through partial agonism at the serotonin 1A (5-HT1A) receptor. However, their selectivity and affinity for other receptors differ, potentially influencing their overall pharmacological profile. This compound is characterized as a selective 5-HT1A receptor agonist, while Buspirone also exhibits a notable affinity for dopamine D2 receptors, acting as an antagonist.[1][2]
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | Dopamine D2 | Reference |
| This compound | ~31.8 | ~4390 | [3] |
| Buspirone | 14.6 | 400 | [4] |
Note: Lower Ki values indicate higher binding affinity.
The distinct difference in dopamine D2 receptor affinity may contribute to variations in their side effect profiles and therapeutic applications.
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and Buspirone influence their dosing regimens and clinical application. This compound is available in an extended-release (ER) formulation, allowing for once-daily dosing, whereas Buspirone is typically administered multiple times a day.[5]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound (ER) | Buspirone (IR) | Reference |
| Time to Peak (Tmax) | 4.8 - 5.6 hours | ~1 hour | [6] |
| Half-life (t1/2) | ~5 hours | 2-3 hours | [2][7] |
| Effect of Food | Increased absorption | Increased absorption | [5] |
| Primary Metabolite | 1-(2-pyrimidinyl)-piperazine (1-PP) | 1-(2-pyrimidinyl)-piperazine (1-PP) | [5] |
Preclinical Efficacy in Animal Models of Anxiety
The anxiolytic potential of this compound and Buspirone has been evaluated in various preclinical models, most notably the elevated plus-maze (EPM) and the light-dark box test. These models assess anxiety-like behavior in rodents based on their natural aversion to open, brightly lit spaces.
Elevated Plus-Maze (EPM)
The EPM test is a widely used paradigm to assess anxiety. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
-
This compound: Chronic administration of this compound (10 mg/kg/day, p.o.) in rats has been shown to produce an anxiolytic-like effect, increasing open arm exploration.[8][9] However, acute administration at various doses (1-10 mg/kg, i.p.) has been reported to have anxiogenic-like effects.[8][9]
-
Buspirone: The effects of Buspirone in the EPM have been inconsistent. Some studies report anxiolytic-like effects at low doses (e.g., 0.3 mg/kg, p.o.) in rats, while others have observed anxiogenic-like or no significant effects.[10][11][12][13] The behavioral effects of buspirone in this model may be influenced by its action on dopamine receptors.[1]
Light-Dark Box Test
This test also capitalizes on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area. Anxiolytics are expected to increase the time spent in the light compartment.
-
This compound: While specific quantitative data from a light-dark box test for this compound was not found in the direct comparative literature, its anxiolytic properties demonstrated in other models suggest it would likely increase time spent in the light compartment with chronic administration.
-
Buspirone: Buspirone has been shown to increase the time mice spend in the lit area of the chamber at doses of 3.16 to 17.8 mg/kg (i.p.) and 10.0 to 56.2 mg/kg (p.o.), indicating an anxiolytic-like effect.[14]
Clinical Efficacy in Generalized Anxiety Disorder (GAD)
Table 3: Clinical Efficacy of Buspirone in GAD
| Study Population | Treatment | Duration | Baseline HAM-A (Mean) | Change in HAM-A from Baseline (Mean) | p-value vs. Placebo | Reference |
| GAD outpatients | Buspirone (30 mg/day) | 6 weeks | ~25.2 | -9.6 | <0.05 | [16] |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. The protocol generally involves the following steps:
-
Animal Acclimation: Rodents (typically rats or mice) are acclimated to the testing room for a period before the experiment.
-
Drug Administration: this compound, Buspirone, or a vehicle is administered at specified doses and routes (e.g., intraperitoneally - i.p., or orally - p.o.) at a predetermined time before the test.
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm. The animal's behavior is then recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: Key parameters measured include the number of entries into and the time spent in the open and closed arms. An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
Light-Dark Box Test
The light-dark box consists of a large, illuminated compartment and a small, dark compartment connected by an opening. The experimental protocol typically includes:
-
Animal Acclimation: Similar to the EPM, animals are habituated to the testing environment.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Test Procedure: The animal is placed in the center of the light compartment, and its movement between the two compartments is recorded for a defined period (e.g., 10 minutes).
-
Data Analysis: The primary measures of anxiolytic activity are the time spent in the light compartment and the number of transitions between the two compartments.
Clinical Trial for GAD (Hamilton Anxiety Rating Scale)
Clinical trials assessing the efficacy of anxiolytics in GAD often use the Hamilton Anxiety Rating Scale (HAM-A). The methodology involves:
-
Patient Population: Patients diagnosed with GAD according to DSM criteria are recruited.
-
Study Design: A randomized, double-blind, placebo-controlled design is typically employed.
-
Treatment: Patients receive the investigational drug (e.g., Buspirone) or a placebo for a specified duration (e.g., 6-8 weeks).
-
Efficacy Assessment: The HAM-A, a 14-item clinician-rated scale, is administered at baseline and at regular intervals throughout the study to assess the severity of anxiety symptoms. Each item is scored on a 5-point scale, with a total score ranging from 0 to 56.
-
Data Analysis: The primary outcome is the change in the total HAM-A score from baseline to the end of the study. A significant reduction in the HAM-A score compared to placebo indicates anxiolytic efficacy.[17][18][19][20][21]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved and a typical experimental workflow for evaluating anxiolytic drugs.
Conclusion
This compound and Buspirone are both 5-HT1A receptor partial agonists with demonstrated anxiolytic properties. This compound's higher selectivity for the 5-HT1A receptor and lack of significant dopamine D2 receptor affinity distinguish it from Buspirone. Preclinical studies in animal models of anxiety show efficacy for both compounds, although the results for Buspirone in the elevated plus-maze can be inconsistent. Clinically, Buspirone is an established treatment for GAD. While direct head-to-head clinical trials comparing the anxiolytic efficacy of this compound and Buspirone are limited, this compound's pharmacological profile and preclinical data suggest its potential as an anxiolytic agent. Further comparative clinical research is warranted to fully elucidate their relative efficacy in treating anxiety disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Real Psychiatry: Buspirone and this compound [real-psychiatry.blogspot.com]
- 5. cafermed.com [cafermed.com]
- 6. Pharmacokinetic evaluation of this compound immediate-release capsules and this compound extended-release tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute and chronic effects of this compound and fluoxetine in rats tested in the elevated plus-maze: an ethological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mghpsychnews.org [mghpsychnews.org]
- 16. The effect of social factors on the anxiolytic efficacy of buspirone in male rats, male mice, and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. brightpinepsychology.com [brightpinepsychology.com]
- 18. thekingsleyclinic.com [thekingsleyclinic.com]
- 19. Hamilton Anxiety Rating Scale (HAM-A) - Mentalyc [mentalyc.com]
- 20. The Hamilton Anxiety Scale | Advantages & Limitations [integrative-psych.org]
- 21. supanote.ai [supanote.ai]
Validating Gepirone's Selectivity as a 5-HT1A Receptor Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gepirone is an azapirone derivative that has garnered significant interest for its anxiolytic and antidepressant properties.[1][2] Its therapeutic effects are primarily attributed to its activity as a selective agonist at the serotonin 1A (5-HT1A) receptor.[3][4] This guide provides an objective comparison of this compound's performance against other well-known 5-HT1A receptor agonists—buspirone, ipsapirone, and tandospirone—supported by experimental data. We will delve into their receptor binding affinities, functional activities, and the detailed methodologies used to ascertain these properties.
Quantitative Comparison of Receptor Binding and Functional Activity
The selectivity and potency of a 5-HT1A receptor agonist are critical determinants of its therapeutic window and side-effect profile. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its comparators at the 5-HT1A receptor and other relevant receptors.
Table 1: Comparative Receptor Binding Affinity (Kᵢ in nM) of this compound and Other 5-HT1A Receptor Agonists
| Compound | 5-HT₁ₐ | 5-HT₂ₐ | Dopamine D₂ | α₁-Adrenergic | α₂-Adrenergic |
| This compound | 31.8[3] | 3630[3] | >10,000[2] | - | Antagonist (metabolite)[4] |
| Buspirone | 24[5] | Moderate Affinity[5] | 380[5] | Moderate Affinity[6] | - |
| Ipsapirone | 10[7] | - | Moderate-to-high affinity[6] | - | - |
| Tandospirone | 27[6][8] | 1300-41000[6][8] | 1300-41000[6][8] | 1300-41000[6][8] | 1300-41000[6][8] |
Table 2: Comparative Functional Activity of this compound and Other 5-HT1A Receptor Agonists
| Compound | Agonist Activity at 5-HT₁ₐ | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |
| This compound | Full agonist (presynaptic), Partial agonist (postsynaptic)[3][9] | 836 µM (tyrosine hydroxylation inhibition)[10] | Full agonist activity at striatal 5-HT1A receptors[10] |
| Buspirone | Full agonist (presynaptic), Partial agonist (postsynaptic)[11] | 48.4 µM (tyrosine hydroxylation inhibition)[10] | Full agonist activity at striatal 5-HT1A receptors[10] |
| Ipsapirone | Full agonist (presynaptic), Partial agonist (postsynaptic) | 50 µM (tyrosine hydroxylation inhibition)[10] | Full agonist activity at striatal 5-HT1A receptors[10] |
| Tandospirone | Partial agonist[6][8] | - | ~60% of 8-OH-DPAT[8] |
Note: Functional activity data can vary based on the specific assay used. The EC₅₀ values presented here are from a study on the inhibition of tyrosine hydroxylation.[10] Efficacy for tandospirone is presented relative to the full agonist 8-OH-DPAT.[8]
Experimental Protocols
The validation of a selective 5-HT1A receptor agonist relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay Protocol
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1A receptor.
1. Materials:
-
Receptor Source: Membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT1A receptor or rat hippocampal tissue.
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Test Compounds: this compound and comparator compounds.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT) or another suitable 5-HT1A ligand.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
2. Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold Tris-HCl buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]8-OH-DPAT (typically at its Kₐ value), and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of a non-radiolabeled ligand is added.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol
This assay measures the ability of a compound to activate the Gαi-coupled 5-HT1A receptor, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
1. Materials:
-
Cell Line: A stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT1A receptor.
-
Assay Medium: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Stimulant: Forskolin (a direct activator of adenylyl cyclase).
-
Test Compounds: this compound and comparator compounds.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: A plate reader compatible with the chosen detection kit.
2. Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and grow to a suitable confluency.
-
Compound Addition: On the day of the assay, replace the culture medium with the assay medium containing varying concentrations of the test compound.
-
Forskolin Stimulation: After a pre-incubation period with the test compound, add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Visualizing Pathways and Processes
To further elucidate the mechanisms and workflows involved in the validation of this compound, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and this compound are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
A Head-to-Head Comparison: Gepirone vs. Selective Serotonin Reuptake Inhibitors (SSRIs) in the Treatment of Major Depressive Disorder
Executive Summary: The landscape of antidepressant pharmacotherapy is evolving, with a move towards agents offering more targeted mechanisms and improved tolerability. Gepirone, a selective 5-HT1A receptor agonist, represents a distinct mechanistic class compared to the widely prescribed Selective Serotonin Reuptake Inhibitors (SSRIs). While SSRIs exert their effects by blocking the serotonin transporter (SERT), this compound directly modulates serotonergic activity through 5-HT1A receptor agonism. This fundamental difference in mechanism translates to notable variations in clinical profiles, particularly concerning side effects. Clinical data indicates that while both this compound and SSRIs demonstrate efficacy in treating Major Depressive Disorder (MDD), this compound is associated with a significantly lower incidence of sexual dysfunction and weight gain, common adverse effects that often lead to non-adherence with SSRI treatment. This guide provides a detailed, data-driven comparison of this compound and SSRIs, focusing on their mechanisms of action, receptor binding profiles, clinical efficacy, and safety, to inform researchers and drug development professionals.
Distinct Mechanisms of Action
This compound and SSRIs modulate the serotonin system via fundamentally different pathways. SSRIs increase the synaptic concentration of serotonin by blocking its reuptake, while this compound acts directly on serotonin receptors.
-
This compound: Functions as a selective 5-hydroxytryptamine (serotonin) 1A (5-HT1A) receptor agonist.[1][2] It exhibits a dual action, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1][3] Acute administration activates presynaptic autoreceptors, temporarily reducing serotonin release. However, chronic treatment leads to the desensitization of these autoreceptors, resulting in enhanced serotonin release in key brain regions like the hippocampus and cortex.[1][3] This is complemented by its partial agonism at postsynaptic receptors, which directly modulates neuronal signaling pathways.[1][3]
-
SSRIs: The primary molecular target for SSRIs is the serotonin transporter (SERT), encoded by the SLC6A4 gene.[4] By inhibiting SERT, SSRIs block the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[4][5] This leads to an increased concentration of serotonin available to bind with postsynaptic receptors. The therapeutic effect of SSRIs is believed to stem from downstream adaptive changes in both serotonergic and noradrenergic neurotransmission that occur over several weeks of sustained treatment.[4][6]
Pharmacodynamic Profile: Receptor Binding Affinities
The selectivity of this compound for the 5-HT1A receptor contrasts with the primary action of SSRIs on the serotonin transporter. This difference is a key determinant of their varying side effect profiles. This compound's high selectivity for 5-HT1A receptors and its lack of interaction with dopamine (D) receptors minimize the risk of antipsychotic-like side effects.[1][7] SSRIs have a high affinity for SERT but very low affinity for most other neurotransmitter receptors.[4][6]
| Target | This compound (Ki, nM) | Representative SSRIs (Ki, nM) | Primary Function |
| 5-HT1A Receptor | 38[8] | Citalopram: >10,000 | Serotonin autoreceptor and postsynaptic receptor |
| Serotonin Transporter (SERT) | Low Affinity | Escitalopram: 1.1, Paroxetine: High, Sertraline: Strong[5] | Serotonin reuptake |
| α2-Adrenergic Receptor | 42 (for 1-PP metabolite)[8] | Low Affinity | Regulation of norepinephrine release |
| Dopamine D2 Receptor | Negligible Affinity[9] | Low Affinity | Neurotransmission, motor control, motivation |
Comparative Clinical Efficacy
Clinical trials have established the efficacy of this compound extended-release (ER) for the treatment of MDD. The primary outcome measure in these trials is typically the change from baseline in the Hamilton Rating Scale for Depression (HAM-D) score.
In an 8-week, double-blind, placebo-controlled study, this compound-ER (20-80 mg/day) showed a statistically significant improvement in HAM-D-17 scores compared to placebo.[10] Another study comparing low-dose (10-50 mg) and high-dose (20-100 mg) ranges of this compound-ER to placebo found that the high-dose group had statistically significant reductions in HAM-D scores at multiple time points, with a rapid response evident from the first week.[11] Two 8-week randomized controlled trials (RCTs) confirmed that patients treated with this compound showed a statistically significant improvement in their depression scores compared with those who received a placebo.[12]
| Study | Intervention | Duration | Primary Outcome (Change from Baseline in HAM-D-17) | p-value vs. Placebo |
| This compound-ER vs. Placebo[10] | This compound-ER (20-80 mg/day) | 8 Weeks | Significantly greater reduction than placebo | p = .018 (at week 8) |
| This compound-ER vs. Placebo[11] | This compound-ER (High Dose: 20-100 mg/day) | 6 Weeks | Statistically significant reduction vs. placebo | p < .05 (at weeks 1, 2, 4, 6) |
| This compound vs. Placebo (Anxious Depression Subgroup)[13][14] | This compound-ER (20-80 mg/day) | 8 Weeks | Statistically significant reduction vs. placebo | p < .05 (at weeks 3, 6, 8) |
| SSRIs vs. Placebo (Meta-analysis)[15] | Various SSRIs | Variable | Mean difference of 1.97 points vs. placebo | Not Applicable |
Side Effect and Tolerability Profile
A significant advantage of this compound over SSRIs is its favorable side effect profile, particularly concerning sexual dysfunction.[12][16] This is attributed to its selective mechanism, which avoids the broad action on serotonin systems that is often cited as the cause of SSRI-induced sexual side effects.[17]
Across five Phase 3 clinical trials involving 1,767 patients, this compound-ER was found to be equivalent to placebo regarding sexual side effects and treatment-emergent sexual dysfunction (TESD).[17][18][19] Compared to SSRIs, this compound-ER was associated with a significantly better effect on sexual function.[17][18][19] In patients without baseline sexual dysfunction, the incidence of TESD was 9% for this compound-ER, 10% for placebo, and significantly higher at 27% for the SSRI group.[20]
| Adverse Event | This compound-ER (%) | SSRIs (%) | Placebo (%) |
| Treatment-Emergent Sexual Dysfunction | ~2%[17] - 9%[20] | 10% (Fluoxetine) - 17% (Paroxetine)[17], 27%[20] | ~3%[17] - 10%[20] |
| Dizziness | 49%[14] | Variable | 10%[14] |
| Nausea | 35%[14] | Variable | 13%[14] |
| Insomnia | 15%[14] | Variable | 5%[14] |
| Weight Gain | Comparable to Placebo[13][21] | Common with some SSRIs[21] | Comparable to this compound[13][21] |
The most common adverse events reported for this compound are generally mild and include dizziness, nausea, and insomnia.[10][11][14]
Experimental Protocols: A Representative Phase 3 Clinical Trial Design
The clinical evaluation of this compound and its comparison to SSRIs typically follows a standardized, rigorous methodology as outlined below.
Objective: To assess the efficacy and tolerability of the investigational drug (e.g., this compound-ER) compared to a placebo and an active comparator (e.g., an SSRI) in adult patients with MDD.
Study Design: A multi-center, randomized, double-blind, placebo-controlled, active-comparator, parallel-group study.
Patient Population:
-
Inclusion Criteria: Adult outpatients (typically 18-70 years) meeting the DSM criteria for moderate-to-severe Major Depressive Disorder. A baseline severity score on a depression rating scale is required (e.g., HAM-D-17 score ≥ 20).[10][13]
-
Exclusion Criteria: History of non-response to adequate trials of two or more antidepressants, presence of other major psychiatric disorders, significant medical conditions, or substance use disorders.
Methodology:
-
Screening and Washout: Patients undergo a screening period to confirm diagnosis and eligibility. This is often followed by a 4- to 7-day single-blind placebo washout period to exclude placebo-responders.[10][15]
-
Randomization: Eligible patients are randomly assigned in a 1:1:1 ratio to receive the investigational drug (this compound-ER), the active comparator (SSRI), or a placebo.
-
Treatment Period: The treatment phase typically lasts 8 weeks.[10][12] Dosing for the investigational drug is flexible (e.g., this compound-ER 20-80 mg/day), titrated based on efficacy and tolerability.[10][13]
-
Assessments: Efficacy and safety are assessed at baseline and at regular intervals (e.g., weeks 1, 2, 3, 4, 6, and 8).[10][13]
-
Primary Efficacy Endpoint: Mean change from baseline in the HAM-D-17 total score at the end of the treatment period (e.g., week 8).[10][12]
-
Secondary Efficacy Endpoints: Response rates (≥50% reduction in HAM-D score), remission rates (HAM-D score ≤ 7), and changes in other scales like the Clinical Global Impression (CGI) scale.
-
Safety and Tolerability: Assessed by monitoring treatment-emergent adverse events (AEs), vital signs, weight, and laboratory tests. Specific scales, like the Changes in Sexual Functioning Questionnaire (CSFQ), are used to prospectively assess sexual side effects.[18]
-
-
Statistical Analysis: The primary analysis is typically performed on the Intent-to-Treat (ITT) population. The change from baseline in HAM-D scores is analyzed using methods like a mixed-effects model for repeated measures (MMRM) or analysis of covariance (ANCOVA), with the last observation carried forward (LOCF) used in some analyses.[13]
Conclusion: A Differentiated Therapeutic Option
This compound offers a distinct alternative to SSRIs for the treatment of Major Depressive Disorder. Its selective 5-HT1A agonist mechanism contrasts with the serotonin reuptake inhibition of SSRIs, leading to a significantly different clinical profile. The primary advantage of this compound lies in its superior tolerability, specifically the markedly lower risk of sexual dysfunction and weight gain.[17][21][22] While both drug classes are effective in reducing depressive symptoms, the favorable side effect profile of this compound may improve treatment adherence and overall patient quality of life. For drug development professionals, this compound serves as a paradigm for targeted receptor modulation, highlighting a pathway to develop effective antidepressants with fewer of the burdensome side effects that limit the utility of current standard-of-care therapies.
References
- 1. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preclinical discovery and development of this compound hydrochloride extended-release tablets: the first oral selective 5-HT1A receptor agonist for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. droracle.ai [droracle.ai]
- 6. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review | MDPI [mdpi.com]
- 8. This compound | C19H29N5O2 | CID 55191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound extended-release: new evidence for efficacy in the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A double-blind trial of low- and high-dose ranges of this compound-ER compared with placebo in the treatment of depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. This compound extended-release treatment of anxious depression: evidence from a retrospective subgroup analysis in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mghpsychnews.org [mghpsychnews.org]
- 15. bmjopen.bmj.com [bmjopen.bmj.com]
- 16. This compound hydrochloride: a novel antidepressant with 5-HT1A agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound-ER on Sexual Function in Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound-ER on Sexual Function in Patients With Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. psychiatrist.com [psychiatrist.com]
- 20. psychiatrist.com [psychiatrist.com]
- 21. Exxua vs. SSRIs: 7 Things to Consider - GoodRx [goodrx.com]
- 22. psychiatryonline.org [psychiatryonline.org]
A comparative study of the side effect profiles of Gepirone and other antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Gepirone, a selective 5-HT1A receptor agonist, with other major classes of antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). The information presented is supported by data from clinical trials and scientific literature to aid in research and development.
Comparative Side Effect Data
The following table summarizes the incidence of common adverse events reported in clinical trials for this compound and representative drugs from other major antidepressant classes. It is important to note that side effect profiles can vary between individual drugs within the same class.
| Adverse Event | This compound ER | SSRIs (Sertraline) | SNRIs (Venlafaxine XR) | TCAs (Amitriptyline) | MAOIs (Phenelzine) | Placebo |
| Gastrointestinal | ||||||
| Nausea | 35%[1] | 26%[2] | 37% | 11%[2] | Common | 13%[1] |
| Dry Mouth | - | 22%[2] | 22% | 27%[2] | Common[3] | - |
| Constipation | - | 11%[2] | 15% | 22%[2] | Common[3] | - |
| Diarrhea | - | 16%[2] | - | 4%[2] | Common[3] | - |
| Dyspepsia | 6%[1] | - | - | - | - | 2%[1] |
| Abdominal Pain | 7%[1] | - | - | - | - | 3%[1] |
| Neurological | ||||||
| Dizziness | 49%[1] | 14%[2] | 19% | 23%[2] | Common | 10%[1] |
| Headache | - | 18%[2] | - | 14%[2] | Common[3] | - |
| Insomnia | 15%[1] | 12%[2] | 18% | 7%[2] | Common[3] | 5%[1] |
| Somnolence | - | - | 15% | - | Common[3] | - |
| Sexual Dysfunction | 2% | 10-17% | Common | - | Common[4] | 3% |
| Weight Gain | Comparable to placebo[5] | 45% (long-term) | - | Common | Common[4] | - |
| Cardiovascular | QTc Prolongation | - | Increased Blood Pressure | Orthostatic Hypotension | Hypertensive Crisis (with tyramine) | - |
Data for SSRIs, SNRIs, and TCAs are drawn from meta-analyses and may represent a range or an average across multiple drugs in the class. Data for MAOIs are generally qualitative due to the nature of their side effects.
Experimental Protocols
The assessment of side effects in antidepressant clinical trials is a critical component of establishing a drug's safety and tolerability profile. Methodologies have evolved to capture a comprehensive picture of adverse events, moving from simple spontaneous reporting to more structured approaches.
General Principles of Adverse Event Assessment:
-
Baseline Assessment: Prior to the administration of any investigational drug, a thorough baseline assessment of the patient's physical and psychological symptoms is conducted. This is crucial to differentiate pre-existing conditions from treatment-emergent adverse events.
-
Systematic and Structured Inquiry: Modern clinical trials often employ structured questionnaires and rating scales to systematically inquire about a wide range of potential side effects at regular intervals. This approach has been shown to yield more reliable and comprehensive data compared to open-ended questioning. An example of such an instrument is the Generic Assessment of Side Effects (GASE) Scale , which was utilized in some studies of amitriptyline to assess the frequency and intensity of complaints.
-
Spontaneous Reporting: Participants are encouraged to report any new or worsening symptoms to the clinical trial staff at any time. This allows for the capture of unexpected or rare adverse events.
-
Placebo Control: The inclusion of a placebo group is essential to control for side effects that may arise from factors other than the pharmacological action of the drug, such as the nocebo effect or symptoms of the underlying depressive illness.
-
Dose-Response Relationship: In trials with flexible or multiple fixed-dose arms, the relationship between the dose of the antidepressant and the incidence and severity of side effects is carefully analyzed.
-
Safety Monitoring Boards: Independent Data and Safety Monitoring Boards (DSMBs) are often established to review safety data throughout the trial and can recommend modifications or termination of the study if significant safety concerns arise.
Specific Methodological Considerations from Clinical Trials:
-
This compound: In the pivotal trials for this compound ER, adverse events were systematically collected at each study visit. The most common adverse reactions leading to discontinuation were dizziness and nausea. Long-term safety assessments, including electrocardiograms (ECGs) to monitor for QTc prolongation, were also a key part of the protocol.
-
Sertraline (SSRI): The PREDEP-SERT study protocol outlines a comprehensive approach that includes monitoring side effects at scheduled timepoints (15 days, 30 days, 60 days, 90 days, and 6 months) alongside therapeutic drug monitoring to explore the association between blood concentrations of sertraline and its metabolite with clinical outcomes, including side effects.
-
Venlafaxine XR (SNRI): In clinical trials for Venlafaxine XR, safety was monitored by collecting spontaneously reported adverse events, as well as regular monitoring of vital signs and laboratory measures. Protocols were in place to define and manage significant clinical deterioration and the emergence of suicidal ideation.
-
Amitriptyline (TCA): Research on amitriptyline's side effects has highlighted the importance of a structured and well-controlled harm assessment. One study used the Generic Assessment of Side Effects Scale before and after a four-day medication period in healthy individuals to identify side effects with a clear causal relationship to the drug, controlling for baseline complaints and placebo effects.
-
Phenelzine (MAOI): Clinical protocols for phenelzine place a strong emphasis on safety monitoring related to the risk of hypertensive crisis. This includes strict dietary and medication restrictions to avoid tyramine-containing foods and interacting drugs. Patients are educated on the signs and symptoms of a hypertensive crisis and protocols are in place for immediate medical intervention.
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as a partial agonist at both presynaptic and postsynaptic 5-HT1A receptors.
Experimental Workflow for Assessing Antidepressant Side Effects
Caption: A generalized workflow for the systematic assessment of side effects in antidepressant clinical trials.
Logical Relationship of this compound to Other Antidepressants
Caption: Classification of this compound in relation to other major classes of antidepressant medications based on their primary mechanism of action.
References
- 1. [PDF] Assessment of Adverse Events in Clinical Drug Trials: Identifying Amitriptyline’s Placebo- and Baseline-Controlled Side Effects | Semantic Scholar [semanticscholar.org]
- 2. A randomized controlled trial of venlafaxine XR for major depressive disorder after spinal cord injury: Methods and lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. This compound extended-release treatment of anxious depression: evidence from a retrospective subgroup analysis in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In-Vitro and In-Vivo Data for Gepirone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of in-vitro and in-vivo data for Gepirone, a selective partial agonist of the 5-HT1A receptor. By objectively comparing its performance with supporting experimental data, this document aims to offer valuable insights for researchers and professionals involved in drug development.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data for this compound from both in-vitro and in-vivo studies, facilitating a direct comparison of its pharmacological profile and clinical performance.
Table 1: In-Vitro Receptor Binding and Metabolism
| Parameter | Value | Description |
| Receptor Binding Affinity (Ki) | ||
| 5-HT1A Receptor | ~31.8 nM[1] | High affinity, primary target. |
| 5-HT2A Receptor | ~3630 nM[1] | Substantially lower affinity, indicating high selectivity for 5-HT1A.[1] |
| Metabolite Receptor Binding Affinity (Ki) | ||
| 3'-hydroxy-gepirone (at 5-HT1A) | 58 nM[2] | Active metabolite with significant affinity for the primary target. |
| 1-(2-pyrimidinyl)-piperazine (1-PP) (at α2-adrenoceptors) | 42 nM[2] | Active metabolite with affinity for a different receptor, potentially contributing to the overall effect.[2] |
| CYP450 Metabolism | ||
| Primary Metabolizing Enzyme | CYP3A4 | This compound is extensively metabolized by this enzyme. |
| Inhibition of this compound Metabolism by Ketoconazole (IC50) | 0.026 µM to 0.162 µM | Demonstrates that strong CYP3A4 inhibitors can significantly increase this compound exposure. |
Table 2: In-Vivo Pharmacokinetics in Humans (Oral Administration)
| Parameter | This compound Immediate-Release (IR) | This compound Extended-Release (ER) | Notes |
| Bioavailability | 14-17%[3] | 14-17%[3] | Low bioavailability due to extensive first-pass metabolism. |
| Time to Peak Plasma Concentration (Tmax) | ~1.3 hours[4] | ~6 hours[3] | The ER formulation provides a slower absorption profile. |
| Peak Plasma Concentration (Cmax) | ~6.1 ng/mL[4] | 3.6 - 4.3 ng/mL | The IR formulation results in a higher peak concentration. |
| Area Under the Curve (AUC) | Similar to ER[4] | Similar to IR[4] | Overall drug exposure is comparable between formulations. |
| Plasma Protein Binding | 72%[3] | 72%[3] | Moderate binding to plasma proteins. |
| Elimination Half-Life | ~2-3 hours | ~5 hours | The ER formulation has a longer half-life. |
Table 3: In-Vivo Efficacy in Animal Models and Human Clinical Trials
| Study Type | Model/Population | Key Findings |
| Preclinical (Animal Models) | ||
| Forced Swim Test (Rats) | Antidepressant model | This compound (2.5-20 mg/kg, IP) potently and dose-dependently shortened the immobility time, suggesting antidepressant-like effects. |
| Elevated Plus-Maze (Mice) | Anxiolytic model | This compound (2.5-7.5 mg/kg) increased open-arm entries and duration, indicative of anxiolytic activity.[5] |
| Clinical Trials (Humans) | ||
| Major Depressive Disorder (MDD) | Adult outpatients with moderate-to-severe MDD | This compound-ER (20-80 mg/day) showed a statistically significant reduction in HAM-D17 total scores compared to placebo at week 8.[6][7] |
| MDD Relapse Prevention | Adult patients with MDD | This compound-ER (40-80 mg/day) led to significantly lower relapse rates compared to placebo (23% vs 34.7%).[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure transparency and reproducibility.
In-Vitro: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for specific receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., 5-HT1A) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or its metabolites).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
In-Vivo: Forced Swim Test (Rat Model)
-
Objective: To assess the antidepressant-like activity of this compound.
-
Methodology:
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the rat cannot touch the bottom.
-
Acclimation: On the first day (pre-test session), rats are placed in the cylinder for 15 minutes.
-
Dosing: 24 hours after the pre-test, rats are administered this compound (at varying doses) or a vehicle control, typically via intraperitoneal injection.
-
Test Session: Following a predetermined time after dosing (e.g., 30-60 minutes), the rats are placed back into the water cylinder for a 5-minute test session.
-
Observation: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded.
-
Analysis: A reduction in immobility time in the this compound-treated group compared to the control group is indicative of an antidepressant-like effect.
-
In-Vivo: Elevated Plus-Maze (Mouse Model)
-
Objective: To evaluate the anxiolytic-like effects of this compound.
-
Methodology:
-
Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.
-
Acclimation: Mice are allowed to habituate to the testing room for at least 30 minutes before the experiment.
-
Dosing: Mice are administered this compound or a vehicle control prior to the test.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm, and is allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system.
-
Analysis: An increase in the time spent in and/or the number of entries into the open arms in the this compound-treated group compared to the control group suggests an anxiolytic effect.[5]
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound.
Caption: this compound's dual mechanism of action on pre- and postsynaptic 5-HT1A receptors.
Caption: A simplified workflow for the in-vitro characterization of this compound.
Caption: Logical relationship between in-vitro findings and in-vivo observations for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of this compound immediate-release capsules and this compound extended-release tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiaggresive and anxiolytic effects of this compound in mice, and their attenuation by WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound extended-release in the treatment of adult outpatients with major depressive disorder: a double-blind, randomized, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound extended-release: new evidence for efficacy in the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Gepirone and Other Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A wider therapeutic index is generally indicative of a more favorable safety profile. This guide provides a comprehensive comparison of the preclinical therapeutic index of Gepirone, a selective 5-HT1A receptor agonist, with other major classes of anxiolytic agents, including other azapirones (buspirone), selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and benzodiazepines.
Comparative Therapeutic Index Data
The therapeutic index is classically determined in preclinical studies by comparing the median lethal dose (LD50) to the median effective dose (ED50). The table below summarizes available preclinical data for this compound and a selection of commonly prescribed anxiolytics. It is important to note that direct comparisons of TI across different studies should be made with caution due to variations in experimental conditions, animal models, and endpoints used to determine efficacy and toxicity.
| Drug | Class | Animal Model | LD50 (mg/kg, oral) | ED50 (mg/kg, i.p.) | Therapeutic Index (LD50/ED50) |
| This compound | Azapirone (5-HT1A Agonist) | Mouse | Not Found | 4.5 (Anti-aggression) | Not Calculable |
| Buspirone | Azapirone (5-HT1A Agonist) | Rat | 196[1] | ~0.3 (Elevated Plus Maze) | ~653 |
| Fluoxetine | SSRI | Rat | 452[2] | Not Found | Not Calculable |
| Sertraline | SSRI | Mouse | 548[3] | Not Found | Not Calculable |
| Venlafaxine | SNRI | Not Specified | Not Found | Not Found | Not Calculable |
| Duloxetine | SNRI | Not Specified | Not Found | Not Found | Not Calculable |
| Diazepam | Benzodiazepine | Mouse | 720[4][5][6] | ~1.5 (Elevated Plus Maze) | ~480 |
| Lorazepam | Benzodiazepine | Mouse | 1850[7][8] | Not Found | Not Calculable |
| Alprazolam | Benzodiazepine | Rat | 331-2171[9] | 0.75-1.75 (Elevated Plus Maze) | Variable |
Note: The ED50 for this compound is based on an anti-aggression model, which may serve as a proxy for anxiolytic-like effects but is not a direct measure of anxiety. The ED50 for Buspirone and Diazepam are estimated from dose-response curves in the elevated plus-maze test. The wide range for Alprazolam's LD50 reflects variability across studies. The absence of specific LD50 and/or ED50 values for some drugs in readily available literature highlights a gap in publicly accessible preclinical data.
Experimental Methodologies
The determination of the therapeutic index relies on standardized preclinical experimental protocols. Below are detailed methodologies for the key experiments cited in the comparative data.
Acute Oral Toxicity (LD50) Determination
The median lethal dose (LD50) is typically determined following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, specifically TG 420 (Acute Oral Toxicity - Fixed Dose Procedure), TG 423 (Acute Oral Toxicity - Acute Toxic Class Method), or TG 425 (Acute Oral Toxicity - Up-and-Down Procedure).[10][11]
Objective: To determine the dose of a substance that is lethal to 50% of a test population after a single oral administration.
General Protocol (based on OECD guidelines):
-
Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically of a single sex (females are often preferred).[7]
-
Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard chow and water ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered orally via gavage. The volume administered is typically kept constant across different dose levels by adjusting the concentration of the substance in the vehicle (e.g., water, corn oil).
-
Dose Levels: A range of doses is selected based on preliminary range-finding studies.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, and autonomic signs), and body weight changes for a period of at least 14 days.
-
Data Analysis: The LD50 value is calculated using statistical methods such as probit analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Alprazolam modifies animal behaviour on elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neurofit.com [neurofit.com]
- 6. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Gepirone and Its Metabolites: A Comparative Pharmacokinetic Analysis
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of the antidepressant gepirone and its primary active metabolites, 3'-hydroxy-gepirone (3'-OH-gepirone) and 1-(2-pyrimidinyl)-piperazine (1-PP).
This compound, a selective partial agonist of the 5-HT1A serotonin receptor, undergoes extensive metabolism, leading to the formation of two major pharmacologically active metabolites: 3'-OH-gepirone and 1-PP.[1][2] Understanding the distinct pharmacokinetic characteristics of the parent drug and its metabolites is crucial for a comprehensive evaluation of its overall clinical efficacy and safety profile. Both metabolites are present in plasma in higher concentrations than the parent compound.[1] This guide provides a comparative analysis of their pharmacokinetic parameters, details the experimental protocols used for their assessment, and visualizes key pathways and workflows.
Pharmacokinetic Profiles: A Side-by-Side Comparison
The pharmacokinetic properties of this compound and its metabolites are significantly influenced by the drug's formulation. The extended-release (ER) formulation was developed to improve upon the immediate-release (IR) version by reducing peak-to-trough fluctuations in plasma concentrations, which is associated with better tolerability.[3][4]
Key Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for this compound and its metabolites for both IR and ER formulations.
Table 1: Pharmacokinetic Parameters of this compound (Immediate-Release vs. Extended-Release)
| Parameter | This compound-IR | This compound-ER |
| Tmax (Time to Peak Concentration) | ~1.3 hours[3] | ~4 to 6 hours[5][6] |
| Cmax (Peak Plasma Concentration) | ~6.1 ng/mL[3] | ~3.6 - 4.3 ng/mL[2] |
| t½ (Half-life) | ~2-3 hours[2] | ~5 hours[2][6] |
| AUC (Area Under the Curve) | Similar to ER[3] | Similar to IR[3] |
| Bioavailability | 14-17%[6] | 14-17%[6] |
| Protein Binding | 72%[2] | 72%[2] |
Table 2: Pharmacokinetic Parameters of this compound Metabolites (Extended-Release Formulation)
| Parameter | 3'-OH-gepirone | 1-(2-pyrimidinyl)-piperazine (1-PP) |
| Relative Plasma Concentration | Higher than this compound[1] | Higher than this compound[1] |
| t½ (Half-life) | Data not consistently available | ~5.8 hours[7] |
| Protein Binding | 59%[2] | 42%[2] |
Note: For the 1-PP metabolite, the Cmax and AUC are higher, and the Tmax is lower for the immediate-release formulation of this compound compared to the extended-release formulation.[3]
Experimental Protocols
The determination of pharmacokinetic parameters for this compound and its metabolites relies on robust bioanalytical methods and well-designed clinical studies.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method is the standard for the quantitative analysis of this compound, 3'-OH-gepirone, and 1-PP in human plasma.[8]
Sample Preparation:
-
Plasma Collection: Whole blood samples are collected from subjects at predetermined time points after drug administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Protein Precipitation or Liquid-Liquid Extraction: To remove interfering proteins and lipids, plasma samples are typically treated with a protein precipitating agent (e.g., acetonitrile) or undergo liquid-liquid extraction.
-
Internal Standard: A known concentration of an internal standard (a molecule with similar chemical properties, often a deuterated version of the analyte) is added to the plasma samples before extraction to ensure accuracy and precision of the measurement.
-
Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in a solution compatible with the LC-MS/MS system.
Chromatographic Separation:
-
LC Column: A C18 reverse-phase column is commonly used to separate this compound and its metabolites from other plasma components.
-
Mobile Phase: A gradient of an aqueous solution (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds from the column.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used to generate charged molecules.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for each analyte and the internal standard, ensuring accurate quantification.
Clinical Pharmacokinetic Study Design
Pharmacokinetic parameters are typically determined in healthy volunteers in a controlled clinical setting.
Study Design:
-
Single- and Multiple-Dose Studies: Both single-dose and multiple-dose studies are conducted to evaluate the pharmacokinetic profile after a single administration and at steady-state.[5]
-
Crossover Design: In comparative studies (e.g., IR vs. ER), a crossover design is often employed where each subject receives both formulations in a randomized sequence, separated by a washout period.[3]
-
Blood Sampling: Blood samples are collected at specific time points before and after drug administration to capture the absorption, distribution, metabolism, and elimination phases of the drug.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, AUC, and half-life.
Visualizing the Pathways
To better understand the metabolic fate of this compound and the workflow of its analysis, the following diagrams are provided.
References
- 1. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review [mdpi.com]
- 3. Pharmacokinetic evaluation of this compound immediate-release capsules and this compound extended-release tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single- and Multiple-Dose Pharmacokinetics and Tolerability of this compound Extended-Release | springermedicine.com [springermedicine.com]
- 6. mghpsychnews.org [mghpsychnews.org]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. benchchem.com [benchchem.com]
A Preclinical Showdown: Gepirone's Long-Term Efficacy and Safety Profile in Animal Models
A comprehensive comparison of Gepirone with leading SSRI and SNRI antidepressants reveals a distinct preclinical profile, suggesting a comparable efficacy in models of depression and anxiety with a potentially favorable safety margin. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a detailed assessment of this compound's long-term therapeutic potential.
This compound, a selective partial agonist of the 5-HT1A serotonin receptor, has demonstrated consistent efficacy in preclinical models of depression and anxiety. When compared to established antidepressants such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, this compound exhibits a unique pharmacological signature that translates to a nuanced behavioral and safety profile in long-term animal studies.
Efficacy in Preclinical Models of Depression and Anxiety
To assess the long-term efficacy of this compound, this guide focuses on data from three widely validated preclinical paradigms: the Forced Swim Test (FST), the Elevated Plus-Maze (EPM), and the Chronic Mild Stress (CMS) model. These tests evaluate antidepressant-like and anxiolytic-like effects in rodents.
Data Presentation: Efficacy in Animal Models
| Test | Drug | Species | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| Forced Swim Test | This compound | Rat | Chronic | Immobility Time | ↓ | [1][2] |
| Fluoxetine | Rat | Chronic | Immobility Time | ↓ | [3][4][5] | |
| Sertraline | Rat | Chronic | Immobility Time | ↓ | [6] | |
| Elevated Plus-Maze | This compound | Mouse | Chronic | Time in Open Arms | ↑ | |
| Fluoxetine | Mouse | Chronic | Time in Open Arms | ↑ | [7][8][9] | |
| Sertraline | Mouse | Chronic | Time in Open Arms | ↔ / ↑ | [7] | |
| Chronic Mild Stress | Venlafaxine | Rat | Chronic | Sucrose Preference | ↑ | [10] |
Note: This table summarizes qualitative findings from the available literature. Quantitative data with specific values for immobility time, time in open arms, and sucrose preference are often presented in graphical form within the cited studies and may vary based on experimental conditions.
In the Forced Swim Test, a measure of behavioral despair, chronic administration of this compound has been shown to significantly reduce immobility time in rats, an effect comparable to that observed with fluoxetine and sertraline.[1][2][3][4][5][6] This suggests that long-term treatment with this compound can produce antidepressant-like effects.
The Elevated Plus-Maze, a test of anxiety-like behavior, reveals that chronic this compound treatment increases the time mice spend in the open arms of the maze, indicating an anxiolytic effect. Similar results have been reported for fluoxetine and, to a more variable extent, sertraline.[7][8][9]
In the Chronic Mild Stress model, which mimics the etiology of depression in humans, long-term treatment with venlafaxine has been shown to reverse stress-induced anhedonia, as measured by an increase in sucrose preference.[10] While specific long-term data for this compound in this model is less readily available in a comparative format, its efficacy in other chronic stress paradigms suggests a potential for similar positive outcomes.
Preclinical Safety Profile
The long-term safety of this compound has been a key area of investigation, with a focus on its cardiovascular, central nervous system, and general toxicological effects. Preclinical studies suggest a generally favorable safety profile, particularly when compared to some side effects associated with SSRIs and SNRIs.
Data Presentation: Preclinical Safety Findings
| Safety Parameter | This compound | Fluoxetine | Venlafaxine | Reference |
| Cardiovascular | Minimal effects on heart rate and blood pressure at therapeutic doses. | Potential for QTc interval prolongation at higher doses. | Dose-dependent increases in blood pressure and heart rate. | [11][12][13] |
| General Toxicology | No significant organ toxicity observed in long-term rodent studies. | Generally well-tolerated; some reports of hepatotoxicity at high doses. | Evidence of liver and kidney toxicity at high doses in rats. | [3][11][14] |
| Reproductive Toxicology | No evidence of teratogenicity. | Generally considered safe, but some studies suggest potential for developmental effects. | Decreased fetal survival at high doses in animal studies. | [3][15] |
Note: This table provides a summary of general preclinical safety findings. For detailed toxicological data, including specific dose levels and observed effects, refer to the cited literature and regulatory documents.
Preclinical toxicology studies indicate that this compound is well-tolerated in long-term animal studies, with no major organ toxicity reported.[11] In contrast, high doses of venlafaxine have been associated with liver and kidney toxicity in rats.[14] While fluoxetine is also generally considered safe, some studies have noted the potential for hepatotoxicity at high doses.[3]
In terms of cardiovascular safety, this compound appears to have a more benign profile than venlafaxine, which is known to cause dose-dependent increases in blood pressure and heart rate.[13] Fluoxetine has been associated with a potential for QTc interval prolongation, a risk not prominently highlighted for this compound in preclinical findings.[12]
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to allow for replication and comparison of findings.
Forced Swim Test (Rat)
The Forced Swim Test is a widely used model to screen for antidepressant efficacy. The procedure involves placing a rat in a cylinder of water from which it cannot escape. After an initial period of vigorous activity, the rat adopts an immobile posture, floating in the water. The duration of immobility is measured, and a reduction in this time is indicative of an antidepressant-like effect. The test is typically conducted over two days, with a pre-test session on the first day followed by the test session 24 hours later. Drug administration occurs between the pre-test and test sessions.[16][17][18]
Elevated Plus-Maze (Mouse)
The Elevated Plus-Maze is a standard paradigm for assessing anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. The test is based on the natural aversion of mice to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms. The test session usually lasts for 5-10 minutes, and the animal's behavior is recorded and analyzed.[19][20][21]
Chronic Mild Stress (Rodent)
The Chronic Mild Stress model is a more etiologically valid model of depression. It involves exposing rodents to a series of unpredictable, mild stressors over a prolonged period (typically several weeks). This chronic stress leads to the development of a state of anhedonia, a core symptom of depression, which is measured by a decrease in the consumption of a palatable sucrose solution. The efficacy of an antidepressant is determined by its ability to reverse this anhedonic state and restore sucrose preference.[10]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
This compound's Mechanism of Action
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. health.state.mn.us [health.state.mn.us]
- 3. Fluoxetine: a case history of its discovery and preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated rat-forced swim test: reducing the number of animals to evaluate gradual effects of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic Antidepressant Treatment in Normal Mice Induces Anxiety and Impairs Stress-coping Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Mild Stress and Venlafaxine Treatment Were Associated with Altered Expression Level and Methylation Status of New Candidate Inflammatory Genes in PBMCs and Brain Structures of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Safety and side effect profile of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. youtube.com [youtube.com]
- 17. The Rodent Forced Swim Test Measures Stress-Coping Strategy, Not Depression-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. methodist.edu [methodist.edu]
Gepirone's Efficacy in Major Depressive Disorder: A Comparative Meta-Analysis
A comprehensive review of clinical trial data indicates that Gepirone, a selective 5-HT1A receptor agonist, demonstrates efficacy in the treatment of Major Depressive Disorder (MDD), with a notably distinct side effect profile compared to traditional antidepressants. This guide provides a detailed comparison of this compound's performance against other common antidepressant classes, supported by experimental data from a meta-analysis of clinical trials.
This compound's unique mechanism of action, centered on the modulation of the serotonin system through agonism of 5-HT1A receptors, sets it apart from Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1][2] This distinction is particularly evident in its tolerability, with multiple studies highlighting a lower incidence of sexual dysfunction, a common side effect of many SSRIs.
Comparative Efficacy: An Overview
A meta-analysis of seven short-term, randomized, double-blind, placebo-controlled studies of this compound ER (extended-release) demonstrated a significant treatment effect for this compound compared to placebo.[3] The analysis revealed statistically significant improvements in the Hamilton Depression Rating Scale (HAM-D17) and the Montgomery-Åsberg Depression Rating Scale (MADRS), two standard measures of depression severity.[3]
One of the studies included in the meta-analysis reported response rates of 46% for the this compound group compared to 30% for the placebo group.[3] The same study found remission rates to be 34% for this compound and 20% for placebo.[3] While these results establish this compound's superiority over placebo, a comprehensive network meta-analysis of 21 different antidepressants provides a broader context for its efficacy.[1][4] This larger analysis, which included various SSRIs, SNRIs, and tricyclic antidepressants (TCAs), found that all included antidepressants were more effective than placebo, with varying degrees of efficacy and acceptability.[1][4] Direct comparative efficacy data for this compound against this wide range of antidepressants from a single, unified meta-analysis remains an area for further research.
Data Presentation: Quantitative Efficacy and Tolerability
The following tables summarize the quantitative data on this compound's efficacy and side effect profile from the available meta-analyses and clinical trials.
Table 1: Efficacy of this compound-ER vs. Placebo in Major Depressive Disorder (based on a meta-analysis of 7 studies) [3]
| Outcome Measure | This compound-ER | Placebo | Statistical Significance |
| Change in HAM-D17 Score | Significantly greater improvement | - | Significant |
| Change in MADRS Score | Significantly greater improvement | - | Significant |
| Clinical Global Impression (CGI) | Significantly greater improvement | - | Significant |
| Response Rate (from one study) | 46% | 30% | - |
| Remission Rate (from one study) | 34% | 20% | - |
Table 2: Comparative Side Effect Profile: this compound vs. Other Antidepressants
| Side Effect | This compound | SSRIs (General) | SNRIs (General) | TCAs (General) |
| Sexual Dysfunction | Lower incidence | Higher incidence | Moderate to high incidence | Moderate incidence |
| Nausea | Common | Common | Common | Less common |
| Dizziness | Common | Less common | Common | Common |
| Insomnia | Common | Common | Common | Less common (can be sedating) |
| Weight Gain | Not statistically different from placebo | Variable | Variable | Common |
| Anticholinergic Effects (e.g., dry mouth, constipation) | Low | Low | Low | High |
Experimental Protocols: A Glimpse into the Methodology
The clinical trials assessing this compound's efficacy have generally followed a standardized methodology. A systematic review of these trials is underway and is expected to be completed by the end of 2024.[5] However, a review of individual trial protocols reveals common elements.
Table 3: Common Experimental Protocols in this compound Clinical Trials [6][7][8]
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group studies. |
| Inclusion Criteria | - Diagnosis of Major Depressive Disorder based on DSM-IV or DSM-5 criteria. - Baseline score of ≥ 20 on the 17-item Hamilton Depression Rating Scale (HAM-D17). |
| Exclusion Criteria | - History of bipolar disorder or psychosis. - Substance use disorder within a specified timeframe. - Concurrent use of other psychotropic medications. |
| Dosage | This compound ER typically initiated at a lower dose (e.g., 20 mg/day) and titrated up to a target dose of 60-80 mg/day based on efficacy and tolerability.[3] |
| Primary Efficacy Endpoint | Change from baseline in the total score of the HAM-D17 or MADRS. |
| Secondary Efficacy Endpoints | - Response rates (typically defined as a ≥50% reduction in HAM-D17 or MADRS score). - Remission rates (typically defined as a HAM-D17 score ≤7 or MADRS score ≤10). - Change in Clinical Global Impression (CGI) severity and improvement scales. |
| Assessment Schedule | Efficacy and safety assessments typically conducted at baseline and at regular intervals (e.g., weeks 1, 2, 4, 6, 8) throughout the trial. |
Mandatory Visualizations
This compound's Mechanism of Action: 5-HT1A Receptor Signaling Pathway
This compound acts as a selective agonist at serotonin 5-HT1A receptors.[6][9][10] In the presynaptic neuron, this leads to the desensitization of autoreceptors, resulting in an increased release of serotonin into the synaptic cleft.[9][10] In the postsynaptic neuron, this compound's agonism of 5-HT1A receptors modulates several downstream signaling pathways, including the cAMP/PKA, PI3K, and MAPK/ERK pathways, which are believed to contribute to its antidepressant effects.[9][11]
Caption: this compound's dual action on presynaptic and postsynaptic 5-HT1A receptors.
Experimental Workflow: A Typical this compound Clinical Trial
The following diagram illustrates the typical workflow of a randomized, placebo-controlled clinical trial for this compound in patients with Major Depressive Disorder.
Caption: A simplified workflow of a typical this compound clinical trial for MDD.
References
- 1. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Assessing the Impact of this compound on Major Depressive Disorder ‐ A systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Gepirone for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds like Gepirone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with federal and local regulations. This guide provides essential, step-by-step information for the safe disposal of this compound.
Core Principles of this compound Disposal
The primary methods for the disposal of this compound, as outlined in its Safety Data Sheets (SDS), involve professional chemical destruction services. The key takeaways are:
-
Professional Disposal: this compound should be disposed of by removal to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[1].
-
Avoid Environmental Contamination: Under no circumstances should this compound be discharged into sewer systems, drains, or the environment. It is crucial to prevent contamination of water, foodstuffs, feed, or seed[1][2].
-
Regulatory Compliance: The disposal of pharmaceutical waste is regulated by multiple bodies, including the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[3][4]. State and local regulations may also apply and could be more stringent than federal laws[3].
Quantitative Data Summary: Prohibited Disposal Methods
To ensure clarity and immediate understanding, the following table summarizes the disposal methods that are strictly prohibited for this compound.
| Prohibited Disposal Method | Rationale for Prohibition |
| Sewer/Drain Disposal | Potential for environmental contamination and impact on aquatic life. Sewage treatment systems may not effectively remove the active pharmaceutical ingredient[1][5][6]. |
| Regular Trash Disposal | Risk of accidental exposure to personnel and environmental release through landfill leaching[7][8]. |
| Mixing with Incompatible Wastes | To prevent dangerous chemical reactions. Always store and dispose of chemical waste in separate, clearly labeled containers[9]. |
Experimental Protocol: Preparing this compound Waste for Disposal
While specific experimental protocols for the chemical neutralization of this compound are not publicly available, the following is a standardized procedure for preparing chemical waste, such as this compound, for collection by a licensed disposal service or an institution's Environmental Health and Safety (EHS) department.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated and labeled hazardous waste container (provided by your institution's EHS or a licensed waste carrier).
-
Waste manifest or tag.
Methodology:
-
Segregation: Ensure this compound waste (including pure compound, contaminated labware, and solutions) is not mixed with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Arranging for Disposal:
Mandatory Visualization: this compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Gepirone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Gepirone, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.
| Protection Type | Equipment | Specifications and Use |
| Eye/Face Protection | Safety glasses with side shields or goggles | Use when there is a risk of splashing. A face shield may be necessary for larger quantities or when there is a significant splash hazard.[1][2] |
| Skin Protection | Chemical-impermeable gloves | Gloves must be inspected before use. The selected gloves should comply with EU Directive 89/686/EEC and the standard EN 374. Wash and dry hands after handling.[1] |
| Protective clothing | Wear fire/flame-resistant and impervious clothing. A lab coat is standard.[1] | |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced. Ensure the respirator is properly fitted.[1] |
Procedural Guidance for Safe Handling
Safe handling of this compound involves a systematic approach from preparation to disposal. Adherence to these steps minimizes the risk of exposure and ensures a safe working environment.
Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
